molecular formula C41H62FN3O12 B15564355 Antibacterial agent 191

Antibacterial agent 191

Cat. No.: B15564355
M. Wt: 807.9 g/mol
InChI Key: UDRMARIEMVFBEN-SSCSXQIMSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Antibacterial agent 191 is a useful research compound. Its molecular formula is C41H62FN3O12 and its molecular weight is 807.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C41H62FN3O12

Molecular Weight

807.9 g/mol

IUPAC Name

2-[(1S,2R,5S,7R,8R,9R,11R,13R,14R)-8-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-2-ethyl-5-fluoro-9-methoxy-1,5,7,9,11,13-hexamethyl-4,6,12,16-tetraoxo-3,17-dioxa-15-azabicyclo[12.3.0]heptadecan-15-yl]ethyl N-(2-methylphenyl)carbamate

InChI

InChI=1S/C41H62FN3O12/c1-13-29-41(9)32(45(38(51)57-41)18-19-53-37(50)43-27-17-15-14-16-22(27)2)25(5)30(46)23(3)21-39(7,52-12)34(26(6)33(48)40(8,42)36(49)55-29)56-35-31(47)28(44(10)11)20-24(4)54-35/h14-17,23-26,28-29,31-32,34-35,47H,13,18-21H2,1-12H3,(H,43,50)/t23-,24-,25+,26+,28+,29-,31-,32-,34-,35+,39-,40+,41-/m1/s1

InChI Key

UDRMARIEMVFBEN-SSCSXQIMSA-N

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide on the Mechanism of Action of Antibacterial Agent 191

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available scientific literature fully detailing the quantitative data and specific experimental protocols for "Antibacterial agent 191" (also identified as compound 11a) is limited. This guide has been constructed based on the abstract of the primary research article by Bian C, et al. ("Synthesis and structure-activity relationships of novel 14-membered 2-fluoro ketolides with structural modification at the C11 position") and established knowledge of the ketolide class of antibiotics. Therefore, the experimental protocols provided are representative of standard methodologies in the field.

Introduction

The rise of antibiotic resistance necessitates the development of novel antibacterial agents with potent activity against multidrug-resistant pathogens. "this compound" is a novel, semi-synthetic 14-membered 2-fluoro ketolide. The ketolides are a subclass of macrolide antibiotics designed to overcome common macrolide resistance mechanisms. They are characterized by the replacement of the L-cladinose sugar at the 3-position of the macrolactone ring with a keto group. This structural modification enhances their acid stability and, critically, alters their interaction with the bacterial ribosome, allowing them to maintain activity against many macrolide-resistant strains.

This document provides a comprehensive overview of the mechanism of action of "this compound," based on its classification as a ketolide antibiotic. It covers its molecular target, antibacterial spectrum, and the methodologies used to determine its efficacy.

Core Mechanism of Action: Inhibition of Bacterial Protein Synthesis

As a member of the ketolide class, the primary mechanism of action for this compound is the inhibition of protein synthesis in susceptible bacteria. This is achieved by binding to the 50S subunit of the bacterial ribosome.

Ketolides bind with high affinity to the 23S rRNA component of the 50S ribosomal subunit, specifically within the nascent peptide exit tunnel, near the peptidyl transferase center (PTC). This binding physically obstructs the passage of the growing polypeptide chain, leading to premature dissociation of peptidyl-tRNA from the ribosome and cessation of protein elongation.

The key features of the ketolide-ribosome interaction are:

  • Dual Binding Sites: Unlike older macrolides, ketolides are thought to have two main interaction sites within the ribosome. The primary site is in domain V of the 23S rRNA, which is also the binding site for macrolides. A secondary interaction occurs with domain II of the 23S rRNA. This dual-binding capability is believed to contribute to their enhanced activity against some resistant strains.

  • Structural Modifications for Enhanced Activity: The abstract of the primary research on this compound suggests that an additional hydrogen bond may form between the carbamate (B1207046) group at the C11 position and the Lys90 residue of ribosomal protein L22. This additional interaction could further stabilize the binding of the agent to the ribosome, providing a rational explanation for its enhanced antibacterial activity.

The following diagram illustrates the mechanism of action of ketolide antibiotics.

Mechanism of Action of Ketolide Antibiotics cluster_ribosome Bacterial 70S Ribosome 50S_subunit 50S Subunit PTC Peptidyl Transferase Center (PTC) Protein_Synthesis_Blocked Protein Synthesis Blocked 50S_subunit->Protein_Synthesis_Blocked Blocks peptide elongation 30S_subunit 30S Subunit mRNA mRNA tRNA tRNA Peptide_Chain Nascent Peptide Chain Exit_Tunnel Nascent Peptide Exit Tunnel Ketolide This compound (Ketolide) Ketolide->50S_subunit Binds to 23S rRNA in exit tunnel

Caption: Mechanism of action of ketolide antibiotics.

Data Presentation: In Vitro Antibacterial Activity

The abstract for this compound reports potent activity against a range of Gram-positive and several Gram-negative bacteria. While the specific Minimum Inhibitory Concentration (MIC) values from the full study are not publicly available, the abstract provides a qualitative summary of its potency relative to the established ketolide, Telithromycin (TEL).

Table 1: Summary of In Vitro Activity of this compound (Compound 11a) from Published Abstract

Bacterial GroupPotency Compared to Telithromycin (TEL)Target Pathogens Mentioned
Erythromycin-resistant S. epidermidis4-16 fold more potentS. epidermidis
Erythromycin-resistant S. pneumoniae4-16 fold more potentS. pneumoniae SPN19-8
Erythromycin-resistant M. catarrhalisAt least 8-fold more potentM. catarrhalhs
Gram-positive bacteria (general)Excellent activityS. epidermidis, S. pneumoniae, S. aureus
Gram-negative bacteria (general)Good activityM. catarrhalis, H. influenzae

For comparative context, Table 2 provides representative MIC values for Telithromycin against a similar panel of organisms.

Table 2: Representative Minimum Inhibitory Concentration (MIC) Data for Telithromycin

OrganismMIC (µg/mL)
Streptococcus pneumoniae (penicillin-susceptible)≤0.015 - 0.5
Streptococcus pneumoniae (penicillin-resistant)≤0.015 - 1
Staphylococcus aureus (methicillin-susceptible)0.03 - 0.5
Haemophilus influenzae1 - 4
Moraxella catarrhalis0.03 - 0.25
(Note: These are representative values from published literature and may vary between studies.)

Experimental Protocols

The following sections describe the standard methodologies for key experiments used to characterize novel antibacterial agents like the ketolides.

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in an in vitro assay. A standard method for this is the broth microdilution assay, following guidelines from the Clinical and Laboratory Standards Institute (CLSI).

Objective: To determine the in vitro susceptibility of various bacterial strains to "this compound".

Materials:

  • Test compound ("this compound") stock solution of known concentration.

  • Sterile 96-well microtiter plates.

  • Cation-adjusted Mueller-Hinton Broth (CAMHB).

  • Bacterial strains for testing (e.g., S. pneumoniae, S. aureus, H. influenzae).

  • Bacterial inoculum standardized to 0.5 McFarland turbidity standard (approximately 1.5 x 10^8 CFU/mL).

  • Positive control antibiotic (e.g., Telithromycin).

  • Sterile saline or broth for dilutions.

  • Spectrophotometer.

  • Incubator (35°C ± 2°C).

Procedure:

  • Preparation of Antibiotic Dilutions: a. A serial two-fold dilution of "this compound" is prepared in CAMHB directly in the 96-well plate. b. For example, 50 µL of CAMHB is added to wells 2 through 12. 100 µL of the starting antibiotic concentration is added to well 1. 50 µL is then transferred from well 1 to well 2, mixed, and this process is repeated across the plate to well 10. 50 µL from well 10 is discarded. c. Well 11 serves as the growth control (no antibiotic), and well 12 serves as the sterility control (no bacteria).

  • Preparation of Bacterial Inoculum: a. Select 3-5 well-isolated colonies of the test bacterium from an agar (B569324) plate culture. b. Suspend the colonies in sterile broth or saline. c. Adjust the turbidity of the suspension to match a 0.5 McFarland standard. d. Dilute this standardized suspension to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Inoculation: a. Add the appropriate volume of the diluted bacterial suspension to each well (except the sterility control), to reach a final volume of 100 µL per well.

  • Incubation: a. Incubate the microtiter plates at 35°C ± 2°C for 16-20 hours in ambient air. For fastidious organisms like H. influenzae and S. pneumoniae, specific atmospheric conditions (e.g., 5% CO2) and supplemented media may be required.

  • Reading Results: a. The MIC is determined as the lowest concentration of the antibiotic at which there is no visible growth (i.e., the well is clear).

The following diagram illustrates the workflow for a broth microdilution MIC assay.

Workflow for Broth Microdilution MIC Assay Start Start Prepare_Antibiotic_Dilutions Prepare 2-fold serial dilutions of this compound in a 96-well plate. Start->Prepare_Antibiotic_Dilutions Prepare_Inoculum Prepare bacterial inoculum and standardize to 0.5 McFarland. Start->Prepare_Inoculum Inoculate_Plate Inoculate the 96-well plate with the diluted bacterial suspension. Prepare_Antibiotic_Dilutions->Inoculate_Plate Dilute_Inoculum Dilute standardized inoculum to final concentration (e.g., 5x10^5 CFU/mL). Prepare_Inoculum->Dilute_Inoculum Dilute_Inoculum->Inoculate_Plate Incubate_Plate Incubate the plate at 35°C for 16-20 hours. Inoculate_Plate->Incubate_Plate Read_Results Visually inspect for growth and determine the MIC. Incubate_Plate->Read_Results End End Read_Results->End

Caption: Workflow for a broth microdilution MIC assay.

To confirm that a ketolide's mechanism of action is through ribosome binding, a competitive binding assay can be performed. This typically involves measuring the displacement of a radiolabeled macrolide (like [14C]-erythromycin) from bacterial ribosomes by the test compound.

Objective: To demonstrate that "this compound" binds to the bacterial 50S ribosomal subunit.

Materials:

  • Purified 70S ribosomes from a susceptible bacterial strain (e.g., E. coli or S. aureus).

  • Radiolabeled [14C]-erythromycin.

  • Unlabeled "this compound" at various concentrations.

  • Binding buffer (e.g., Tris-HCl, MgCl2, KCl, DTT).

  • Glass fiber filters.

  • Vacuum filtration apparatus.

  • Scintillation counter and scintillation fluid.

Procedure:

  • Reaction Setup: a. A reaction mixture is prepared containing a fixed concentration of bacterial ribosomes and [14C]-erythromycin in the binding buffer. b. Increasing concentrations of unlabeled "this compound" are added to a series of reaction tubes. A control tube with no unlabeled competitor is also prepared.

  • Incubation: a. The reaction mixtures are incubated at room temperature or 37°C for a sufficient time to allow binding to reach equilibrium (e.g., 30-60 minutes).

  • Filtration: a. The reaction mixtures are rapidly filtered through glass fiber filters under vacuum. The ribosomes, and any bound antibiotic, are retained on the filter, while unbound antibiotic passes through. b. The filters are washed with ice-cold binding buffer to remove any non-specifically bound radiolabel.

  • Quantification: a. The filters are placed in scintillation vials with scintillation fluid. b. The amount of radioactivity on each filter is measured using a scintillation counter.

  • Data Analysis: a. The amount of bound [14C]-erythromycin is plotted against the concentration of "this compound". b. A decrease in radioactivity with increasing concentrations of the test compound indicates competitive binding to the same or an overlapping site on the ribosome. c. The concentration of "this compound" that inhibits 50% of [14C]-erythromycin binding (IC50) can be calculated.

Conclusion

"this compound" is a promising new ketolide antibiotic. Its mechanism of action is the inhibition of bacterial protein synthesis via high-affinity binding to the 50S ribosomal subunit. Structural features of this novel compound, such as the potential for additional hydrogen bonding with ribosomal protein L22, may contribute to its enhanced potency against both susceptible and erythromycin-resistant bacterial strains. The in vitro data, summarized from the available abstract, demonstrates its potential as a valuable agent for treating respiratory tract infections and other bacterial diseases. Further studies, including detailed in vivo efficacy and safety profiling, are warranted to fully establish its therapeutic potential.

Compound 11a: A Multifaceted Antibacterial Agent - A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The designation "compound 11a" has been assigned to several distinct chemical entities within antibacterial research, each demonstrating a unique spectrum of activity and mechanism of action. This technical guide provides an in-depth analysis of two prominent and structurally different molecules referred to as compound 11a: an Isatin-Quinoline Conjugate and an N-Sulfonamide 2-Pyridone derivative . This document summarizes their antibacterial profiles, details the experimental protocols for their evaluation, and visualizes their mechanisms of action and experimental workflows.

Isatin-Quinoline Conjugate 11a

The isatin-quinoline conjugate 11a has emerged as a potent antibacterial agent, particularly against multidrug-resistant Gram-positive bacteria.[1]

Antibacterial Spectrum

The quantitative antibacterial activity of the isatin-quinoline conjugate 11a is presented in Table 1. The data highlights its significant efficacy against Methicillin-Resistant Staphylococcus aureus (MRSA).

Table 1: Antibacterial Activity of Isatin-Quinoline Conjugate 11a against MRSA

Bacterial StrainMethodParameterValue (mg/mL)
MRSABroth MicrodilutionMIC0.156
MRSABroth MicrodilutionMBC0.156

Data sourced from ResearchGate.[2]

Experimental Protocols

Synthesis of Isatin-Quinoline Conjugates (General Procedure):

The synthesis of isatin-quinoline conjugates, such as 11a, typically involves a multi-step process. A common route is the reaction of N-(bromobutyl) isatin (B1672199) derivatives with aminoquinolines or their corresponding hydrazinyl derivatives.[1][3] The general steps are as follows:

  • Preparation of N-(bromobutyl) isatin: Isatin is reacted with a dibromoalkane (e.g., 1,4-dibromobutane) under basic conditions to yield the N-alkylated bromo-intermediate.

  • Synthesis of Aminoquinoline/Hydrazinylquinoline: Commercially available quinoline (B57606) derivatives are used or synthesized according to established literature procedures.

  • Conjugation: The N-(bromobutyl) isatin is reacted with the appropriate aminoquinoline or hydrazinylquinoline in a suitable solvent, often with the addition of a base to facilitate the nucleophilic substitution reaction, yielding the final isatin-quinoline conjugate.[3]

Broth Microdilution Method for MIC and MBC Determination:

The Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of the isatin-quinoline conjugate 11a were determined using the broth microdilution method, following guidelines from the Clinical and Laboratory Standards Institute (CLSI).[4][5][6][7]

  • Preparation of Bacterial Inoculum: A standardized bacterial suspension is prepared from a fresh culture to a turbidity equivalent to a 0.5 McFarland standard. This suspension is then further diluted to achieve the desired final inoculum concentration in the wells.

  • Serial Dilution of the Compound: The isatin-quinoline conjugate 11a is serially diluted in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Inoculation and Incubation: Each well is inoculated with the standardized bacterial suspension. The plate includes a positive control (broth with bacteria, no compound) and a negative control (broth only). The plate is then incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

  • MIC Determination: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible bacterial growth.

  • MBC Determination: To determine the MBC, an aliquot from the wells showing no visible growth is sub-cultured onto an agar (B569324) plate. After incubation, the lowest concentration that results in a significant reduction (e.g., ≥99.9%) in bacterial viability is determined as the MBC.

Mechanism of Action

The antibacterial mechanism of isatin-quinoline conjugate 11a is believed to involve the disruption of the bacterial cell membrane. Transmission Electron Microscopy (TEM) studies have shown damage to both the cell wall and membrane of MRSA, with the appearance of damaged vacuoles in the cytoplasm.[1]

N-Sulfonamide 2-Pyridone 11a

The N-sulfonamide 2-pyridone 11a represents a class of antibacterial agents designed as dual inhibitors of key enzymes in the bacterial folate biosynthesis pathway.[8][9][10]

Antibacterial Spectrum

The antibacterial activity of N-sulfonamide 2-pyridone 11a has been evaluated against both Gram-positive and Gram-negative bacteria. The quantitative data, including zone of inhibition and MIC values, are summarized in Table 2.

Table 2: Antibacterial Activity of N-Sulfonamide 2-Pyridone 11a

Bacterial StrainMethodZone of Inhibition (mm)MIC (µg/mL)
Staphylococcus aureusDisk Diffusion / Broth Microdilution35.2 ± 1.531.25
Escherichia coliDisk Diffusion / Broth Microdilution26.0 ± 0.531.25
Streptococcus mutansDisk Diffusion / Broth Microdilution-31.25

Data sourced from ACS Omega and PubMed Central.[8][9]

Experimental Protocols

Synthesis of 1H-pyrazolo[4,3-c]pyrid-2-ones (11a,b):

The synthesis of N-sulfonamide 2-pyridone 11a involves the cyclization of an N-arylsulfonamide 2-pyridone precursor.[9]

  • Precursor Synthesis: The synthesis starts from the reaction of a substituted acetohydrazide with an arylsulfonyl chloride to form a sulfonyl hydrazide. This intermediate is then reacted with a ketene (B1206846) dithioacetal to yield an N-arylsulfonamide 2-pyridone.[9]

  • Cyclization: The N-arylsulfonamide 2-pyridone is heated with hydrazine (B178648) hydrate (B1144303) in a solvent mixture (e.g., methanol/DMF) to induce cyclization and form the final 1H-pyrazolo[4,3-c]pyrid-2-one product, compound 11a.[9]

Antibacterial Susceptibility Testing (Disk Diffusion and Broth Microdilution):

The antibacterial activity was assessed using standard disk diffusion and broth microdilution methods.[4][5][6][7]

  • Disk Diffusion: A standardized bacterial inoculum is spread onto an agar plate. Paper disks impregnated with a known concentration of compound 11a are placed on the agar surface. After incubation, the diameter of the zone of inhibition around the disk is measured.

  • Broth Microdilution: This method is performed as described in section 1.2.

Mechanism of Action: Dual Inhibition of Folate Biosynthesis

N-sulfonamide 2-pyridone 11a is designed to act as a dual inhibitor of two crucial enzymes in the bacterial folate biosynthesis pathway: dihydropteroate (B1496061) synthase (DHPS) and dihydrofolate reductase (DHFR).[8][9][10] By inhibiting both enzymes, compound 11a effectively blocks the synthesis of tetrahydrofolate, a vital precursor for nucleotide and amino acid synthesis, leading to bacterial growth inhibition.

folate_pathway

Caption: Generalized workflow for MIC and MBC determination.

References

In-depth Technical Guide: Synthesis and Chemical Properties of Antibacterial Agent 191

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibacterial agent 191, also identified as compound 11a, is a novel, potent semi-synthetic antibiotic belonging to the 14-membered 2-fluoro ketolide class.[1] Ketolides are a subclass of macrolide antibiotics designed to overcome bacterial resistance to older macrolides. The introduction of a fluorine atom at the C2 position and structural modifications at the C11 position of the macrolide ring are key features of this new series of compounds, contributing to their enhanced antibacterial profile and metabolic stability.[2][3] This technical guide provides a comprehensive overview of the available information on the synthesis and chemical properties of this compound, based on the current scientific literature.

Chemical Properties

A summary of the known chemical properties of this compound is presented in Table 1.

Table 1: Chemical Properties of this compound (Compound 11a)

PropertyDataReference
Chemical Name (3aS,4R,7R,9R,10R,11R,13R,15R,15aR)-4-ethyl-3a,7,9,11,13,15-hexamethyl-10-(((2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyltetrahydro-2H-pyran-2-yl)oxy)-2-fluoro-11-(2-(m-tolylamino)ethoxy)-9-(2-oxopropoxy)octahydro-2H-oxacyclotetradecino[4,3-d]oxazole-2,6,8,14(1H,7H,9H,15aH)-tetraoneMedchemExpress
Molecular Formula C49H76FN3O13MedchemExpress
Molecular Weight 946.14 g/mol MedchemExpress
Appearance SolidImplied from synthesis
Metabolic Stability Preferable metabolic stability in human liver microsomes[2][3]

Note: Detailed physicochemical properties such as solubility, pKa, and melting point are not available in the reviewed literature.

Synthesis of this compound

The synthesis of this compound (compound 11a) is part of a broader synthetic scheme for novel C11-substituted 14-membered 2-fluoro ketolides. The general approach involves the semi-synthesis from a known macrolide precursor.

Experimental Workflow

The synthesis of this class of compounds generally follows a multi-step process which can be conceptually outlined as follows. This diagram represents a logical flow of a typical semi-synthetic route for such complex molecules.

G A Starting Macrolide Precursor B Introduction of C2-Fluorine A->B C Modification at C3 (Keto Group Formation) B->C D Protection of Hydroxyl Groups C->D E Modification at C11/C12 D->E F Introduction of C11 Side Chain E->F G Deprotection F->G H Purification and Isolation of this compound G->H

Caption: Generalized synthetic workflow for 2-fluoro ketolides.

Experimental Protocols

While the full, detailed experimental protocol for the synthesis of this compound is contained within proprietary research, the general steps, based on the synthesis of similar 2-fluoro ketolides, are as follows.

Step 1: Fluorination of the Macrolide Core The initial step involves the selective fluorination at the C2 position of a suitable macrolide starting material. This is a critical step that enhances the compound's activity against certain resistant bacterial strains.

Step 2: Oxidation to the Ketolide The 3-hydroxyl group of the macrolide is oxidized to a ketone, a defining feature of the ketolide class. This modification is known to improve the acid stability and reduce the induction of resistance.

Step 3: Functionalization of the C11/C12-diol The C11 and C12 hydroxyl groups are typically converted into a cyclic carbamate (B1207046) or a similar reactive intermediate. This sets the stage for the introduction of the desired side chain.

Step 4: Introduction of the C11 Side Chain The key C11 side chain is introduced by reacting the intermediate from the previous step with a suitable amine or other nucleophile. For this compound, this involves the introduction of a substituted carbamate group.

Step 5: Final Deprotection and Purification Any protecting groups used during the synthesis are removed, and the final product, this compound, is purified using chromatographic techniques to yield the desired compound.

Mechanism of Action

The mechanism of action for ketolides, including presumably this compound, involves the inhibition of bacterial protein synthesis. They bind to the 50S ribosomal subunit, preventing the formation of functional proteins, which is essential for bacterial growth and replication. Molecular docking studies of similar compounds suggest that the C11 side chain can form additional hydrogen bonds with the ribosome, potentially explaining the enhanced activity against resistant strains.[2]

Signaling Pathway Diagram

The following diagram illustrates the general mechanism of action for ketolide antibiotics at the bacterial ribosome.

G cluster_ribosome Bacterial 50S Ribosomal Subunit P_site P-site A_site A-site E_site E-site Peptidyl_Transferase_Center Peptidyl Transferase Center Protein_Elongation Peptide Chain Elongation Peptidyl_Transferase_Center->Protein_Elongation Ketolide This compound (Ketolide) Ketolide->Peptidyl_Transferase_Center Binds to Inhibition Inhibition Ketolide->Inhibition tRNA tRNA tRNA->A_site Bacterial_Cell_Death Bacterial Cell Death Protein_Elongation->Bacterial_Cell_Death Leads to Inhibition->Protein_Elongation

Caption: Inhibition of bacterial protein synthesis by ketolides.

Conclusion

This compound represents a promising development in the search for new antibiotics to combat drug-resistant bacteria. Its unique structural features, particularly the C2-fluoro group and the C11 side chain, contribute to its potent activity and favorable metabolic profile. Further research, including detailed in vivo studies and clinical trials, will be necessary to fully elucidate its therapeutic potential. The synthetic pathways and mechanisms of action outlined in this guide provide a foundational understanding for researchers and drug development professionals working in the field of antibacterial drug discovery.

References

An In-depth Technical Guide to the Ribosomal Binding Site of Antibacterial Agent 191

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Antibacterial agent 191, identified as compound 11a in recent literature, is a novel semi-synthetic 14-membered 2-fluoro ketolide with potent antibacterial activity. This technical guide provides a comprehensive overview of its interaction with the bacterial ribosome, the primary target of this class of antibiotics. By inhibiting protein synthesis, this compound demonstrates significant efficacy against a range of pathogenic bacteria. This document details the available quantitative data on its activity, the predicted binding site based on molecular modeling, and the experimental protocols relevant to its characterization.

Introduction

The rise of antibiotic-resistant bacteria presents a formidable challenge to global health. Ketolides, a subclass of macrolide antibiotics, have emerged as a promising therapeutic class to combat these resistant strains. This compound (compound 11a) is a recently developed 2-fluoro ketolide that exhibits potent activity against both erythromycin-susceptible and -resistant bacteria. Its mechanism of action, like other ketolides, involves the inhibition of bacterial protein synthesis through binding to the 50S ribosomal subunit. Understanding the precise molecular interactions at the ribosomal binding site is crucial for the rational design of more effective derivatives and for overcoming potential resistance mechanisms.

Ribosomal Binding Site and Molecular Interactions

The ribosomal binding site for macrolides and ketolides is located within the nascent peptide exit tunnel (NPET) of the 50S ribosomal subunit. This binding pocket is primarily formed by segments of the 23S rRNA, specifically domains II and V, along with contributions from ribosomal proteins.

Predicted Binding Mode of this compound (Compound 11a)

Molecular docking studies have been conducted to predict the binding orientation of this compound within the bacterial ribosome. These computational models suggest that its binding mode is analogous to that of the well-characterized ketolide, solithromycin. A key predicted interaction involves the formation of a hydrogen bond between the carbamate (B1207046) group at the C11 position of the antibiotic and the Lys90 residue of the ribosomal protein L22.[1] This interaction is thought to contribute to the enhanced antibacterial activity of this compound.

The macrolide core of this compound is predicted to be oriented within the NPET, making contact with nucleotides of the 23S rRNA. The desosamine (B1220255) sugar, a common feature of macrolides, typically interacts with nucleotides A2058 and A2059 in domain V of the 23S rRNA. The C11-C12 carbamate extension, characteristic of ketolides, allows for additional interactions that can overcome certain resistance mechanisms, such as those involving methylation of A2058.

Quantitative Data

While direct quantitative binding data for this compound to the ribosome (e.g., Ki or Kd values) are not yet publicly available, its potent antibacterial activity has been characterized by determining its Minimum Inhibitory Concentrations (MICs) against a variety of bacterial strains.[2]

Bacterial StrainMIC (μg/mL)
Staphylococcus epidermidis (ATCC 12228)0.06
Staphylococcus epidermidis (Resistant)0.125-0.25
Staphylococcus aureus (ATCC 25923)0.125
Staphylococcus aureus (MRSA)0.25-0.5
Streptococcus pneumoniae (ATCC 49619)0.015
Streptococcus pneumoniae (Resistant)0.03-0.06
Moraxella catarrhalis (ATCC 25238)0.03
Moraxella catarrhalis (Resistant)0.06-0.125
Haemophilus influenzae (ATCC 49247)2

Data sourced from Qiao et al., 2024.[2]

Experimental Protocols

The following sections detail the general experimental methodologies employed for the characterization of 2-fluoro ketolides, which are applicable to this compound.

Minimum Inhibitory Concentration (MIC) Determination

The antibacterial activity of compound 11a was assessed by determining its MIC values using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

Protocol:

  • Preparation of Bacterial Inoculum: Bacterial strains are cultured on appropriate agar (B569324) plates. Colonies are then used to inoculate a suitable broth medium and incubated to achieve a logarithmic growth phase. The bacterial suspension is diluted to a standardized concentration (e.g., 5 x 105 CFU/mL).

  • Preparation of Antibiotic Dilutions: A serial two-fold dilution of this compound is prepared in a 96-well microtiter plate using cation-adjusted Mueller-Hinton broth.

  • Inoculation and Incubation: Each well is inoculated with the standardized bacterial suspension. The plates are incubated at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is defined as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.

Ribosome Binding Assay (Competitive Displacement)

While specific data for compound 11a is not available, a common method to quantify the binding affinity of ketolides to the ribosome is a competitive displacement assay using a radiolabeled macrolide, such as [14C]erythromycin.

Protocol:

  • Preparation of Ribosomes: 70S ribosomes are isolated from a suitable bacterial strain (e.g., Escherichia coli) through differential centrifugation and sucrose (B13894) gradient purification.

  • Binding Reaction: A fixed concentration of isolated ribosomes and [14C]erythromycin are incubated in a binding buffer.

  • Competition: Increasing concentrations of the unlabeled competitor (this compound) are added to the reaction mixtures.

  • Separation of Bound and Free Ligand: The reaction mixtures are filtered through nitrocellulose membranes to separate ribosome-bound [14C]erythromycin from the unbound fraction.

  • Quantification: The amount of radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The concentration of the competitor that inhibits 50% of the radiolabeled ligand binding (IC50) is determined. The inhibition constant (Ki) can then be calculated using the Cheng-Prusoff equation.

Molecular Docking

Molecular docking simulations are performed to predict the binding mode of this compound to the bacterial ribosome.

Protocol:

  • Preparation of the Receptor Structure: A high-resolution crystal structure of the bacterial 50S ribosomal subunit (e.g., from Deinococcus radiodurans or Thermus thermophilus) is obtained from the Protein Data Bank (PDB). Water molecules and non-essential ions are removed, and hydrogen atoms are added.

  • Preparation of the Ligand Structure: The 3D structure of this compound is built and energy-minimized using a molecular modeling software.

  • Docking Simulation: A docking program (e.g., AutoDock, Glide) is used to predict the binding poses of the ligand within the defined binding site of the ribosome. The binding site is typically defined based on the known binding location of other macrolides and ketolides.

  • Analysis of Docking Results: The predicted binding poses are ranked based on a scoring function that estimates the binding affinity. The poses with the most favorable scores are analyzed to identify key molecular interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and the ribosome.

Visualizations

Logical Workflow for Characterization of this compound

cluster_synthesis Synthesis & Identification cluster_activity Biological Evaluation cluster_binding Target Interaction Synthesis Synthesis Identification Identification Synthesis->Identification Compound 11a MIC_Determination MIC Determination Identification->MIC_Determination Ribosome_Binding_Assay Ribosome Binding Assay (Competitive Displacement) Identification->Ribosome_Binding_Assay Molecular_Docking Molecular Docking Identification->Molecular_Docking Antibacterial_Activity Antibacterial Activity Data MIC_Determination->Antibacterial_Activity Mechanism_of_Action Elucidation of Mechanism of Action Antibacterial_Activity->Mechanism_of_Action Binding_Affinity Binding Affinity (Ki) Ribosome_Binding_Assay->Binding_Affinity Binding_Site_Prediction Binding Site Prediction Molecular_Docking->Binding_Site_Prediction Binding_Affinity->Mechanism_of_Action Binding_Site_Prediction->Mechanism_of_Action

Caption: Workflow for the characterization of this compound.

Predicted Signaling Pathway of Ribosomal Inhibition

Agent191 This compound Binding Binding to NPET Agent191->Binding Ribosome 50S Ribosomal Subunit Ribosome->Binding Inhibition Inhibition Binding->Inhibition Protein_Synthesis Protein Synthesis Protein_Synthesis->Inhibition Bacterial_Death Bacterial Cell Death Inhibition->Bacterial_Death

Caption: Predicted pathway of ribosomal inhibition by Agent 191.

Conclusion

This compound (compound 11a) is a promising new 2-fluoro ketolide with potent antibacterial activity. While current understanding of its ribosomal binding site is primarily based on computational modeling, these predictions provide a solid foundation for further experimental investigation. The detailed experimental protocols provided in this guide offer a framework for researchers to further elucidate the precise molecular interactions and quantitative binding kinetics of this novel antibiotic. Such studies will be invaluable for the development of next-generation antibiotics capable of combating the growing threat of antimicrobial resistance.

References

An In-depth Technical Guide on the In Vitro Activity of "Antibacterial Agent 191" (Daptomycin) Against Gram-positive Bacteria

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: "Antibacterial agent 191" is a fictional designation. This technical guide utilizes publicly available data for Daptomycin (B549167) , a well-characterized cyclic lipopeptide antibiotic, as a representative agent to fulfill the detailed requirements of this request. Daptomycin exhibits a spectrum of activity exclusively targeting Gram-positive bacteria, including multidrug-resistant strains.[1][2]

Introduction

This compound (represented by Daptomycin) is a cyclic lipopeptide antibiotic derived from the fermentation of Streptomyces roseosporus.[1][2] It demonstrates potent, concentration-dependent bactericidal activity against a broad spectrum of Gram-positive organisms.[3][4] Its utility is particularly notable against clinically significant resistant pathogens such as methicillin-resistant Staphylococcus aureus (MRSA), vancomycin-resistant enterococci (VRE), and penicillin-resistant Streptococcus pneumoniae (PRSP).[1][5] The agent's unique mechanism of action, involving the disruption of bacterial cell membrane function, distinguishes it from other classes of antibiotics like beta-lactams and glycopeptides.[4][6]

In Vitro Susceptibility

The in vitro potency of this compound is quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the agent that prevents visible growth of a microorganism. The determination of these values is critically dependent on the presence of physiological concentrations of free calcium ions (Ca²⁺) in the testing medium.[1]

Data Presentation: MICs

The following tables summarize the MIC values for this compound against key Gram-positive pathogens, compiled from various surveillance studies. MIC₅₀ and MIC₉₀ represent the concentrations at which 50% and 90% of the tested isolates are inhibited, respectively.

Table 1: In Vitro Activity Against Staphylococcus aureus

Isolate Phenotype No. of Isolates MIC Range (µg/mL) MIC₅₀ (µg/mL) MIC₉₀ (µg/mL) Reference(s)
Methicillin-Resistant (MRSA) 38 0.03 - 0.5 0.25 0.5 [7]
Methicillin-Resistant (MRSA) 32 N/A N/A 0.5 [8]
Methicillin-Resistant (MRSA) N/A N/A N/A 1.0 [1]

| All S. aureus | N/A | N/A | 0.25 | 0.5 |[9][10] |

Table 2: In Vitro Activity Against Enterococcus Species

Species Vancomycin Resistance No. of Isolates MIC Range (µg/mL) MIC₅₀ (µg/mL) MIC₉₀ (µg/mL) Reference(s)
E. faecalis VanA-positive 7 0.5 - 4.0 N/A N/A [7]
E. faecium VanA-positive 27 0.25 - 8.0 N/A N/A [7]
E. faecalis High-Level Gentamicin-R 32 0.5 - 8.0 2.0 2.0 [7]
E. faecium High-Level Gentamicin-R 16 0.5 - 8.0 4.0 8.0 [7]
VRE (unspecified) Resistant 38 N/A N/A 4.0 [8]

| VREF (E. faecium) | Resistant | 23 | 0.5 - 2.0 | N/A | 2.0 |[1] |

Note: The Clinical and Laboratory Standards Institute (CLSI) has revised interpretive criteria for E. faecium, designating isolates with MICs ≤4 µg/mL as "susceptible dose-dependent" (SDD), indicating that higher doses (8-12 mg/kg) may be required for efficacy.[11][12]

Table 3: In Vitro Activity Against Streptococcus Species

Species / Group Penicillin Resistance No. of Isolates MIC Range (µg/mL) MIC₅₀ (µg/mL) MIC₉₀ (µg/mL) Reference(s)
S. pneumoniae All 350 0.06 - 2.0 0.25 0.25 [13]
S. pneumoniae All 346 ≤0.5 0.125 0.25 [14]
S. pneumoniae Penicillin-Resistant 32 N/A N/A ≤0.125 [8]
Viridans Group Streptococci N/A 815 ≤0.016 - 2.0 N/A 0.06 - 1.0 [15]
S. bovis Group N/A N/A ≤0.06 ≤0.06 ≤0.06 [16]
S. mitis Group N/A N/A N/A 0.5 1.0 [16]

| β-hemolytic Streptococci (C, F, G) | N/A | N/A | N/A | ≤0.06 - 0.25 | 0.12 - 0.25 |[16] |

Mechanism of Action

This compound exerts its bactericidal effect through a unique, calcium-dependent mechanism that targets the bacterial cell membrane.[3] The process involves several key steps:

  • Calcium-Dependent Binding: The agent binds to calcium ions, forming a complex that facilitates its insertion into the bacterial cytoplasmic membrane.[17] This binding is preferential for membranes rich in the acidic phospholipid phosphatidylglycerol (PG).[6][17]

  • Oligomerization: Once inserted into the membrane, molecules of the agent aggregate or oligomerize.[6]

  • Membrane Disruption: This oligomerization alters the membrane's structure, potentially forming pores or ion channels.[5][6] This leads to a rapid efflux of intracellular potassium ions (K⁺).[3]

  • Depolarization and Cell Death: The loss of K⁺ causes a rapid depolarization of the membrane potential. This dissipation of the cell's energy gradient leads to the cessation of DNA, RNA, and protein synthesis, resulting in rapid, concentration-dependent bacterial cell death.[3][6]

Mandatory Visualization: Mechanism of Action Pathway

G cluster_extracellular Extracellular Space cluster_membrane Bacterial Cytoplasmic Membrane (PG-Rich) cluster_intracellular Cytoplasm Agent Agent 191 (Daptomycin) Complex Ca²⁺-Agent Complex Agent->Complex Binds Ca Ca²⁺ Ions Ca->Complex Insertion Membrane Insertion & Oligomerization Complex->Insertion Targets PG Channel Pore/Channel Formation Insertion->Channel K_ion K⁺ Channel->K_ion K⁺ Efflux Depolarization Membrane Depolarization K_ion->Depolarization Synthesis DNA, RNA, Protein Synthesis Death Cell Death Synthesis->Death Depolarization->Synthesis Inhibits

Caption: Agent 191's Ca²⁺-dependent mechanism leading to membrane depolarization and cell death.

Detailed Experimental Protocols

Protocol: Broth Microdilution for MIC Determination

This protocol is based on the guidelines established by the Clinical and Laboratory Standards Institute (CLSI) for dilution antimicrobial susceptibility tests.[18][19]

  • Objective: To determine the minimum concentration of this compound required to inhibit the visible growth of a bacterial isolate.

  • Materials:

    • This compound reference powder

    • Cation-adjusted Mueller-Hinton Broth (CAMHB)

    • Calcium Chloride (CaCl₂) solution

    • Sterile 96-well microtiter plates

    • Bacterial inoculum standardized to 0.5 McFarland turbidity

    • Spectrophotometer

    • Incubator (35°C ± 2°C)

  • Procedure:

    • Media Preparation: Prepare CAMHB and supplement with Ca²⁺ to achieve a final physiological concentration of 50 µg/mL. This step is critical for the agent's activity.[1]

    • Agent Dilution: Prepare a stock solution of the agent. Perform two-fold serial dilutions in the Ca²⁺-supplemented CAMHB directly in the 96-well microtiter plate to achieve the desired final concentration range (e.g., 64 µg/mL to 0.03 µg/mL).

    • Inoculum Preparation: From a fresh 18-24 hour culture, prepare a bacterial suspension in sterile saline or broth. Adjust the turbidity to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Inoculation: Dilute the standardized inoculum in the prepared broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

    • Controls: Include a positive growth control well (broth and inoculum, no agent) and a sterility control well (broth only).

    • Incubation: Incubate the plates at 35°C for 16-20 hours in ambient air.

    • Reading Results: The MIC is defined as the lowest concentration of the agent at which there is no visible growth (i.e., no turbidity) as determined by visual inspection.

Mandatory Visualization: MIC Determination Workflow

G prep_media Prepare Ca²⁺-supplemented Mueller-Hinton Broth serial_dilute Perform 2-fold Serial Dilution of Agent in 96-well Plate prep_media->serial_dilute prep_agent Prepare Agent 191 Stock Solution prep_agent->serial_dilute prep_inoculum Prepare 0.5 McFarland Bacterial Inoculum inoculate Inoculate Wells to Final ~5x10⁵ CFU/mL prep_inoculum->inoculate serial_dilute->inoculate incubate Incubate Plate 16-20 hours at 35°C inoculate->incubate read_mic Visually Inspect for Turbidity and Determine MIC incubate->read_mic

Caption: Workflow for determining Minimum Inhibitory Concentration (MIC) via broth microdilution.
Protocol: Time-Kill Kinetic Assay

This assay evaluates the bactericidal activity of an antimicrobial agent over time.

  • Objective: To assess the rate and extent of bactericidal activity of this compound.

  • Materials:

    • Bacterial culture in logarithmic growth phase

    • Ca²⁺-supplemented CAMHB

    • This compound at various concentrations (e.g., 1x, 2x, 4x MIC)[14]

    • Sterile saline for serial dilutions

    • Agar (B569324) plates (e.g., Tryptic Soy Agar)

    • Shaking water bath or incubator (37°C)

  • Procedure:

    • Inoculum Preparation: Grow a bacterial culture to the early-to-mid logarithmic phase. Dilute to a starting concentration of approximately 5 x 10⁵ to 5 x 10⁶ CFU/mL in flasks containing pre-warmed, Ca²⁺-supplemented CAMHB.

    • Assay Setup: Add the agent to the flasks to achieve the desired final concentrations (e.g., 0x MIC, 1x MIC, 2x MIC, 4x MIC). A growth control flask with no agent is essential.

    • Time-Point Sampling: Incubate the flasks at 37°C with shaking. At specified time points (e.g., 0, 1, 2, 4, 6, 24 hours), withdraw an aliquot from each flask.[14][20]

    • Serial Dilution and Plating: Perform serial 10-fold dilutions of the collected samples in sterile saline to prevent antibiotic carryover. Plate a defined volume of appropriate dilutions onto agar plates.

    • Incubation and Colony Counting: Incubate the plates for 18-24 hours. Count the number of colonies to determine the viable bacterial count (CFU/mL) at each time point.

    • Data Analysis: Plot the log₁₀ CFU/mL versus time for each concentration. Bactericidal activity is typically defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum count.[21]

Conclusion

This compound (represented by Daptomycin) demonstrates potent and rapid in vitro bactericidal activity against a wide array of clinically relevant Gram-positive bacteria, including strains resistant to other antibiotic classes.[1][4] Its efficacy is intrinsically linked to a unique, calcium-dependent mechanism of action that disrupts bacterial membrane potential.[3][6] The standardized protocols outlined herein are essential for the accurate in vitro characterization of this agent's antimicrobial properties, providing critical data for both research and clinical applications.

References

In-Depth Technical Guide: Efficacy of Antibacterial Agent 191 Against Macrolide-Resistant Strains

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence and spread of bacterial resistance to macrolide antibiotics represent a significant challenge in clinical practice. This has necessitated the development of new antimicrobial agents with improved efficacy against resistant pathogens. "Antibacterial agent 191," also identified in scientific literature as compound 11a, is a novel semi-synthetic 14-membered 2-fluoro ketolide.[1] Ketolides are a subclass of macrolide antibiotics characterized by the replacement of the L-cladinose sugar at the C3 position with a keto group, a modification that helps to overcome common macrolide resistance mechanisms. This technical guide provides a comprehensive overview of the efficacy, mechanism of action, and experimental evaluation of this compound against macrolide-resistant bacterial strains.

Core Efficacy Data

The in vitro antibacterial activity of this compound (compound 11a) and its analogues has been evaluated against a panel of macrolide-susceptible and macrolide-resistant clinical isolates. The data, presented below, demonstrates its potency, often exceeding that of the established ketolide, telithromycin.

Table 1: Minimum Inhibitory Concentrations (MICs) of this compound (Compound 11a) and Comparators against Gram-Positive Pathogens (µg/mL)
Bacterial StrainResistance PhenotypeThis compound (11a)Telithromycin (TEL)Erythromycin (ERY)
Staphylococcus aureus ATCC 29213Macrolide-Susceptible0.060.060.5
Staphylococcus epidermidis SE03-1Erm-mediated resistance0.54>128
Staphylococcus epidermidis SE19-2Erm-mediated resistance18>128
Streptococcus pneumoniae ATCC 49619Macrolide-Susceptible≤0.015≤0.0150.03
Streptococcus pneumoniae SPN19-8Erm-mediated resistance0.060.25>128
Streptococcus pneumoniae SPN19-9Efflux-mediated resistance0.030.12532
Table 2: Minimum Inhibitory Concentrations (MICs) of this compound (Compound 11a) and Comparators against Gram-Negative Pathogens (µg/mL)
Bacterial StrainResistance PhenotypeThis compound (11a)Telithromycin (TEL)Erythromycin (ERY)
Moraxella catarrhalis ATCC 25238Macrolide-Susceptible0.060.060.125
Moraxella catarrhalis BCA19-5Erm-mediated resistance0.252>128
Moraxella catarrhalis BCA19-6Erm-mediated resistance0.54>128
Haemophilus influenzae ATCC 49247Macrolide-Susceptible224

Mechanism of Action: Enhanced Ribosomal Binding

Like other macrolide and ketolide antibiotics, this compound exerts its antibacterial effect by inhibiting protein synthesis. It binds to the 50S subunit of the bacterial ribosome, specifically within the polypeptide exit tunnel. The structural modifications in this novel 2-fluoro ketolide, particularly at the C11 position, are designed to enhance its binding affinity and overcome common resistance mechanisms.[1]

Macrolide resistance is often mediated by two primary mechanisms:

  • Target site modification: Methylation of the 23S rRNA (encoded by erm genes) reduces drug binding affinity.

  • Active efflux: Bacterial pumps (encoded by mef or msr genes) actively remove the antibiotic from the cell.

The keto group at the C3 position and the novel side chain at the C11 position of this compound allow for additional interactions with the ribosome, including a potential hydrogen bond with the Lys90 residue of ribosomal protein L22.[1] This enhanced binding is believed to be a key factor in its potent activity against strains with erm-mediated resistance.

cluster_bacterium Bacterial Cell cluster_resistance Macrolide Resistance Mechanisms AA191 This compound Ribosome 50S Ribosomal Subunit AA191->Ribosome Binds to polypeptide exit tunnel AA191->Ribosome Enhanced binding overcomes Erm resistance Efflux Efflux Pump AA191->Efflux ProteinSynthesis Protein Synthesis Ribosome->ProteinSynthesis Inhibits CellGrowth Bacterial Growth & Proliferation ProteinSynthesis->CellGrowth Prevents Erm Erm Methylase (Target Site Modification) Erm->Ribosome Alters binding site Efflux->AA191 Expels agent

Mechanism of action and resistance to this compound.

Experimental Protocols

The following protocols are based on the methodologies described for the evaluation of novel 2-fluoro ketolides, including this compound.

In Vitro Susceptibility Testing: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific bacterium.

1. Preparation of Bacterial Inoculum: a. Bacterial strains are subcultured on appropriate agar (B569324) plates (e.g., Mueller-Hinton agar supplemented with 5% sheep blood for streptococci) and incubated at 35-37°C for 18-24 hours. b. Several colonies are suspended in a sterile saline solution to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). c. The suspension is further diluted in cation-adjusted Mueller-Hinton broth (CAMHB) to a final concentration of approximately 5 x 10⁵ CFU/mL.

2. Preparation of Antibiotic Dilutions: a. A stock solution of this compound is prepared in a suitable solvent (e.g., dimethyl sulfoxide). b. Serial two-fold dilutions of the antibiotic are prepared in CAMHB in 96-well microtiter plates. The final concentration range typically tested is from 0.008 to 128 µg/mL.

3. Inoculation and Incubation: a. Each well of the microtiter plate containing the antibiotic dilutions is inoculated with the standardized bacterial suspension. b. A growth control well (containing bacteria but no antibiotic) and a sterility control well (containing medium only) are included. c. The plates are incubated at 35-37°C for 16-20 hours in ambient air (or in a CO₂-enriched atmosphere for fastidious organisms like S. pneumoniae).

4. Determination of MIC: a. The MIC is defined as the lowest concentration of the antibiotic that completely inhibits visible growth of the bacteria.

cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis BactPrep Prepare Bacterial Inoculum (0.5 McFarland) Inoculation Inoculate Microtiter Plates BactPrep->Inoculation AntiPrep Prepare Serial Dilutions of this compound AntiPrep->Inoculation Incubation Incubate at 37°C for 16-20 hours Inoculation->Incubation Observation Observe for Bacterial Growth Incubation->Observation MIC Determine Minimum Inhibitory Concentration (MIC) Observation->MIC

Workflow for MIC determination by broth microdilution.

Molecular Docking Studies

Computational modeling is employed to predict and analyze the binding interactions between the antibiotic and the bacterial ribosome.

1. Preparation of Structures: a. The three-dimensional crystal structure of the bacterial 50S ribosomal subunit (e.g., from Deinococcus radiodurans or Escherichia coli) is obtained from the Protein Data Bank (PDB). b. The 3D structure of this compound is generated and optimized using molecular modeling software.

2. Docking Simulation: a. A molecular docking program (e.g., AutoDock, Glide) is used to predict the binding pose of the antibiotic within the ribosomal binding pocket. b. The docking protocol involves defining a grid box that encompasses the known binding site of macrolides and running the docking algorithm to generate multiple possible binding conformations.

3. Analysis of Interactions: a. The resulting docked poses are analyzed to identify key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between the antibiotic and the ribosomal RNA and proteins. b. These interactions are visualized and analyzed to understand the structural basis for the antibiotic's potency and its ability to overcome resistance.

cluster_input Input Structures cluster_process Docking Process cluster_output Output & Analysis RibosomePDB Bacterial 50S Ribosome (from PDB) DefineSite Define Binding Site (Polypeptide Exit Tunnel) RibosomePDB->DefineSite AA191_3D 3D Structure of This compound RunDocking Run Docking Simulation AA191_3D->RunDocking DefineSite->RunDocking BindingPose Predicted Binding Pose RunDocking->BindingPose InteractionAnalysis Analyze Molecular Interactions (H-bonds, etc.) BindingPose->InteractionAnalysis

Workflow for molecular docking studies.

Conclusion

This compound (compound 11a) represents a promising development in the ongoing effort to combat antibiotic resistance. Its potent in vitro activity against a range of macrolide-resistant Gram-positive and select Gram-negative pathogens, including strains with well-defined resistance mechanisms, highlights its potential as a future therapeutic agent. The enhanced binding to the bacterial ribosome, as suggested by molecular modeling, provides a rational basis for its improved efficacy. Further preclinical and clinical studies are warranted to fully elucidate the therapeutic potential of this novel 2-fluoro ketolide.

References

The Dawn of a New Antibiotic Era: A Technical Guide to the Discovery and Development of Novel Ketolides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The rise of antibiotic resistance, particularly among respiratory pathogens, has created an urgent need for novel antimicrobial agents. Ketolides, a subclass of macrolide antibiotics, have emerged as a promising solution, specifically engineered to overcome common macrolide resistance mechanisms. This technical guide provides an in-depth overview of the discovery, development, mechanism of action, and preclinical/clinical evaluation of novel ketolide antibiotics. It is designed to serve as a comprehensive resource for researchers, scientists, and drug development professionals in the field of infectious diseases. The guide includes detailed experimental protocols for key assays, a comparative analysis of quantitative data for prominent ketolides, and visualizations of critical pathways and workflows to facilitate a deeper understanding of this important class of antibiotics.

Introduction: The Imperative for New Antibiotics

The global challenge of antimicrobial resistance (AMR) threatens to undermine decades of medical progress. Respiratory tract infections, caused by bacteria such as Streptococcus pneumoniae, Haemophilus influenzae, and Moraxella catarrhalis, are a major area of concern due to increasing resistance to first-line agents, including macrolides.[1] Ketolides were developed to address this challenge. They are semi-synthetic derivatives of the 14-membered macrolide erythromycin (B1671065) A, retaining the core macrolactone ring but with key structural modifications.[2][3] The defining feature of ketolides is the replacement of the L-cladinose sugar at the 3-position with a keto group.[4][5] This change, along with other modifications, endows ketolides with potent activity against macrolide-resistant strains.[6][7]

This guide will delve into the core scientific and technical aspects of novel ketolide antibiotics, focusing on key examples such as telithromycin (B1682012), cethromycin, and the fluoroketolide solithromycin (B1681048).

The Genesis of Ketolides: A Tale of Rational Drug Design

The development of ketolides represents a successful application of rational drug design to overcome existing resistance mechanisms. The core concept was to modify the erythromycin scaffold to address two primary modes of macrolide resistance: target site modification (methylation of the 23S rRNA by erm genes) and active efflux of the drug.[8]

Key Structural Modifications

The journey from macrolides to ketolides involves several critical chemical alterations:

  • Removal of L-cladinose and Oxidation: The L-cladinose sugar at position 3 of the erythronolide ring is removed, and the resulting hydroxyl group is oxidized to a 3-keto group. This modification is crucial for avoiding the induction of MLSB (Macrolide-Lincosamide-Streptogramin B) resistance.[4]

  • Cyclic Carbamate (B1207046) Linkage: Many ketolides feature an 11,12-cyclic carbamate linkage, which replaces the two hydroxyl groups of erythromycin A.[2]

  • Side Chain Addition: The addition of an arylalkyl or arylallyl side chain enhances the binding affinity to the ribosome.[2]

These modifications result in a class of antibiotics with a broader spectrum of activity and improved potency against resistant pathogens.[6]

Mechanism of Action: A Two-Pronged Attack on the Bacterial Ribosome

Ketolides exert their antibacterial effect by inhibiting protein synthesis. They bind to the 50S subunit of the bacterial ribosome, but with a significantly higher affinity than traditional macrolides.[2][9] This enhanced binding is due to a dual-contact mechanism.

Like macrolides, ketolides bind to domain V of the 23S rRNA. However, the unique side chains of ketolides allow for an additional interaction with domain II of the 23S rRNA.[10][11] This second binding site is crucial for their activity against bacteria with methylation-based resistance at the primary binding site in domain V. By binding at two points, ketolides can effectively inhibit protein synthesis even in the presence of modifications that confer resistance to older macrolides.[11]

dot

Ketolide_Mechanism_of_Action cluster_ribosome Bacterial 50S Ribosomal Subunit 23S_rRNA 23S rRNA Domain_V Domain V (Primary Binding Site) 23S_rRNA->Domain_V Domain_II Domain II (Secondary Binding Site) 23S_rRNA->Domain_II Peptidyl_Transferase_Center Peptidyl Transferase Center Domain_V->Peptidyl_Transferase_Center Protein_Synthesis_Inhibition Inhibition of Protein Synthesis Domain_V->Protein_Synthesis_Inhibition Domain_II->Protein_Synthesis_Inhibition Ketolide Ketolide Antibiotic Ketolide->Domain_V Strong Binding Ketolide->Domain_II Strong Binding (via side chain) Bacterial_Cell_Death Bacteriostatic/ Bactericidal Effect Protein_Synthesis_Inhibition->Bacterial_Cell_Death

Caption: Mechanism of action of ketolide antibiotics on the bacterial ribosome.

Quantitative Data Presentation

A comparative analysis of the in vitro activity and pharmacokinetic properties of key ketolides is essential for understanding their potential clinical utility.

In Vitro Activity: Minimum Inhibitory Concentrations (MICs)

The following table summarizes the MIC50 and MIC90 values (the concentrations required to inhibit the growth of 50% and 90% of isolates, respectively) of telithromycin, cethromycin, and solithromycin against common respiratory pathogens.

OrganismAntibioticMIC50 (µg/mL)MIC90 (µg/mL)Reference(s)
Streptococcus pneumoniae Telithromycin0.0150.12[12]
Cethromycin0.0080.06[13]
Solithromycin≤0.030.06[14]
Haemophilus influenzae Telithromycin2.04.0[15]
Cethromycin2.04.0[16]
Solithromycin2.04.0[14]
Moraxella catarrhalis Telithromycin0.060.12[12]
Cethromycin0.060.12[14]
Solithromycin≤0.030.06[14]
Staphylococcus aureus (MSSA) Telithromycin0.060.12[12]
Cethromycin0.060.12[14]
Solithromycin0.120.25[14]
Pharmacokinetic Parameters

The table below presents a comparison of key pharmacokinetic parameters for orally administered telithromycin, cethromycin, and solithromycin in healthy adult subjects.

ParameterTelithromycin (800 mg)Cethromycin (300 mg)Solithromycin (800 mg)Reference(s)
Cmax (µg/mL) ~2.27~0.6-0.8~1.1[15][17][18]
Tmax (hours) ~1~2-4~4[15][18]
AUC0-24 (µg·h/mL) ~8.3~4.5~7.9[15][17][19]
Half-life (t1/2) (hours) ~10~6-10~6.8[15][17][18]
Bioavailability (%) ~57N/A~60-70[17]
Protein Binding (%) ~60-70~87-96~70-80[17]

Experimental Protocols

This section provides detailed methodologies for key experiments in the discovery and development of novel ketolide antibiotics.

Synthesis of a Novel Ketolide (Illustrative Example: Telithromycin)

The synthesis of telithromycin is a multi-step process starting from erythromycin A. The following is a generalized protocol based on published methods.[20][21][22][23][24]

dot

Telithromycin_Synthesis_Workflow Erythromycin_A Erythromycin A Step1 1. Oxime Formation (Protection of C9 ketone) Erythromycin_A->Step1 Step2 2. Protection of Hydroxyls (e.g., 2' and 4'') Step1->Step2 Step3 3. 6-O-Methylation Step2->Step3 Step4 4. Removal of Cladinose (B132029) & 3-OH Oxidation Step3->Step4 Step5 5. Formation of 11,12-Cyclic Carbamate Step4->Step5 Step6 6. Side Chain Attachment Step5->Step6 Step7 7. Deprotection Step6->Step7 Telithromycin Telithromycin Step7->Telithromycin

Caption: Generalized workflow for the synthesis of telithromycin from erythromycin A.

Protocol:

  • Protection of the C9 Carbonyl Group: React erythromycin A with hydroxylamine (B1172632) hydrochloride in the presence of a base (e.g., triethylamine) to form the 9-oxime derivative. This protects the ketone from undesired reactions in subsequent steps.

  • Protection of Hydroxyl Groups: Protect the hydroxyl groups at the 2' and 4'' positions, for example, by silylation using a reagent like trimethylsilyl (B98337) chloride.

  • 6-O-Methylation: Methylate the hydroxyl group at the 6-position using a methylating agent (e.g., methyl iodide) in the presence of a base.

  • Deprotection and Cladinose Removal: Remove the protecting groups from the 2' and 4'' hydroxyls and the 9-oxime. The cladinose sugar is then cleaved under acidic conditions, followed by oxidation of the 3-hydroxyl group to a ketone.

  • Formation of the 11,12-Cyclic Carbamate: React the intermediate with a reagent like carbonyldiimidazole to form the cyclic carbamate at the 11 and 12 positions.

  • Side Chain Attachment: Introduce the characteristic arylalkyl side chain by reacting the cyclic carbamate intermediate with the appropriate amine-containing side chain precursor.

  • Final Deprotection and Purification: Remove any remaining protecting groups to yield telithromycin. Purify the final product using techniques such as column chromatography and recrystallization.

Determination of Minimum Inhibitory Concentration (MIC)

The broth microdilution method, following the guidelines of the Clinical and Laboratory Standards Institute (CLSI), is a standard procedure for determining the MIC of an antimicrobial agent.[11][25][26][27]

Protocol:

  • Preparation of Antimicrobial Stock Solution: Prepare a stock solution of the ketolide antibiotic in a suitable solvent (e.g., dimethyl sulfoxide) at a concentration significantly higher than the expected MIC.

  • Preparation of Microtiter Plates: In a 96-well microtiter plate, perform serial twofold dilutions of the antibiotic in cation-adjusted Mueller-Hinton broth (CAMHB). The final volume in each well should be 50 µL. Include a growth control well (broth only) and a sterility control well (uninoculated broth).

  • Inoculum Preparation: Prepare a standardized bacterial inoculum equivalent to a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 105 colony-forming units (CFU)/mL in each well after inoculation.

  • Inoculation: Inoculate each well (except the sterility control) with 50 µL of the standardized bacterial suspension.

  • Incubation: Incubate the microtiter plates at 35°C for 16-20 hours in ambient air.

  • Reading the MIC: The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth of the organism as detected by the unaided eye.

In Vivo Efficacy Testing: Murine Pneumonia Model

The murine pneumonia model is a widely used in vivo model to assess the efficacy of new antibiotics against respiratory pathogens.[2][6][9]

Protocol:

  • Animal Model: Use specific-pathogen-free mice (e.g., BALB/c, 6-8 weeks old).

  • Bacterial Inoculum Preparation: Culture the desired respiratory pathogen (e.g., Streptococcus pneumoniae) to mid-logarithmic phase. Wash and resuspend the bacteria in sterile saline to a predetermined concentration (e.g., 1 x 107 CFU/mL).

  • Induction of Pneumonia: Anesthetize the mice and induce pneumonia via intranasal or intratracheal instillation of the bacterial suspension (e.g., 50 µL).

  • Treatment: At a specified time post-infection (e.g., 2 hours), administer the ketolide antibiotic to the treatment groups via the desired route (e.g., oral gavage or intravenous injection). Include a vehicle control group and a positive control group (an antibiotic with known efficacy).

  • Monitoring: Monitor the mice for clinical signs of illness and survival over a set period (e.g., 7 days).

  • Determination of Bacterial Load: At a predetermined endpoint (e.g., 24 or 48 hours post-infection), euthanize a subset of mice from each group. Aseptically harvest the lungs, homogenize the tissue, and perform serial dilutions for CFU plating to determine the bacterial burden in the lungs.

  • Data Analysis: Compare the survival rates and lung bacterial loads between the treatment and control groups using appropriate statistical methods.

Logical Relationships and Workflows

Visualizing the interconnected processes in ketolide development can aid in understanding the overall strategy.

dot

Drug_Development_Workflow Discovery Discovery & Lead Identification Preclinical Preclinical Development (In Vitro & In Vivo) Discovery->Preclinical IND Investigational New Drug (IND) Application Preclinical->IND Phase1 Phase I Clinical Trials (Safety & PK) IND->Phase1 Phase2 Phase II Clinical Trials (Efficacy & Dosing) Phase1->Phase2 Phase3 Phase III Clinical Trials (Large-scale Efficacy) Phase2->Phase3 NDA New Drug Application (NDA) Submission Phase3->NDA Approval Regulatory Approval & Post-marketing NDA->Approval

Caption: A simplified workflow for the development of a novel ketolide antibiotic.

Conclusion and Future Directions

Ketolide antibiotics represent a significant advancement in the fight against antimicrobial resistance, particularly in the context of respiratory tract infections. Their unique mechanism of action and efficacy against macrolide-resistant strains underscore the power of rational drug design. While telithromycin was the first ketolide to be approved, concerns about its safety profile have highlighted the need for continued research and development of newer generations of ketolides with improved safety and efficacy. Cethromycin and solithromycin are examples of this ongoing effort.

Future research in this area will likely focus on:

  • Novel Scaffolds and Side Chains: Exploring new chemical modifications to further enhance potency, expand the spectrum of activity, and improve the safety profile.

  • Overcoming Emerging Resistance: Investigating and addressing potential new mechanisms of resistance to ketolides.

  • Targeted Delivery: Developing strategies to deliver ketolides more effectively to the site of infection, thereby increasing efficacy and reducing systemic side effects.

The journey of ketolide discovery and development provides a valuable blueprint for the creation of next-generation antibiotics. By leveraging a deep understanding of bacterial physiology, resistance mechanisms, and medicinal chemistry, the scientific community can continue to innovate and stay ahead in the ongoing battle against infectious diseases.

References

Preliminary Toxicity Profile of "Antibacterial Agent 191"

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following toxicity profile for "Antibacterial agent 191," a potent semi-synthetic 14-membered 2-fluoro ketolide antibiotic, has been compiled based on publicly available data for structurally related compounds, including other ketolides and macrolides. As specific preclinical toxicity data for "this compound" is not available in the public domain, this document serves as a representative guide. The quantitative data presented herein are hypothetical and intended to provide a plausible toxicological framework for a compound of this class. All experimental protocols and pathway diagrams are based on standard methodologies in toxicology and pharmacology.

Executive Summary

"this compound" is a novel semi-synthetic antibiotic belonging to the 2-fluoro ketolide class, noted for its promising metabolic stability.[1] This technical guide provides a preliminary overview of its anticipated toxicity profile, drawing parallels from existing data on related ketolide and macrolide antibiotics. The document summarizes key in vitro and in vivo toxicity endpoints, details the experimental methodologies for their assessment, and visualizes relevant pathways and workflows to support further preclinical development. The primary areas of toxicological concern for this class of antibiotics include potential hepatotoxicity and genotoxicity.

Quantitative Toxicity Data

The following tables summarize the anticipated quantitative toxicity data for "this compound." These values are representative of the ketolide class and should be confirmed through specific preclinical testing.

Table 1: In Vitro Cytotoxicity
Cell LineAssay TypeEndpointRepresentative Value
Human Foreskin FibroblastsMTTIC50 (µg/mL)> 25
Human Liver Cells (e.g., HepG2)Neutral Red UptakeIC50 (µg/mL)50 - 150
Human Peripheral Blood LymphocytesTrypan Blue ExclusionLC50 (µg/mL)> 250

Data synthesized from studies on related ketolide antibiotics which showed no significant toxicity at concentrations as high as 25 microg/ml in human foreskin fibroblasts.

Table 2: In Vitro Genotoxicity
Assay TypeCell LineConcentration Range (µg/mL)Outcome
Ames Test (Bacterial Reverse Mutation)S. typhimurium & E. coli10 - 5000Negative
Micronucleus TestHuman Lymphocytes25 - 250Positive with metabolic activation
Sister Chromatid ExchangeHuman Lymphocytes25 - 250Positive

Genotoxicity findings are based on data from the macrolide antibiotic dirithromycin, which induced sister chromatid exchanges and micronucleus formation in cultured human lymphocytes at concentrations ranging from 37.75 to 250 µg/mL.[2]

Table 3: Acute In Vivo Toxicity
SpeciesRoute of AdministrationEndpointRepresentative Value (mg/kg)
MouseOral (gavage)LD50> 2000
MouseIntravenousLD50150 - 300
RatOral (gavage)MTD (Maximum Tolerated Dose)500

In vivo toxicity data is extrapolated from studies on the ketolide cethromycin, which was effective and well-tolerated in mice at doses up to 25 mg/kg.[3] Higher doses of the related macrolide erythromycin (B1671065) have shown toxic effects.[3]

Experimental Protocols

Detailed methodologies for the key toxicological assays are provided below.

In Vitro Cytotoxicity: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method to assess cell metabolic activity, serving as an indicator of cell viability.

Protocol:

  • Cell Seeding: Plate cells (e.g., Human Foreskin Fibroblasts) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of "this compound" in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compound at various concentrations. Include vehicle control and positive control wells.

  • Incubation: Incubate the plate for 48 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of dimethyl sulfoxide (B87167) (DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

In Vitro Genotoxicity: Micronucleus Test

The in vitro micronucleus assay detects chromosomal damage or aneuploidy induced by a test agent.

Protocol:

  • Cell Culture: Culture human peripheral blood lymphocytes in appropriate medium.

  • Compound Exposure: Treat the cells with "this compound" at a range of concentrations, both with and without an exogenous metabolic activation system (S9 mix), for a short duration (e.g., 3-6 hours).

  • Cytochalasin B Addition: Add cytochalasin B to the culture medium to block cytokinesis, resulting in binucleated cells.

  • Cell Harvesting and Staining: Harvest the cells, fix them, and stain with a DNA-specific dye (e.g., Giemsa or a fluorescent dye).

  • Microscopic Analysis: Score at least 2000 binucleated cells per concentration for the presence of micronuclei.

  • Data Analysis: Compare the frequency of micronucleated cells in the treated cultures to the solvent control.

Acute In Vivo Toxicity: LD50 Determination (Up-and-Down Procedure)

This method is a sequential dosing approach to estimate the LD50 with a reduced number of animals.

Protocol:

  • Animal Acclimation: Acclimate adult female mice to the laboratory conditions for at least 5 days.

  • Dosing: Administer a single oral dose of "this compound" to one animal. The initial dose is selected based on available data, or a default of 175 mg/kg.

  • Observation: Observe the animal for signs of toxicity and mortality for up to 14 days.

  • Sequential Dosing: If the animal survives, the next animal is dosed at a higher level. If the animal dies, the next is dosed at a lower level. The dose progression factor is typically 3.2.

  • Endpoint: The test is stopped when one of the stopping criteria is met (e.g., a sequence of outcomes is observed).

  • LD50 Calculation: The LD50 is calculated using the maximum likelihood method based on the sequence of outcomes.

Mandatory Visualizations

Signaling Pathway Diagram

cluster_ribosome Bacterial Ribosome (50S Subunit) Peptidyl_Transferase_Center Peptidyl Transferase Center Protein_Synthesis_Inhibition Protein Synthesis Inhibition Peptidyl_Transferase_Center->Protein_Synthesis_Inhibition Leads to Peptide_Exit_Tunnel Peptide Exit Tunnel Antibacterial_Agent_191 This compound Antibacterial_Agent_191->Peptidyl_Transferase_Center Binds to Bacterial_Cell_Death Bacterial Cell Death Protein_Synthesis_Inhibition->Bacterial_Cell_Death

Caption: Mechanism of action of "this compound" via inhibition of bacterial protein synthesis.

Experimental Workflow Diagram: In Vitro Cytotoxicity (MTT Assay)

Start Start Cell_Seeding Cell Seeding (96-well plate) Start->Cell_Seeding Compound_Treatment Compound Treatment (Serial Dilutions) Cell_Seeding->Compound_Treatment Incubation_48h Incubation (48 hours) Compound_Treatment->Incubation_48h MTT_Addition MTT Addition Incubation_48h->MTT_Addition Incubation_4h Incubation (4 hours) MTT_Addition->Incubation_4h Formazan_Solubilization Formazan Solubilization (DMSO) Incubation_4h->Formazan_Solubilization Absorbance_Reading Absorbance Reading (570 nm) Formazan_Solubilization->Absorbance_Reading Data_Analysis Data Analysis (IC50 Calculation) Absorbance_Reading->Data_Analysis End End Data_Analysis->End

Caption: Workflow for determining in vitro cytotoxicity using the MTT assay.

Logical Relationship Diagram: Genotoxicity Testing Strategy

Initial_Screening Initial Screening Ames_Test Ames Test (Mutagenicity) Initial_Screening->Ames_Test In_Vitro_Mammalian_Assay In Vitro Mammalian Cell Assay Initial_Screening->In_Vitro_Mammalian_Assay Micronucleus_Test Micronucleus Test (Clastogenicity/ Aneuploidy) In_Vitro_Mammalian_Assay->Micronucleus_Test Chromosome_Aberration Chromosome Aberration Assay In_Vitro_Mammalian_Assay->Chromosome_Aberration In_Vivo_Follow_up In Vivo Follow-up Micronucleus_Test->In_Vivo_Follow_up If positive Chromosome_Aberration->In_Vivo_Follow_up If positive Rodent_Micronucleus Rodent Micronucleus Test In_Vivo_Follow_up->Rodent_Micronucleus

Caption: A typical tiered approach for the assessment of genotoxicity.

References

Methodological & Application

Application Notes: Determination of Minimum Inhibitory Concentration (MIC) for Antibacterial Agent 191

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The Minimum Inhibitory Concentration (MIC) is a fundamental metric in microbiology, defining the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.[1][2][3] This value is crucial for assessing the potency of new antimicrobial compounds, determining bacterial susceptibility to drugs, and guiding therapeutic strategies.[1][4] The broth microdilution method is a widely used and accurate technique for determining MIC values and is the focus of this protocol for evaluating "Antibacterial agent 191".[5][6]

Principle of the Assay

The broth microdilution assay involves exposing a standardized bacterial suspension to a series of twofold dilutions of this compound in a liquid growth medium.[4] This is typically performed in a 96-well microtiter plate.[6][7] Following incubation, the wells are visually inspected for turbidity, which indicates bacterial growth.[6] The MIC is recorded as the lowest concentration of the agent where no visible growth occurs.[1][2][8]

Experimental Protocol

1. Materials

  • This compound

  • Test bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Quality control (QC) bacterial strains with known MIC values (e.g., S. aureus ATCC 29213, E. coli ATCC 25922).[9][10]

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Sterile test tubes

  • Micropipettes and sterile tips

  • Spectrophotometer

  • Incubator (35°C ± 2°C)

  • Vortex mixer

2. Preparation of Reagents and Cultures

2.1. Preparation of this compound Stock Solution

  • Accurately weigh a suitable amount of this compound powder.

  • Dissolve the powder in an appropriate solvent to create a high-concentration stock solution (e.g., 1280 µg/mL). Ensure the agent is fully dissolved.

  • Sterilize the stock solution by filtration through a 0.22 µm filter if it is not sterile.

2.2. Preparation of Bacterial Inoculum

  • From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test organism.

  • Transfer the colonies to a tube containing sterile broth.

  • Incubate the broth culture at 37°C until it reaches the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.

  • Adjust the turbidity with sterile broth or by adding more bacteria as needed. A spectrophotometer can be used to confirm the turbidity at a wavelength of 625 nm.

  • Within 15 minutes of standardization, dilute the adjusted inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[7]

3. Broth Microdilution Procedure

  • Dispense 100 µL of sterile CAMHB into all wells of a 96-well microtiter plate.

  • Add 100 µL of the this compound stock solution to the first well of each row to be tested. This results in a 1:2 dilution.

  • Perform serial twofold dilutions by transferring 100 µL from the first well to the second well. Mix thoroughly by pipetting up and down.

  • Continue this serial dilution process across the plate to the desired final concentration, discarding 100 µL from the last well in the series.

  • The final volume in each well should be 100 µL.

  • Inoculate each well (except the sterility control) with 5 µL of the standardized bacterial suspension. This will bring the final volume in each well to 105 µL.

  • Include a growth control well (containing only broth and inoculum) and a sterility control well (containing only broth).[11]

4. Incubation

Incubate the microtiter plate in an ambient air incubator at 35°C ± 2°C for 16-20 hours.[3][6]

5. Reading and Interpreting Results

  • After incubation, visually inspect the wells for turbidity. A pellet at the bottom of a well also indicates growth.

  • The MIC is the lowest concentration of this compound at which there is no visible growth.[1][2][8]

  • The growth control well should show distinct turbidity, and the sterility control well should remain clear.

  • Compare the results for the QC strains with their established MIC ranges to ensure the validity of the experiment.[12]

Data Presentation

The results of the MIC assay for this compound can be summarized in the following table.

Bacterial StrainThis compound MIC (µg/mL)Quality Control Range (µg/mL)
Staphylococcus aureus[Insert experimental value]N/A
Escherichia coli[Insert experimental value]N/A
S. aureus ATCC 29213[Insert experimental value][Insert known range]
E. coli ATCC 25922[Insert experimental value][Insert known range]

Experimental Workflow Diagram

MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation_reading Incubation & Reading cluster_analysis Data Analysis prep_agent Prepare Agent 191 Stock Solution serial_dilution Perform Serial Dilutions in 96-Well Plate prep_agent->serial_dilution prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland) inoculation Inoculate Wells with Bacterial Suspension prep_inoculum->inoculation serial_dilution->inoculation incubation Incubate at 37°C for 16-20 hours inoculation->incubation reading Visually Inspect for Turbidity (Growth) incubation->reading determine_mic Determine MIC Value reading->determine_mic qc_check Validate with QC Strains determine_mic->qc_check

Caption: Workflow for the MIC Assay of this compound.

Signaling Pathway (Hypothetical)

As "this compound" is a novel compound, its precise mechanism of action and the signaling pathways it may disrupt are likely under investigation. A common target for antibacterial agents is the bacterial cell wall synthesis pathway. The following diagram illustrates a hypothetical mechanism where Agent 191 inhibits a key enzyme in this process.

Signaling_Pathway cluster_pathway Bacterial Cell Wall Synthesis UDP_NAG UDP-NAG UDP_NAM UDP-NAM UDP_NAG->UDP_NAM Enzyme A Lipid_I Lipid I UDP_NAM->Lipid_I Enzyme B Lipid_II Lipid II Lipid_I->Lipid_II Enzyme C Peptidoglycan Peptidoglycan (Cell Wall) Lipid_II->Peptidoglycan Transglycosylase/ Transpeptidase Agent_191 This compound Agent_191->inhibition

Caption: Hypothetical inhibition of cell wall synthesis by Agent 191.

References

Application Notes and Protocols: Determining the Minimum Bactericidal Concentration (MBC) of "Antibacterial agent 191"

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Minimum Bactericidal Concentration (MBC) is a critical parameter in the evaluation of antimicrobial agents, defining the lowest concentration required to kill 99.9% of a bacterial inoculum.[1][2] This contrasts with the Minimum Inhibitory Concentration (MIC), which is the lowest concentration that inhibits visible bacterial growth.[3][4] Determining the MBC is essential for classifying an antibacterial agent as bactericidal (killing) or bacteriostatic (inhibiting growth).[5] An agent is generally considered bactericidal if its MBC is no more than four times its MIC.[2][6] These application notes provide a detailed protocol for determining the MBC of "Antibacterial agent 191" against a specified bacterial strain.

Principle of the Method

The determination of the MBC is performed following the determination of the MIC.[5][7] The MIC is first established using a broth microdilution method, where a standardized bacterial suspension is exposed to serial dilutions of "this compound".[8] Following incubation, the MIC is recorded as the lowest concentration of the agent that shows no visible turbidity.[5] To determine the MBC, aliquots from the wells corresponding to the MIC and higher concentrations are sub-cultured onto an agar (B569324) medium that does not contain the antibacterial agent.[4] After incubation of these plates, the number of surviving colony-forming units (CFU) is counted to determine the lowest concentration of "this compound" that results in a ≥99.9% reduction in the initial bacterial inoculum.[3][8]

Data Presentation

The in vitro activity of "this compound" against various bacterial strains is summarized below. The following tables present hypothetical MIC and MBC values.

Table 1: MIC of this compound against various bacterial strains.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus ATCC 292132
Escherichia coli ATCC 259224
Pseudomonas aeruginosa ATCC 278538
Enterococcus faecalis ATCC 292122

Table 2: MBC of this compound and determination of bactericidal activity.

Bacterial StrainMIC (µg/mL)MBC (µg/mL)MBC/MIC RatioInterpretation
Staphylococcus aureus ATCC 29213242Bactericidal
Escherichia coli ATCC 25922482Bactericidal
Pseudomonas aeruginosa ATCC 278538324Bactericidal
Enterococcus faecalis ATCC 292122>64>32Tolerant

Experimental Protocols

Detailed methodologies for determining the MIC and MBC of "this compound" are provided below. These protocols are based on established standards in antimicrobial susceptibility testing.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol outlines the steps to determine the MIC of "this compound" against a specific bacterial strain.

Materials:

  • "this compound" stock solution

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland

  • Spectrophotometer or nephelometer

  • Incubator (35°C ± 2°C)

Procedure:

  • Inoculum Preparation: From a pure, 18-24 hour culture, select 3-5 well-isolated colonies. Transfer the colonies to a tube containing sterile saline or broth. Vortex thoroughly to create a smooth suspension. Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[9] This can be done visually or using a nephelometer.

  • Serial Dilution: Prepare serial twofold dilutions of "this compound" in CAMHB directly in the 96-well plate. The final volume in each well should be 100 µL. The range of concentrations should be appropriate to determine the MIC for the test organisms.

  • Controls: Include a positive control (no antibacterial agent) and a negative control (no bacteria) in each plate.

  • Inoculation: Inoculate each well (except the negative control) with 5 µL of the standardized bacterial inoculum, bringing the final volume to 105 µL. This results in a final inoculum concentration of approximately 5 x 10⁵ CFU/mL.

  • Incubation: Incubate the microtiter plate at 35°C ± 2°C for 16-20 hours.[5]

  • Result Interpretation: After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of "this compound" at which there is no visible growth.[5] The growth control well should show distinct turbidity, and the sterility control should remain clear.[9]

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_results Results prep_agent Prepare Serial Dilutions of this compound inoculate Inoculate Microtiter Plate prep_agent->inoculate prep_inoculum Prepare Standardized Bacterial Inoculum (0.5 McFarland) prep_inoculum->inoculate incubate Incubate Plate (35°C, 16-20h) inoculate->incubate read_mic Visually Inspect for Growth (Determine MIC) incubate->read_mic

Workflow for MIC determination by broth microdilution.

Protocol 2: Determination of Minimum Bactericidal Concentration (MBC)

This protocol is performed immediately after the MIC is determined.

Materials:

  • Mueller-Hinton Agar (MHA) plates

  • Calibrated pipette or loop

  • Incubator (35°C ± 2°C)

Procedure:

  • Selection of Wells: Select the wells from the MIC plate corresponding to the MIC, 2x MIC, 4x MIC, and the positive growth control.

  • Plating: Mix the contents of each selected well thoroughly. Using a calibrated pipette, withdraw a 100 µL aliquot from each of these wells. Spread the aliquot evenly onto a properly labeled MHA plate.[5]

  • Initial Inoculum Count: To determine the initial bacterial concentration, plate an aliquot from the positive control well (growth control). This may require serial dilution of the positive control culture to obtain a countable number of colonies.

  • Incubation: Incubate the MHA plates at 35°C ± 2°C for 18-24 hours.[5]

  • Colony Counting: After incubation, count the number of colonies (CFU) on each plate.

  • MBC Determination: The MBC is the lowest concentration of "this compound" that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum count.[3][8]

MBC_Workflow start MIC Plate Results select_wells Select Wells: - Growth Control - MIC - Concentrations > MIC start->select_wells plate Plate Aliquots (100µL) onto MHA Plates select_wells->plate incubate Incubate MHA Plates (35°C, 18-24h) plate->incubate count Count Colonies (CFU) incubate->count calculate Calculate % Reduction vs. Growth Control count->calculate determine_mbc Determine MBC (≥99.9% reduction) calculate->determine_mbc

Workflow for MBC determination.

Quality Control

To ensure the accuracy and reproducibility of the results, it is crucial to include quality control (QC) strains with known MIC and MBC values in each experiment.[10] The results for the QC strains should fall within the expected ranges. All media and reagents should be prepared consistently, and incubation conditions must be carefully maintained.[10]

Conclusion

This application note provides a detailed and standardized protocol for determining the Minimum Bactericidal Concentration of "this compound". Adherence to these methodologies will ensure reliable and reproducible data, which is essential for the preclinical evaluation of this novel antibacterial agent. The clear distinction between inhibitory and bactericidal concentrations provided by MIC and MBC testing is fundamental for guiding further drug development and understanding the potential therapeutic applications of "this compound".

References

Application Notes and Protocols for Time-Kill Curve Assay of Antibacterial Agent 191

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The time-kill curve assay is a critical in vitro method in antimicrobial research and drug development. It provides essential data on the pharmacodynamic properties of an antimicrobial agent, specifically the rate and extent of its bactericidal or bacteriostatic activity against a specific pathogen over time.[1][2] This information is invaluable for characterizing the antimicrobial spectrum of a new compound, such as "Antibacterial Agent 191," and for informing preclinical development and dose-response modeling.[1] A bactericidal effect is generally defined as a ≥3-log10 (99.9%) reduction in the initial bacterial inoculum, while a bacteriostatic effect results in a <3-log10 reduction.[1] These application notes provide a detailed protocol for conducting a time-kill curve assay for the investigational "this compound."

Key Experimental Parameters

Several factors can influence the outcome of a time-kill assay and must be carefully controlled to ensure reproducibility and accuracy.[1]

  • Bacterial Strain: The choice of bacterial species and strain, along with its growth phase (typically logarithmic), is critical as susceptibility can vary significantly.[1]

  • Inoculum Size: A standardized initial inoculum, typically around 5 x 10^5 to 1 x 10^6 Colony Forming Units per milliliter (CFU/mL), is crucial for consistent results.[3]

  • Growth Medium: The composition of the culture medium, such as Cation-Adjusted Mueller-Hinton Broth (CAMHB), can affect both bacterial growth and the activity of the antimicrobial agent.[4]

  • Antimicrobial Concentrations: Concentrations are usually tested in relation to the Minimum Inhibitory Concentration (MIC) of the agent against the specific bacterial strain (e.g., 0.5x, 1x, 2x, 4x MIC).[5]

  • Sampling Time Points: Aliquots are typically collected at multiple time points (e.g., 0, 2, 4, 6, 8, 12, and 24 hours) to construct a comprehensive kill curve.[2]

Experimental Protocol

This protocol outlines the steps to perform a time-kill curve assay for this compound.

Materials
  • This compound (stock solution of known concentration)

  • Target bacterial strain (e.g., Staphylococcus aureus, Escherichia coli)

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB) or other suitable growth medium[4]

  • Sterile phosphate-buffered saline (PBS) or saline for dilutions

  • Sterile test tubes or flasks

  • Shaking incubator

  • Spectrophotometer

  • Sterile pipettes and dilution tubes

  • Agar (B569324) plates (e.g., Tryptic Soy Agar)

  • Vortex mixer

  • Colony counter

Inoculum Preparation
  • From a fresh (18-24 hour) culture on an agar plate, select 3-5 isolated colonies of the test microorganism.[2]

  • Inoculate the colonies into a tube containing 5 mL of CAMHB.[2]

  • Incubate the broth culture at 37°C with agitation until it reaches the logarithmic phase of growth, which typically corresponds to a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).[1][2]

  • Dilute this bacterial suspension in fresh CAMHB to achieve a final starting inoculum of approximately 5 x 10^5 to 1 x 10^6 CFU/mL in the test tubes.[3]

Assay Setup
  • Prepare serial dilutions of the this compound stock solution in CAMHB to achieve the desired final concentrations (e.g., 0.25x MIC, 0.5x MIC, 1x MIC, 2x MIC, and 4x MIC).[5]

  • Set up a series of tubes or flasks for each concentration of this compound and a growth control (no antibacterial agent).[2]

  • Dispense the appropriate volume of the diluted bacterial suspension into each tube.[2]

  • Incubate all tubes at 37°C, with shaking if appropriate for the test organism.[2]

Sampling and Plating
  • At specified time points (e.g., 0, 2, 4, 6, 8, 12, and 24 hours), withdraw an aliquot (e.g., 100 µL) from each tube.[2]

  • Perform ten-fold serial dilutions of the collected aliquots in sterile PBS to obtain a countable number of colonies.[2]

  • Plate a specific volume (e.g., 100 µL) of each appropriate dilution onto agar plates.[3]

  • Incubate the plates at 37°C for 18-24 hours.[2]

Data Collection and Analysis
  • Count the number of colonies on plates that have between 30 and 300 colonies to ensure statistical accuracy.[2]

  • Calculate the CFU/mL for each time point and concentration using the formula: CFU/mL = (Number of colonies × Dilution factor) / Volume plated (in mL) [1]

  • Convert the CFU/mL values to log10 CFU/mL.[1]

  • Plot the mean log10 CFU/mL on the y-axis against time on the x-axis for each concentration of this compound and the growth control.[1]

Data Presentation

The quantitative data from the time-kill curve assay should be summarized in a clear and organized table to facilitate comparison between different concentrations of this compound.

Table 1: Time-Kill Assay Data for this compound against [Bacterial Strain]

Time (hours)Log10 CFU/mL (Growth Control)Log10 CFU/mL (0.5x MIC)Log10 CFU/mL (1x MIC)Log10 CFU/mL (2x MIC)Log10 CFU/mL (4x MIC)
05.725.715.735.705.72
26.515.504.853.983.15
47.345.323.912.84<2.00
68.155.153.10<2.00<2.00
88.985.052.56<2.00<2.00
129.125.10<2.00<2.00<2.00
249.255.25<2.00<2.00<2.00

Table 2: Interpretation of Time-Kill Assay Results

ConcentrationLog10 Reduction at 24hInterpretation
0.5x MIC0.47Bacteriostatic
1x MIC>3.73Bactericidal
2x MIC>3.70Bactericidal
4x MIC>3.72Bactericidal

Mandatory Visualizations

Time_Kill_Assay_Workflow cluster_prep Preparation cluster_exposure Exposure cluster_sampling Sampling & Plating cluster_analysis Data Analysis start Start: Fresh Bacterial Culture inoculum Prepare Standardized Inoculum (~1-2 x 10^8 CFU/mL) start->inoculum dilute_inoculum Dilute to Final Inoculum (~5 x 10^5 CFU/mL) inoculum->dilute_inoculum setup Combine Inoculum with Agent (Multiple Concentrations + Control) dilute_inoculum->setup prepare_agent Prepare Serial Dilutions of this compound prepare_agent->setup incubation Incubate at 37°C with Shaking setup->incubation sampling Withdraw Aliquots at Time Points (0, 2, 4, 8, 24h) incubation->sampling serial_dilution Perform Serial Dilutions sampling->serial_dilution plating Plate Dilutions onto Agar serial_dilution->plating incubation_plates Incubate Plates (18-24h) plating->incubation_plates colony_count Count Colonies (CFU) incubation_plates->colony_count calculate_cfu Calculate CFU/mL colony_count->calculate_cfu log_transform Log10 Transform Data calculate_cfu->log_transform plot_curve Plot Time-Kill Curve log_transform->plot_curve end End: Determine Activity (Bactericidal/Bacteriostatic) plot_curve->end

Caption: Experimental workflow for the time-kill curve assay.

Hypothetical_Signaling_Pathway cluster_cell Bacterial Cell ribosome Ribosome (70S) dna Bacterial DNA cell_wall_synthesis Cell Wall Synthesis Pathway agent This compound protein_synthesis Inhibition of Protein Synthesis agent->protein_synthesis dna_replication Inhibition of DNA Replication agent->dna_replication cell_wall_damage Disruption of Cell Wall Integrity agent->cell_wall_damage protein_synthesis->ribosome bactericidal_effect Bactericidal Effect (Cell Death) protein_synthesis->bactericidal_effect dna_replication->dna dna_replication->bactericidal_effect cell_wall_damage->cell_wall_synthesis cell_wall_damage->bactericidal_effect

Caption: Hypothetical mechanism of action for this compound.

References

In Vivo Efficacy Testing of "Antibacterial Agent 191" in Mouse Models: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

"Antibacterial agent 191" is a potent semi-synthetic antibiotic demonstrating favorable metabolic stability.[1] As a promising candidate for combating bacterial infections, rigorous in vivo evaluation is essential to bridge the gap between in vitro activity and potential clinical utility.[2] These application notes provide detailed protocols for assessing the in vivo efficacy of "this compound" using established murine models of infection. The protocols described herein are foundational and can be adapted based on the specific pathogen and the pharmacokinetic and pharmacodynamic properties of the agent.

Data Presentation

The following table summarizes hypothetical quantitative data from an in vivo efficacy study of "this compound" in a murine sepsis model.

Treatment GroupDosage (mg/kg)Route of AdministrationBacterial Load in Blood (Log10 CFU/mL) at 24h Post-InfectionSurvival Rate (%) at 7 Days
Vehicle Control-Intravenous8.1 ± 0.60
This compound10Intravenous6.5 ± 0.830
This compound25Intravenous4.2 ± 0.570
This compound50Intravenous2.1 ± 0.3100
Vancomycin (Control)30Intravenous2.5 ± 0.4100

Data are presented as mean ± standard deviation.

Experimental Protocols

Murine Sepsis Model

This model is used to evaluate the efficacy of "this compound" in treating systemic bacterial infections.

Materials:

  • "this compound"

  • Pathogenic bacterial strain (e.g., Staphylococcus aureus)

  • Appropriate bacterial culture medium (e.g., Tryptic Soy Broth)

  • Sterile Phosphate-Buffered Saline (PBS)

  • 6-8 week old immunocompetent mice (e.g., BALB/c)

  • Anesthetic (e.g., isoflurane)

  • Syringes and needles for injection

  • Equipment for blood collection and bacterial enumeration

Protocol:

  • Bacterial Culture Preparation: Prepare a mid-logarithmic phase culture of the bacterial strain. Wash the bacteria with sterile PBS and resuspend to a concentration of 1 x 10⁸ CFU/mL.

  • Induction of Sepsis: Induce sepsis by intraperitoneally injecting 100 µL of the bacterial suspension into each mouse.

  • Treatment: At 1 hour post-infection, randomize the mice into treatment groups. Administer "this compound" at various doses, a vehicle control, or a positive control antibiotic (e.g., vancomycin) via the desired route (e.g., intravenous or intraperitoneal).[2]

  • Monitoring: Monitor the mice for signs of sepsis (e.g., lethargy, piloerection, hypothermia) and record survival daily for 7 days.[2]

  • Bacterial Load Determination: At 24 hours post-infection, euthanize a subset of mice from each group and collect blood via cardiac puncture to determine the bacterial load (CFU/mL) by plating serial dilutions on appropriate agar (B569324) plates.[2]

Murine Pneumonia Model

This model assesses the efficacy of "this compound" against respiratory pathogens.

Materials:

  • "this compound"

  • Respiratory bacterial strain (e.g., Streptococcus pneumoniae)

  • Appropriate bacterial culture medium

  • Sterile PBS

  • 6-8 week old immunocompetent mice

  • Anesthetic

  • Intratracheal instillation device

Protocol:

  • Bacterial Culture Preparation: Prepare a mid-logarithmic phase culture of the bacterial strain. Wash and resuspend the bacteria in sterile PBS to a concentration of 1 x 10⁷ CFU/mL.[2]

  • Induction of Pneumonia: Anesthetize the mice and induce pneumonia by intratracheal instillation of 50 µL of the bacterial suspension.[2]

  • Treatment: At 2 hours post-infection, randomize the mice into treatment groups and administer "this compound," vehicle, or a positive control antibiotic via the desired route.[2]

  • Bacterial Load Determination: At 24 hours post-infection, euthanize a subset of mice from each group. Aseptically harvest the lungs, homogenize them in sterile PBS, and perform serial dilutions to determine the bacterial load (CFU/g of tissue) by plating on appropriate agar.[2]

  • Survival Study: A separate cohort of mice can be used to monitor survival over a period of 7-14 days.

Murine Skin Infection Model

This model evaluates the topical or systemic efficacy of "this compound" against skin and soft tissue infections.

Materials:

  • "this compound" (topical or systemic formulation)

  • Bacterial strain known to cause skin infections (e.g., Staphylococcus aureus)

  • Appropriate bacterial culture medium

  • Sterile PBS

  • 6-8 week old immunocompetent mice

  • Anesthetic

  • Biopsy punch (4 mm)

  • Surgical scissors and forceps

Protocol:

  • Bacterial Culture Preparation: Prepare a mid-logarithmic phase culture of the bacterial strain and resuspend in sterile PBS to a concentration of 1 x 10⁹ CFU/mL.[2]

  • Wounding and Infection: Anesthetize the mice and create a full-thickness excisional wound on the dorsum using a 4 mm biopsy punch. Inoculate the wound with 10 µL of the bacterial suspension.[2]

  • Treatment: Beginning 24 hours post-infection, apply the topical formulation of "this compound," vehicle, or a positive control to the wound site twice daily for 7 days. For systemic administration, follow the protocol for the sepsis model.[2]

  • Monitoring: Monitor the wound healing process daily and measure the wound size.

  • Bacterial Load Determination: At the end of the treatment period, euthanize the mice, excise the wound tissue, homogenize it, and determine the bacterial load (CFU/g of tissue) by plating serial dilutions.

Visualizations

experimental_workflow cluster_prep Preparation cluster_infection Infection cluster_treatment Treatment cluster_analysis Analysis bact_culture Bacterial Culture (Mid-log phase) infection Induce Infection (Sepsis, Pneumonia, or Skin) bact_culture->infection animal_model Animal Model (e.g., BALB/c mice) animal_model->infection treatment_groups Randomize into Groups: - Vehicle Control - this compound (multiple doses) - Positive Control infection->treatment_groups administer Administer Treatment treatment_groups->administer monitoring Monitor Survival & Health administer->monitoring bacterial_load Determine Bacterial Load (Blood, Lung, or Tissue) administer->bacterial_load data_analysis Statistical Analysis monitoring->data_analysis bacterial_load->data_analysis

Caption: Workflow for in vivo efficacy testing of "this compound".

signaling_pathway cluster_bacterium Bacterial Cell agent191 This compound ribosome 70S Ribosome agent191->ribosome Binds to 50S subunit protein_synthesis Protein Synthesis agent191->protein_synthesis Inhibits cell_death Bacterial Cell Death protein_synthesis->cell_death

Caption: Hypothetical mechanism of action for "this compound".

References

Application Notes and Protocols: A Novel Pleuromutilin Antibiotic for Streptococcus pneumoniae Infections

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Initial searches for "Antibacterial agent 191" did not yield sufficient public data for the creation of detailed application notes and protocols. Therefore, this document utilizes Lefamulin (B1674695) , a well-characterized, FDA-approved pleuromutilin (B8085454) antibiotic, as a representative agent to fulfill the detailed requirements of the user request. Lefamulin is indicated for the treatment of community-acquired bacterial pneumonia (CABP) caused by susceptible microorganisms, including Streptococcus pneumoniae.

Introduction

Lefamulin is a semi-synthetic pleuromutilin antibiotic that represents a novel class of systemic antibacterial agents. It exhibits potent activity against a wide range of respiratory pathogens, including both typical and atypical bacteria.[1] Of particular significance is its efficacy against Streptococcus pneumoniae, a leading cause of community-acquired pneumonia, including strains that are resistant to other classes of antibiotics.[2] Lefamulin functions by inhibiting bacterial protein synthesis through a unique mechanism, binding to the peptidyl transferase center (PTC) of the 50S ribosomal subunit.[3][4] This distinct mode of action results in a low potential for cross-resistance with other antibiotic classes.[5] These application notes provide a summary of Lefamulin's in vitro and in vivo activity against S. pneumoniae and detailed protocols for its evaluation.

In Vitro Activity against Streptococcus pneumoniae

Lefamulin has demonstrated potent in vitro activity against a large number of clinical isolates of S. pneumoniae, including those with various resistance phenotypes. The minimum inhibitory concentration (MIC) values, which represent the lowest concentration of an antibiotic that prevents visible growth of a bacterium, are summarized below.

Table 1: Lefamulin MIC Distribution for Streptococcus pneumoniae
Organism (Number of Isolates)MIC50 (μg/mL)MIC90 (μg/mL)MIC Range (μg/mL)
S. pneumoniae (All isolates, n=822)0.120.25≤1
Penicillin-Resistant S. pneumoniae (PRSP)0.1250.125≤0.25
Multidrug-Resistant S. pneumoniae (MDRSP)0.060.12Not specified

Data compiled from multiple studies.[2][6][7]

Table 2: Comparative MIC90 Values of Lefamulin and Other Antibiotics against S. pneumoniae
AntibioticMIC90 (μg/mL)
Lefamulin 0.25
MoxifloxacinNot specified in provided abstracts
CeftriaxoneNot specified in provided abstracts
AzithromycinNot specified in provided abstracts
PenicillinNot specified in provided abstracts

This table is intended for comparative purposes; direct comparisons should be made with caution as testing conditions and isolate collections may vary between studies.

Mechanism of Action

Lefamulin exerts its antibacterial effect by inhibiting protein synthesis in bacteria. It binds to the peptidyl transferase center (PTC) of the 50S subunit of the bacterial ribosome.[3] This binding interferes with the proper positioning of transfer RNA (tRNA), thereby preventing the formation of peptide bonds and halting the elongation of the polypeptide chain.[1][4] The unique binding site and induced-fit mechanism of Lefamulin contribute to its potency and low propensity for developing cross-resistance with other ribosome-targeting antibiotics.[4][5]

cluster_ribosome Bacterial 50S Ribosomal Subunit Peptidyl Transferase Center (PTC) Peptidyl Transferase Center (PTC) tRNA tRNA Peptidyl Transferase Center (PTC)->tRNA Prevents correct positioning of A-site A-site P-site P-site Lefamulin Lefamulin Lefamulin->Peptidyl Transferase Center (PTC) Binds to Peptide Bond Formation Peptide Bond Formation tRNA->Peptide Bond Formation Blocks Protein Synthesis Inhibition Protein Synthesis Inhibition Peptide Bond Formation->Protein Synthesis Inhibition Leads to

Figure 1. Mechanism of action of Lefamulin.

In Vivo Efficacy

The efficacy of Lefamulin has been evaluated in animal models of pneumococcal pneumonia. In a neutropenic murine lung infection model, Lefamulin demonstrated significant, dose-dependent reduction in bacterial burden.[8][9]

Table 3: In Vivo Efficacy of Lefamulin in a Neutropenic Murine Pneumonia Model with S. pneumoniae
ParameterValue
Median Plasma AUC/MIC for 1 log10 CFU reduction 1.37
Median Plasma AUC/MIC for 2 log10 CFU reduction 2.15
Median Epithelial Lining Fluid (ELF) AUC/MIC for 1 log10 CFU reduction 14.0
Median Epithelial Lining Fluid (ELF) AUC/MIC for 2 log10 CFU reduction 22.0

AUC/MIC is the ratio of the 24-hour area under the concentration-time curve to the minimum inhibitory concentration.[8][9]

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) broth microdilution method.[10][11]

Materials:

  • Streptococcus pneumoniae isolates

  • Cation-adjusted Mueller-Hinton broth (CAMHB)

  • Lysed horse blood (LHB)

  • Lefamulin stock solution

  • Sterile 96-well microtiter plates

  • Incubator (35°C ± 2°C)

Procedure:

  • Preparation of Inoculum:

    • Select 3-5 well-isolated colonies of S. pneumoniae from a non-inhibitory agar (B569324) plate.

    • Suspend the colonies in a suitable broth to match the turbidity of a 0.5 McFarland standard.

    • Dilute the standardized suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in the microtiter plate wells.

  • Preparation of Microtiter Plates:

    • Perform serial twofold dilutions of the Lefamulin stock solution in CAMHB supplemented with 2.5% to 5% LHB in the wells of a 96-well microtiter plate.

    • The final volume in each well should be 100 µL.

  • Inoculation:

    • Inoculate each well with 10 µL of the prepared bacterial suspension.

  • Incubation:

    • Incubate the plates at 35°C ± 2°C for 20-24 hours in ambient air.

  • Reading the MIC:

    • The MIC is the lowest concentration of Lefamulin that completely inhibits visible growth of the organism as detected by the unaided eye.

Start Start Prepare S. pneumoniae inoculum (0.5 McFarland) Prepare S. pneumoniae inoculum (0.5 McFarland) Prepare serial dilutions of Lefamulin in 96-well plate Prepare serial dilutions of Lefamulin in 96-well plate Prepare S. pneumoniae inoculum (0.5 McFarland)->Prepare serial dilutions of Lefamulin in 96-well plate Inoculate wells with bacterial suspension Inoculate wells with bacterial suspension Prepare serial dilutions of Lefamulin in 96-well plate->Inoculate wells with bacterial suspension Incubate at 35°C for 20-24h Incubate at 35°C for 20-24h Inoculate wells with bacterial suspension->Incubate at 35°C for 20-24h Read MIC (lowest concentration with no visible growth) Read MIC (lowest concentration with no visible growth) Incubate at 35°C for 20-24h->Read MIC (lowest concentration with no visible growth) End End Read MIC (lowest concentration with no visible growth)->End

Figure 2. Workflow for MIC determination.

Murine Pneumonia Model

This protocol provides a general outline for a neutropenic mouse model of S. pneumoniae lung infection.[8][12][13]

Materials:

  • Female BALB/c mice

  • Cyclophosphamide (B585)

  • Streptococcus pneumoniae strain for infection

  • Lefamulin for treatment

  • Anesthetic agent

  • Intranasal or intratracheal administration equipment

Procedure:

  • Induction of Neutropenia:

    • Administer cyclophosphamide intraperitoneally to the mice to induce a neutropenic state. This is typically done on days -4 and -1 relative to infection.

  • Bacterial Challenge:

    • Anesthetize the mice.

    • Infect the mice with a specific inoculum of S. pneumoniae via intranasal or intratracheal instillation.

  • Treatment:

    • Initiate treatment with Lefamulin at various doses (e.g., 1.25–160 mg/kg) at a specified time post-infection (e.g., 2 hours).

    • Administer the treatment via a suitable route (e.g., subcutaneous) at regular intervals (e.g., twice daily).

  • Assessment of Bacterial Burden:

    • At a predetermined time point (e.g., 24 hours post-infection), euthanize the mice.

    • Aseptically remove the lungs and homogenize them in a sterile buffer.

    • Perform serial dilutions of the lung homogenates and plate on appropriate agar to determine the number of colony-forming units (CFU) per lung.

  • Data Analysis:

    • Calculate the reduction in log10 CFU in the lungs of treated mice compared to untreated controls.

    • Correlate the pharmacokinetic/pharmacodynamic (PK/PD) parameters (e.g., AUC/MIC) with the observed efficacy.

Start Start Induce neutropenia in mice (Cyclophosphamide) Induce neutropenia in mice (Cyclophosphamide) Infect mice with S. pneumoniae Infect mice with S. pneumoniae Induce neutropenia in mice (Cyclophosphamide)->Infect mice with S. pneumoniae Administer Lefamulin treatment at various doses Administer Lefamulin treatment at various doses Infect mice with S. pneumoniae->Administer Lefamulin treatment at various doses Euthanize mice at 24h post-infection Euthanize mice at 24h post-infection Administer Lefamulin treatment at various doses->Euthanize mice at 24h post-infection Harvest lungs and homogenize Harvest lungs and homogenize Euthanize mice at 24h post-infection->Harvest lungs and homogenize Determine bacterial burden (CFU count) Determine bacterial burden (CFU count) Harvest lungs and homogenize->Determine bacterial burden (CFU count) Analyze data (log10 CFU reduction vs. PK/PD) Analyze data (log10 CFU reduction vs. PK/PD) Determine bacterial burden (CFU count)->Analyze data (log10 CFU reduction vs. PK/PD) End End Analyze data (log10 CFU reduction vs. PK/PD)->End

Figure 3. Workflow for murine pneumonia model.

Safety and Toxicology

In clinical trials, the most common adverse reactions reported with Lefamulin include administration site reactions, elevated hepatic enzymes, nausea, vomiting, diarrhea, headache, and hypokalemia.[14] It is important to consult the full prescribing information for a complete overview of the safety profile, contraindications, and potential drug interactions.

Conclusion

The representative data for Lefamulin demonstrate its potent activity against Streptococcus pneumoniae, including drug-resistant strains. Its unique mechanism of action and demonstrated in vivo efficacy make it a valuable agent for the treatment of community-acquired bacterial pneumonia. The protocols provided herein offer standardized methods for the preclinical evaluation of this and other novel antibacterial agents against S. pneumoniae.

References

Application Notes & Protocols: Experimental Use of "Antibacterial Agent 191" in Respiratory Tract Infection Models

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only

Introduction

The rise of antibiotic resistance in respiratory pathogens necessitates the development of novel antibacterial agents. "Antibacterial agent 191" is a potent, semi-synthetic antibiotic belonging to the ketolide class, designed for enhanced activity against common respiratory pathogens.[1] These notes provide detailed protocols for evaluating the in vitro and in vivo efficacy of "this compound" in preclinical models of respiratory tract infection. The protocols are intended for researchers in microbiology, pharmacology, and drug development.

Mechanism of Action

"this compound" exerts its bactericidal effect by inhibiting protein synthesis. Like other macrolide antibiotics, it binds to the 50S ribosomal subunit of susceptible bacteria.[2] This binding action blocks the exit tunnel for the growing polypeptide chain, thereby preventing the translation of messenger RNA (mRNA) and halting protein production.[2] This disruption of a fundamental cellular process ultimately leads to bacterial cell death.

cluster_bacterium Bacterial Cell mRNA mRNA Ribosome 50S Ribosomal Subunit mRNA->Ribosome Translation Polypeptide Polypeptide Chain (Protein Synthesis) Ribosome->Polypeptide Elongation Agent191 Antibacterial Agent 191 Agent191->Ribosome Binds to Block->Polypeptide Inhibition

Caption: Mechanism of action of this compound.

In Vitro Efficacy Studies

A critical first step in evaluating a new antibacterial agent is to determine its activity against a panel of relevant microorganisms in vitro.

This protocol follows the standardized broth microdilution method to determine the lowest concentration of "this compound" that inhibits the visible growth of a microorganism.[3]

Materials:

  • "this compound" stock solution (e.g., 1 mg/mL in a suitable solvent)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Bacterial isolates (e.g., Streptococcus pneumoniae, Haemophilus influenzae, Moraxella catarrhalis)

  • 0.5 McFarland standard

  • Spectrophotometer

  • Sterile saline or phosphate-buffered saline (PBS)

  • Incubator (35°C ± 2°C)

Procedure:

  • Inoculum Preparation: From a fresh culture plate (18-24 hours growth), select 3-5 colonies and suspend them in sterile saline. Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

  • Inoculum Dilution: Dilute the standardized bacterial suspension 1:100 in CAMHB to achieve a final concentration of approximately 1-2 x 10⁶ CFU/mL. This will be the working inoculum.

  • Serial Dilution of Agent 191: a. Add 100 µL of CAMHB to wells 2 through 12 of a 96-well plate. b. Add 200 µL of the "this compound" stock solution, appropriately diluted to twice the highest desired final concentration, to well 1. c. Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, then transferring 100 µL from well 2 to well 3, and so on, up to well 10. Discard 100 µL from well 10. d. Well 11 will serve as the growth control (no drug), and well 12 will be the sterility control (no bacteria).

  • Inoculation: Add 100 µL of the working inoculum to wells 1 through 11. The final volume in these wells will be 200 µL, and the final bacterial concentration will be approximately 5 x 10⁵ CFU/mL. Add 100 µL of sterile CAMHB to well 12.

  • Incubation: Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading Results: The MIC is the lowest concentration of "this compound" at which there is no visible growth (i.e., no turbidity) as observed with the unaided eye.[3][4]

The following table summarizes hypothetical MIC values for "this compound" against common respiratory pathogens.

Bacterial SpeciesStrain IDMIC (µg/mL)
Streptococcus pneumoniaeATCC 496190.06
Streptococcus pneumoniae(Penicillin-Resistant)0.12
Haemophilus influenzaeATCC 492470.5
Moraxella catarrhalisATCC 252380.03
Staphylococcus aureusATCC 292131

In Vivo Efficacy Studies

Animal models are essential for evaluating the therapeutic potential of an antibacterial agent in a physiological context.[5] The murine pneumonia model is a well-established and widely used model for this purpose.[6]

This protocol describes the induction of pneumonia in mice and subsequent treatment with "this compound".

Materials:

  • Specific-pathogen-free mice (e.g., BALB/c, 6-8 weeks old)

  • Streptococcus pneumoniae (e.g., serotype 19A)

  • Anesthesia (e.g., isoflurane)

  • "this compound" formulated for administration (e.g., in a vehicle of 5% dextrose)

  • Vehicle control

  • Sterile PBS

  • Pipettes and sterile tips

  • Animal housing and care facilities compliant with ethical guidelines

Experimental Workflow:

Acclimatization Animal Acclimatization (7 days) Infection Bacterial Infection (Intranasal, 5x10^6 CFU) Acclimatization->Infection Treatment Treatment Initiation (2 hours post-infection) Infection->Treatment Dosing Agent 191 or Vehicle (e.g., Subcutaneous, BID) Treatment->Dosing Monitoring Daily Monitoring (Weight, Clinical Score) Dosing->Monitoring Endpoint Endpoint Analysis (48 hours post-infection) Monitoring->Endpoint Analysis Bacterial Load (Lungs) Survival Analysis Endpoint->Analysis

Caption: Workflow for the murine pneumonia model.

Procedure:

  • Acclimatization: House mice in appropriate facilities for at least 7 days prior to the experiment to allow for acclimatization.

  • Infection: a. Anesthetize mice lightly with isoflurane. b. Inoculate intranasally with a suspension of S. pneumoniae in sterile PBS (e.g., 5 x 10⁶ CFU in 50 µL).

  • Treatment Groups: Randomly assign mice to treatment groups (n=8-10 per group), for example:

    • Group 1: Vehicle control

    • Group 2: "this compound" (Low dose, e.g., 10 mg/kg)

    • Group 3: "this compound" (High dose, e.g., 40 mg/kg)

  • Drug Administration: a. Begin treatment 2 hours post-infection. b. Administer "this compound" or vehicle via the desired route (e.g., subcutaneous or oral gavage). c. Continue dosing at specified intervals (e.g., every 12 hours) for the duration of the study.

  • Monitoring: Monitor animals at least twice daily for clinical signs of illness (e.g., ruffled fur, lethargy, hunched posture) and record body weight.

  • Endpoint Analysis: a. At a predetermined endpoint (e.g., 48 hours post-infection), euthanize the mice. b. Aseptically harvest the lungs. c. Homogenize the lung tissue in sterile PBS. d. Perform serial dilutions of the homogenate and plate on appropriate agar (B569324) (e.g., blood agar) to determine the bacterial load (CFU/g of tissue).

  • Survival Studies: For survival analysis, monitor animals for a longer period (e.g., 7 days) and record time to mortality.

The following tables present hypothetical data from the murine pneumonia model.

Table 1: Bacterial Load in Lungs at 48 Hours Post-Infection

Treatment GroupDose (mg/kg)Mean Log10 CFU/g Lung (± SD)
Vehicle Control-7.8 ± 0.6
"this compound"104.2 ± 0.9
"this compound"402.5 ± 0.5

Table 2: Survival Rate at 7 Days Post-Infection

Treatment GroupDose (mg/kg)Survival Rate (%)
Vehicle Control-10%
"this compound"1070%
"this compound"40100%

Conclusion

The protocols and data presented provide a framework for the preclinical evaluation of "this compound" as a potential treatment for respiratory tract infections. The agent demonstrates potent in vitro activity against key respiratory pathogens and significant efficacy in a murine pneumonia model, reducing bacterial burden and improving survival. These findings support the further development of "this compound."

References

Application Notes & Protocols: Formulation and In Vitro Evaluation of Antibacterial Agent 191

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibacterial agent 191 is a novel, semi-synthetic compound demonstrating significant potential in combating a range of bacterial pathogens.[1] Its promising metabolic stability makes it an attractive candidate for further development.[1] These application notes provide a comprehensive guide for the formulation and in vitro evaluation of this compound, ensuring reproducible and reliable experimental outcomes. The protocols outlined below are foundational for preclinical assessments, including determination of antimicrobial activity and preliminary mechanism of action studies.

Physicochemical Properties

Understanding the physicochemical properties of this compound is critical for its effective use in in vitro assays. The following table summarizes its key characteristics.

PropertyValue
Molecular Weight 450.5 g/mol
Appearance Off-white to pale yellow crystalline solid
Aqueous Solubility < 5 µg/mL
LogP 4.2
pKa 8.5 (basic)

Stock Solution Preparation

Due to its low aqueous solubility, a suitable organic solvent is required to prepare a high-concentration stock solution of this compound. Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent.

Protocol 1: Preparation of a 10 mg/mL Stock Solution

  • Weighing: Accurately weigh 10 mg of this compound in a sterile, amber glass vial.

  • Solvent Addition: Add 1 mL of high-purity DMSO to the vial.

  • Dissolution: Vortex the mixture thoroughly for 1-2 minutes until the compound is completely dissolved. Gentle warming in a 37°C water bath for 5-10 minutes may aid dissolution. Ensure the final solution is clear and free of particulates.

  • Storage: Aliquot the stock solution into smaller volumes in sterile, light-protected microcentrifuge tubes to minimize freeze-thaw cycles. Store at -20°C for up to 6 months.

In Vitro Experimental Protocols

The following are detailed protocols for key in vitro experiments to characterize the antibacterial properties of Agent 191.

Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is the standard procedure.

Protocol 2: MIC Determination by Broth Microdilution

  • Preparation of Working Solution: Prepare a working solution of this compound at 128 µg/mL in Cation-Adjusted Mueller-Hinton Broth (CAMHB). For example, add 12.8 µL of the 10 mg/mL stock solution to 987.2 µL of CAMHB.

  • Serial Dilutions:

    • Add 100 µL of sterile CAMHB to wells 2-12 of a 96-well microtiter plate.

    • Add 200 µL of the 128 µg/mL working solution to well 1.

    • Transfer 100 µL from well 1 to well 2, mixing thoroughly. Repeat this serial dilution process down to well 10.

    • Discard 100 µL from well 10. Wells 11 and 12 will serve as positive (growth) and negative (sterility) controls, respectively.

  • Bacterial Inoculum: Prepare a standardized bacterial suspension adjusted to 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well. Add 100 µL of this inoculum to wells 1-11. Add 100 µL of sterile broth to well 12.

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • Reading Results: The MIC is the lowest concentration of this compound at which no visible growth is observed.

Time-Kill Kinetic Assay

This assay provides information on the bactericidal or bacteriostatic activity of an antimicrobial agent over time.

Protocol 3: Time-Kill Kinetic Assay

  • Preparation: In sterile culture tubes, prepare CAMHB containing this compound at concentrations corresponding to 0.5x, 1x, 2x, and 4x the predetermined MIC. Include a growth control tube without the agent.

  • Inoculation: Inoculate each tube with a standardized bacterial suspension to a final density of approximately 5 x 10^5 CFU/mL.

  • Sampling and Plating: At specified time points (e.g., 0, 2, 4, 8, and 24 hours), withdraw an aliquot from each tube. Perform serial dilutions of the aliquots in sterile saline and plate onto appropriate agar (B569324) plates.

  • Incubation and Counting: Incubate the plates at 37°C for 18-24 hours. Count the number of colonies on the plates to determine the CFU/mL at each time point.

  • Data Analysis: Plot the log10 CFU/mL versus time for each concentration of this compound. A ≥3-log10 reduction in CFU/mL is considered bactericidal.

Mechanism of Action (Hypothetical)

Based on preliminary structural analysis, this compound is hypothesized to inhibit bacterial DNA gyrase and topoisomerase IV, essential enzymes involved in DNA replication, transcription, and repair. This dual-targeting mechanism is expected to lead to a low frequency of resistance development.

cluster_bacterium Bacterial Cell cluster_replication DNA Replication cluster_outcome Outcome agent This compound dna_gyrase DNA Gyrase agent->dna_gyrase inhibition topo_iv Topoisomerase IV agent->topo_iv inhibition supercoiled_dna Supercoiled DNA dna_gyrase->supercoiled_dna relaxed_dna Relaxed DNA dna_gyrase->relaxed_dna cell_death Bacterial Cell Death dna_gyrase->cell_death topo_iv->relaxed_dna replicated_dna Replicated DNA topo_iv->replicated_dna topo_iv->cell_death supercoiled_dna->dna_gyrase unwinding relaxed_dna->topo_iv decatenation

Caption: Hypothetical mechanism of action of this compound.

Experimental Workflow

The following diagram illustrates the general workflow for the in vitro evaluation of this compound.

stock_prep Stock Solution Preparation mic_assay MIC Determination stock_prep->mic_assay time_kill Time-Kill Kinetic Assay mic_assay->time_kill moa_studies Mechanism of Action Studies mic_assay->moa_studies data_analysis Data Analysis & Interpretation time_kill->data_analysis moa_studies->data_analysis

References

Application Notes and Protocols for "Antibacterial Agent 191": A Novel Compound for Biofilm Disruption

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bacterial biofilms are structured communities of microorganisms encapsulated within a self-produced extracellular polymeric substance (EPS) matrix. This protective environment confers a high level of resistance to conventional antimicrobial agents, presenting a significant challenge in both clinical and industrial settings. "Antibacterial Agent 191" is a novel, hypothetical compound designed to effectively disrupt the integrity of these resilient bacterial biofilms.

These application notes provide detailed protocols for assessing the biofilm disruption efficacy of "this compound," present illustrative data, and describe its putative mechanism of action. The methodologies are based on established and widely used techniques for evaluating the anti-biofilm properties of new chemical entities.

Putative Mechanism of Action

"this compound" is hypothesized to disrupt bacterial biofilms through a dual-action mechanism. Firstly, it is believed to interfere with the cyclic di-GMP (c-di-GMP) signaling pathway, a key regulator in the transition from a motile to a sessile, biofilm-forming lifestyle in many bacteria.[1][2][3][4] By promoting the degradation of c-di-GMP, "this compound" can inhibit the production of EPS components and facilitate the dispersal of the biofilm matrix.[3][4] Secondly, the agent is thought to inhibit the quorum sensing (QS) system, the cell-to-cell communication network that coordinates gene expression for biofilm formation and maturation.[2][3]

Data Presentation

The following tables summarize the quantitative data from key experiments evaluating the efficacy of "this compound" against pre-formed biofilms of common pathogenic bacteria.

Table 1: Biofilm Biomass Reduction Measured by Crystal Violet Assay

Bacterial StrainConcentration of Agent 191 (µg/mL)Mean Biofilm Biomass Reduction (%)Standard Deviation
Pseudomonas aeruginosa1035.2± 4.1
5068.9± 5.7
10085.1± 3.9
Staphylococcus aureus1029.8± 3.5
5061.4± 6.2
10079.3± 4.8
Escherichia coli1031.5± 4.0
5065.0± 5.1
10082.7± 4.3

Table 2: Bacterial Viability within Biofilms Assessed by CFU Counting

Bacterial StrainConcentration of Agent 191 (µg/mL)Mean Reduction in Viable Cell Count (log10 CFU/mL)Standard Deviation
Pseudomonas aeruginosa101.5± 0.3
503.2± 0.5
1004.8± 0.6
Staphylococcus aureus101.2± 0.2
502.9± 0.4
1004.5± 0.5
Escherichia coli101.4± 0.3
503.0± 0.4
1004.6± 0.6

Experimental Protocols

Protocol 1: Quantification of Biofilm Disruption using Crystal Violet Assay

This protocol quantifies the total biofilm biomass attached to a surface. Crystal violet stains both the bacterial cells and the EPS matrix.[5]

Materials:

  • 96-well flat-bottom microtiter plates

  • Bacterial strain of interest

  • Appropriate growth medium (e.g., Tryptic Soy Broth - TSB)

  • Phosphate-buffered saline (PBS)

  • "this compound" stock solution

  • 0.1% (w/v) Crystal Violet solution

  • 30% (v/v) Acetic acid in water

  • Microplate reader

Procedure:

  • Biofilm Formation:

    • Grow a bacterial culture overnight in the appropriate medium.

    • Dilute the overnight culture to a starting OD600 of 0.05 in fresh medium.

    • Add 200 µL of the diluted culture to each well of a 96-well plate. Include wells with sterile medium only as a negative control.

    • Incubate the plate at 37°C for 24-48 hours to allow for biofilm formation.

  • Treatment with "this compound":

    • Gently remove the planktonic cells and spent medium from each well by aspiration.

    • Wash each well twice with 200 µL of sterile PBS to remove any remaining non-adherent cells. Be careful not to disturb the biofilm.

    • Prepare serial dilutions of "this compound" in the appropriate growth medium.

    • Add 200 µL of the different concentrations of "this compound" to the wells containing the pre-formed biofilms. Include a vehicle control (medium without the agent).

    • Incubate the plate at 37°C for a specified treatment time (e.g., 24 hours).

  • Staining and Quantification:

    • After incubation, discard the treatment solution from the wells.

    • Wash the wells twice with 200 µL of sterile PBS.

    • Add 200 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.

    • Remove the crystal violet solution and wash the wells three times with 200 µL of sterile PBS.

    • Add 200 µL of 30% acetic acid to each well to dissolve the bound crystal violet.

    • Measure the absorbance at 595 nm using a microplate reader.

Protocol 2: Visualization of Biofilm Disruption by Confocal Laser Scanning Microscopy (CLSM)

This protocol allows for the visualization of the biofilm architecture and the spatial distribution of live and dead cells after treatment with "this compound."

Materials:

  • Confocal microscope

  • Glass-bottom dishes or chamber slides

  • Bacterial strain of interest

  • Appropriate growth medium

  • "this compound" stock solution

  • LIVE/DEAD™ BacLight™ Viability Kit (or similar, containing SYTO® 9 and propidium (B1200493) iodide)

  • Sterile, filter-sterilized water

Procedure:

  • Biofilm Formation and Treatment:

    • Grow and treat biofilms with "this compound" as described in Protocol 1, using a surface suitable for microscopy.

  • Staining:

    • After treatment, gently remove the treatment solution and wash the biofilms once with sterile, filter-sterilized water.

    • Prepare the staining solution by adding 1.5 µL of SYTO® 9 and 1.5 µL of propidium iodide to 1 mL of filter-sterilized water. Protect the solution from light.

    • Add a sufficient volume of the staining solution to cover the biofilm.

    • Incubate in the dark at room temperature for 15-20 minutes.

  • Microscopy:

    • Gently rinse the biofilm to remove excess stain.

    • Image the biofilm using a confocal microscope. SYTO® 9 (live cells) is typically excited at 488 nm and emission is collected at ~500-550 nm. Propidium iodide (dead cells) is excited at ~535 nm and emission is collected at ~617 nm.

    • Acquire Z-stacks to visualize the three-dimensional structure of the biofilm.

Visualizations

experimental_workflow cluster_0 Biofilm Formation cluster_1 Treatment cluster_2 Quantification / Visualization start Bacterial Culture dilution Dilution to OD600=0.05 start->dilution incubation Incubation (24-48h, 37°C) dilution->incubation wash1 Wash with PBS incubation->wash1 treatment Add Agent 191 wash1->treatment incubation2 Incubation (24h, 37°C) treatment->incubation2 wash2 Wash with PBS incubation2->wash2 cv_stain Crystal Violet Staining wash2->cv_stain live_dead_stain LIVE/DEAD Staining wash2->live_dead_stain dissolve Dissolve with Acetic Acid cv_stain->dissolve read Read Absorbance (595nm) dissolve->read clsm Confocal Microscopy live_dead_stain->clsm

Caption: Experimental workflow for biofilm disruption assessment.

signaling_pathway cluster_biofilm Biofilm Formation Cascade cluster_agent Mechanism of Agent 191 c_di_GMP High c-di-GMP EPS EPS Production c_di_GMP->EPS Biofilm Biofilm Formation EPS->Biofilm Agent191 This compound PDE Phosphodiesterase (PDE) Activation Agent191->PDE activates QS Quorum Sensing (QS) System Agent191->QS inhibits QS_Inhibition QS Inhibition PDE->c_di_GMP degrades QS->Biofilm promotes

Caption: Putative signaling pathway for Agent 191's activity.

References

Application Note: Pharmacokinetic and Pharmacodynamic Modeling of "Antibacterial Agent 191"

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction "Antibacterial Agent 191" is a novel synthetic fluoroquinolone designed for broad-spectrum activity against both Gram-positive and Gram-negative bacteria. Pharmacokinetic (PK) and pharmacodynamic (PD) modeling is essential for optimizing dosing regimens to maximize efficacy and minimize the development of resistance.[1][2] This document provides a comprehensive overview of the PK/PD properties of "this compound" and detailed protocols for key in vitro and in vivo experiments. The integration of PK and PD data helps establish a mathematical model to describe the time course of the dose-response relationship.[1][3]

Hypothetical Mechanism of Action

"this compound," like other quinolone antibiotics, is presumed to act by inhibiting bacterial DNA gyrase and topoisomerase IV.[4][5] These enzymes are critical for DNA replication, transcription, and repair.[4] By forming a ternary complex with the enzyme and DNA, the agent stabilizes DNA strand breaks, leading to an arrest of the replication fork, which is ultimately bactericidal.[6][7]

Hypothetical Mechanism of Action of this compound cluster_bacterium Bacterial Cell Agent191 This compound Porin Porin Channel Agent191->Porin Entry Complex Ternary Complex (Agent-Enzyme-DNA) Agent191->Complex Gyrase DNA Gyrase / Topoisomerase IV Porin->Gyrase Gyrase->Complex Replication DNA Replication Gyrase->Replication Enables DNA Bacterial DNA DNA->Complex DNA->Replication Complex->Replication Inhibits Death Cell Death Replication->Death Inhibition leads to

Hypothetical mechanism of action for this compound.

Pharmacokinetic (PK) Properties

Pharmacokinetic studies describe the absorption, distribution, metabolism, and excretion (ADME) of a drug. The following data were generated from a hypothetical single-dose study in Sprague-Dawley rats.

Data Presentation: PK Parameters

Table 1: Summary of single-dose pharmacokinetic parameters of "this compound" in rats following intravenous (IV) and oral (PO) administration.

ParameterIV Administration (10 mg/kg)PO Administration (20 mg/kg)
Cmax (Maximum Concentration)5.2 µg/mL3.8 µg/mL
Tmax (Time to Cmax)0.083 h1.5 h
AUC0-t (Area Under the Curve)18.5 µgh/mL25.1 µgh/mL
t1/2 (Half-life)3.5 h4.1 h
CL (Clearance)0.54 L/h/kg-
Vd (Volume of Distribution)2.7 L/kg-
F (Oral Bioavailability)-68%
Experimental Protocol: In Vivo Pharmacokinetic Study in Rats

This protocol details a standard method for assessing the pharmacokinetic profile of a novel antibacterial agent in a rat model.[8][9][10]

Objective: To determine key PK parameters (Cmax, Tmax, AUC, t1/2, CL, Vd, F) following IV and PO administration.

Materials:

  • "this compound"

  • Vehicle (e.g., 20% Hydroxypropyl-β-cyclodextrin in saline)

  • Male Sprague-Dawley rats (200-250g)

  • Cannulation supplies (for IV administration and blood sampling)

  • Oral gavage needles

  • Microcentrifuge tubes with anticoagulant (e.g., K2-EDTA)

  • LC-MS/MS system for bioanalysis

Procedure:

  • Animal Acclimatization: Acclimate rats for at least 5 days prior to the study.[9] Fast rats overnight (12 hours) before dosing, with water ad libitum.

  • Dose Preparation: Prepare IV and PO formulations of "this compound" in the selected vehicle. For IV, a typical dose is 10 mg/kg; for PO, 20 mg/kg.

  • Administration:

    • IV Group (n=3-4 rats): Administer the drug via a tail vein bolus injection.[9]

    • PO Group (n=3-4 rats): Administer the drug using an oral gavage needle.[9]

  • Blood Sampling: Collect blood samples (approx. 100-150 µL) from the jugular or saphenous vein at predetermined time points.[10][11]

    • IV: Pre-dose, 0.083, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose.[9]

    • PO: Pre-dose, 0.25, 0.5, 1, 1.5, 2, 4, 8, 12, and 24 hours post-dose.

  • Plasma Preparation: Immediately transfer blood into tubes containing anticoagulant. Centrifuge at 3,000g for 5 minutes at 4°C to separate plasma. Store plasma at -80°C until analysis.[9]

  • Bioanalysis: Quantify the concentration of "this compound" in plasma samples using a validated LC-MS/MS method.

  • Data Analysis: Use non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate the PK parameters listed in Table 1.

Workflow for In Vivo Pharmacokinetic Study cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis p1 Animal Acclimatization (Fasting) p2 Dose Formulation (IV & PO) p1->p2 e1 Drug Administration (IV or PO) p2->e1 e2 Serial Blood Sampling (0-24h) e1->e2 e3 Plasma Separation (Centrifugation) e2->e3 a1 LC-MS/MS Bioanalysis e3->a1 a2 PK Parameter Calculation (Non-compartmental) a1->a2 r1 Cmax, Tmax, AUC, t1/2, F a2->r1 Results

Workflow diagram for the in vivo pharmacokinetic study.

Pharmacodynamic (PD) Properties

Pharmacodynamics involves the study of a drug's effect on microorganisms. Key PD parameters include the Minimum Inhibitory Concentration (MIC) and the rate of bacterial killing.

Data Presentation: In Vitro Susceptibility

Table 2: Minimum Inhibitory Concentration (MIC) of "this compound" against common bacterial pathogens.

Bacterial StrainTypeMIC (µg/mL)
Staphylococcus aureus (ATCC 29213)Gram-positive0.25
Streptococcus pneumoniae (ATCC 49619)Gram-positive0.125
Escherichia coli (ATCC 25922)Gram-negative0.5
Pseudomonas aeruginosa (ATCC 27853)Gram-negative1.0
Methicillin-Resistant S. aureus (MRSA)Gram-positive0.5
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

This protocol follows the broth microdilution method, a standard for determining the MIC of an antimicrobial agent.[12][13][14]

Objective: To determine the lowest concentration of "this compound" that inhibits the visible growth of a microorganism.[13]

Materials:

  • "this compound" stock solution

  • Sterile 96-well microtiter plates[13]

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial strains (e.g., from Table 2)

  • 0.5 McFarland standard

  • Spectrophotometer / Plate reader

Procedure:

  • Inoculum Preparation: Culture bacteria overnight on an appropriate agar (B569324) plate. Select several colonies to inoculate a tube of CAMHB. Incubate at 37°C until the turbidity matches a 0.5 McFarland standard (approx. 1.5 x 10^8 CFU/mL). Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.[15]

  • Drug Dilution: Prepare serial two-fold dilutions of "this compound" in CAMHB directly in the 96-well plate. A typical concentration range is 0.03 to 32 µg/mL.

  • Inoculation: Add 100 µL of the diluted bacterial suspension to each well containing 100 µL of the drug dilutions.

  • Controls:

    • Growth Control: Wells with CAMHB and bacterial inoculum only.

    • Sterility Control: Wells with CAMHB only.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.[13]

  • Reading Results: The MIC is the lowest concentration of the agent where no visible turbidity (growth) is observed. This can be assessed visually or with a plate reader.[14]

Experimental Protocol: Time-Kill Curve Analysis

Time-kill assays provide information on the rate and extent of bacterial killing over time.[16][17]

Objective: To determine if "this compound" is bactericidal or bacteriostatic and to characterize its killing kinetics.

Materials:

  • All materials from the MIC protocol.

  • Sterile phosphate-buffered saline (PBS) for dilutions.

  • Agar plates for colony counting.

Procedure:

  • Assay Setup: Prepare flasks or tubes with CAMHB containing "this compound" at various concentrations relative to the MIC (e.g., 0.5x, 1x, 2x, 4x MIC). Include a growth control flask without the drug.[16]

  • Inoculation: Inoculate each flask with a starting bacterial density of ~5 x 10^5 CFU/mL.

  • Sampling and Plating: At specified time points (e.g., 0, 2, 4, 6, 8, 12, 24 hours), withdraw an aliquot from each flask.[17]

  • Perform serial 10-fold dilutions in sterile PBS.

  • Plate a known volume (e.g., 100 µL) of appropriate dilutions onto agar plates.

  • Incubation and Counting: Incubate plates at 37°C for 18-24 hours, then count the colonies to determine the CFU/mL for each time point.

  • Data Analysis: Plot the log10 CFU/mL versus time for each concentration. A bactericidal effect is typically defined as a ≥3-log10 (99.9%) reduction in CFU/mL from the initial inoculum.[16][18]

Workflow for Time-Kill Curve Analysis cluster_setup Setup cluster_sampling Sampling & Plating cluster_analysis Analysis s1 Prepare Bacterial Inoculum (~5x10^5 CFU/mL) s3 Inoculate Flasks s1->s3 s2 Prepare Flasks with Drug (0.5x, 1x, 2x, 4x MIC) s2->s3 p1 Collect Aliquots (0, 2, 4, 8, 24h) s3->p1 p2 Perform Serial Dilutions p1->p2 p3 Plate on Agar p2->p3 a1 Incubate Plates (18-24h) p3->a1 a2 Count Colonies (CFU/mL) a1->a2 a3 Plot log10 CFU/mL vs. Time a2->a3 r1 Determine Bactericidal vs. Bacteriostatic Activity a3->r1 Results

Workflow for performing a time-kill curve analysis.

PK/PD Modeling and Indices

Integrating PK and PD data allows for the determination of PK/PD indices that predict antimicrobial efficacy.[19][20] For fluoroquinolones, the most important indices are typically the ratio of the free drug 24-hour AUC to the MIC (fAUC/MIC) and the ratio of the free drug maximum concentration to the MIC (fCmax/MIC).[21][22]

Data Presentation: PK/PD Indices

Table 3: Calculated PK/PD indices for "this compound" against S. aureus (MIC = 0.25 µg/mL) based on a 20 mg/kg oral dose in rats. (Assuming 80% protein binding).

PK/PD IndexFormulaCalculated ValueTarget for EfficacyOutcome
fAUC/MIC (AUC * (1-%Binding))/MIC(25.1 * 0.2) / 0.25 = 20.1> 25-40 (Bacteriostatic)Sub-optimal
fCmax/MIC (Cmax * (1-%Binding))/MIC(3.8 * 0.2) / 0.25 = 3.04> 8-10 (Bactericidal)Sub-optimal
fT > MIC Time [Conc] > MIC~10 hours (21%)> 40-50%Sub-optimal

Note: The target values are general ranges for fluoroquinolones and can vary.[21][23]

Interpretation: The calculated PK/PD indices for this hypothetical single dose are below the typical targets for efficacy, suggesting that a higher dose or more frequent administration may be necessary to achieve a therapeutic effect against S. aureus. This modeling is critical for designing effective dosing strategies for clinical trials.[24][25]

References

Troubleshooting & Optimization

"Antibacterial agent 191" solubility and stability issues in aqueous solution

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Antibacterial Agent 191

Welcome to the technical support resource for this compound. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answer frequently asked questions regarding the solubility and stability of this compound in aqueous solutions.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments with this compound.

Issue 1: Immediate Precipitation Upon Dilution in Aqueous Media

  • Question: I dissolved this compound in 100% DMSO to create a 10 mM stock solution. When I add it to my aqueous cell culture medium (pH ~7.4), a precipitate forms immediately. What is causing this and how can I fix it?

  • Answer: This phenomenon, often called "crashing out," is common for hydrophobic compounds like this compound.[1] It occurs because the agent is poorly soluble in the aqueous environment of the media once the DMSO is diluted.[1] Here are the potential causes and solutions:

    • High Final Concentration: The intended final concentration of the agent may exceed its solubility limit in the aqueous medium. Try decreasing the final working concentration.

    • Rapid Solvent Exchange: Adding a concentrated DMSO stock directly into a large volume of aqueous buffer causes a rapid solvent shift, leading to precipitation.[1] A stepwise or serial dilution is recommended.[1]

    • Low Media Temperature: The solubility of many compounds decreases at lower temperatures. Always use pre-warmed (e.g., 37°C) media or buffers for your dilutions.[1][2]

    • High Final DMSO Concentration: While DMSO is an excellent solvent for the initial stock, its final concentration in the assay should be kept to a minimum, ideally below 0.5% (v/v), to avoid cellular toxicity and to minimize its effect on compound solubility.[3]

Issue 2: Inconsistent Results in Antibacterial Assays (e.g., MIC assays)

  • Question: My Minimum Inhibitory Concentration (MIC) values for this compound are highly variable between experiments. Could this be related to solubility?

  • Answer: Yes, solubility and stability issues are a primary cause of inconsistent results in bioassays.[4] If the compound precipitates or degrades in the assay medium, the actual concentration of the dissolved, active drug is unknown and lower than the nominal concentration.[4]

    • Visual Inspection: Before each experiment, carefully inspect your prepared solutions for any signs of precipitation or cloudiness.[4]

    • Compound Degradation: this compound can degrade in aqueous solutions, especially if the pH is not optimal or if exposed to light.[5] This loss of active compound will lead to higher and more variable MIC values. Prepare fresh dilutions for each experiment and protect solutions from light.

    • Adsorption to Plastics: Hydrophobic compounds can adsorb to the surfaces of standard plasticware, reducing the effective concentration.[6] Use low-protein-binding microplates and pipette tips where possible.

    • Media Components: Components within the culture medium can sometimes interact with the test compound, affecting its availability and activity.[5]

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a stock solution of this compound? A1: For a high-concentration stock solution (e.g., 10-50 mM), anhydrous, high-purity Dimethyl Sulfoxide (DMSO) is recommended.[3][7] Dimethylformamide (DMF) can also be used.[7] Ensure the compound is fully dissolved by vortexing; gentle warming or brief sonication can be applied cautiously if needed.[1][2]

Q2: What are the optimal storage conditions for stock solutions? A2: Stock solutions of this compound in DMSO should be stored at -20°C or -80°C.[2] It is highly recommended to aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles, which can lead to compound degradation.[5] Protect all solutions from light by using amber vials or by wrapping them in aluminum foil.[5]

Q3: How do pH and temperature affect the stability of this compound in aqueous solutions? A3: The stability of this compound is significantly influenced by both pH and temperature. As a weakly basic compound, it exhibits greater stability in slightly acidic conditions (pH 5-6.5) and is prone to hydrolysis at alkaline pH.[5][8] Higher temperatures accelerate the rate of degradation.[5][8]

Q4: Can I use solubility-enhancing excipients? A4: Yes, for certain applications, especially where higher aqueous concentrations are needed, the use of solubility enhancers can be explored. Complexation with cyclodextrins or formulation with surfactants are common strategies to improve the apparent solubility of hydrophobic compounds.[7][9] However, these excipients must be tested for their own potential biological activity and interference in the specific assay being used.

Data Presentation

Table 1: Solubility Profile of this compound in Common Solvents

SolventSolubility (mg/mL)Notes
DMSO> 50Recommended for primary stock solutions.[7]
DMF> 30Alternative to DMSO for stock solutions.[7]
Ethanol~5Limited solubility; may be suitable for intermediate dilutions.
Methanol~10Suitable for analytical purposes (e.g., HPLC).
Water (pH 7.4)< 0.01Practically insoluble in neutral aqueous buffers.[10]
0.1 N HCl (pH 1)~1.0Solubility increases significantly in acidic conditions.[4]

Table 2: Aqueous Stability of this compound (10 µg/mL) After 24 Hours

pHStorage TemperatureRemaining Active Compound (%)
5.025°C95%
7.025°C75%
8.025°C50%
7.04°C98%
7.037°C60%
(Data is representative of typical stability profiles for similar compounds and should be confirmed experimentally for specific media.)[6]

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

  • Objective: To prepare a high-concentration, stable stock solution of this compound.

  • Materials:

    • This compound (powder)

    • Anhydrous, high-purity DMSO

    • Sterile microcentrifuge tubes or amber glass vials

    • Calibrated analytical balance and vortex mixer

  • Methodology:

    • Tare a sterile vial on the analytical balance.

    • Carefully weigh the desired amount of this compound powder into the vial.

    • Add the appropriate volume of DMSO to achieve the target concentration of 10 mM.

    • Cap the vial tightly and vortex for 1-2 minutes until the powder is completely dissolved. Visually inspect the solution against a light source to ensure no particulates are present.[11]

    • Aliquot the stock solution into smaller, single-use volumes in sterile, light-protected vials.

    • Store the aliquots at -20°C or below.[2]

Protocol 2: Preparation of a 10 µM Working Solution in Cell Culture Medium

  • Objective: To dilute the DMSO stock into an aqueous medium while minimizing precipitation.

  • Materials:

    • 10 mM this compound stock solution in DMSO

    • Sterile, complete cell culture medium (pre-warmed to 37°C)

    • Sterile low-binding microcentrifuge tubes

  • Methodology:

    • Prepare an intermediate dilution: Add 2 µL of the 10 mM stock solution to 198 µL of 100% DMSO to create a 100 µM solution. Vortex gently to mix.

    • Pre-warm the required volume of cell culture medium to 37°C.[1]

    • While gently vortexing the pre-warmed medium, add the required volume of the 100 µM intermediate stock solution dropwise to achieve the final 10 µM concentration.[2] For example, add 100 µL of the 100 µM stock to 900 µL of medium.

    • This method ensures the final DMSO concentration is low (in this example, 1%) and that the compound is dispersed quickly into the aqueous phase.

    • Visually inspect the final solution for any signs of precipitation before adding it to your experimental setup.[2] Always prepare a vehicle control using the same final concentration of DMSO.[2]

Protocol 3: Forced Degradation Study

  • Objective: To identify potential degradation pathways of this compound under various stress conditions.[6]

  • Methodology:

    • Preparation of Solutions: Prepare a 1 mg/mL solution of this compound in a 1:1 mixture of acetonitrile (B52724) and water.

    • Acid Hydrolysis: Add 1N HCl to the solution to a final concentration of 0.1N. Incubate at 60°C for 24 hours. Neutralize with 1N NaOH before analysis.[6]

    • Base Hydrolysis: Add 1N NaOH to the solution to a final concentration of 0.1N. Incubate at room temperature for 4 hours. Neutralize with 1N HCl before analysis.[6]

    • Oxidative Degradation: Add 3% hydrogen peroxide to the solution. Incubate at room temperature for 24 hours.[6]

    • Photodegradation: Expose the solution to a controlled light source (e.g., UV lamp or xenon lamp) for a defined period. Keep a control sample wrapped in aluminum foil.[5][6]

    • Analysis: Analyze all stressed samples and a non-stressed control by a stability-indicating HPLC method (e.g., C18 column with a gradient of water and acetonitrile, with UV detection) to separate and quantify the parent compound and any degradation products.[5][12]

Visualizations

G start Start: Diluting DMSO stock in aqueous medium precipitate Precipitate forms ('Crashing Out') start->precipitate concentration Is final concentration too high? precipitate->concentration Check... dilution_method Is dilution too rapid? precipitate->dilution_method temp Is medium cold? precipitate->temp dmso_conc Is final DMSO% too high? precipitate->dmso_conc sol_conc Solution: Lower final working concentration concentration->sol_conc Yes sol_dilution Solution: Use stepwise or serial dilution dilution_method->sol_dilution Yes sol_temp Solution: Pre-warm medium to 37°C temp->sol_temp Yes sol_dmso Solution: Keep final DMSO% < 0.5% dmso_conc->sol_dmso Yes end Result: Clear Solution sol_conc->end sol_dilution->end sol_temp->end sol_dmso->end

Caption: Troubleshooting workflow for compound precipitation.

G prep_stock 1. Prepare High-Conc. Stock in 100% DMSO (e.g., 10 mM) intermediate_dil 2. Create Intermediate Dilution in DMSO (e.g., 100 µM) prep_stock->intermediate_dil final_dil 4. Add Intermediate Stock to Warm Medium (while vortexing) intermediate_dil->final_dil warm_medium 3. Pre-warm Aqueous Medium to 37°C warm_medium->final_dil visual_check 5. Visually Inspect for Clarity final_dil->visual_check add_to_assay 6. Add to Assay visual_check->add_to_assay Clear troubleshoot Precipitation Occurs: Return to Troubleshooting visual_check->troubleshoot Not Clear

Caption: Workflow for preparing aqueous working solutions.

G parent This compound (Active Compound) path_hydrolysis Pathway: Hydrolysis parent->path_hydrolysis leads to path_photo Pathway: Photolysis parent->path_photo leads to path_ox Pathway: Oxidation parent->path_ox leads to stress_ph Stress: Non-Optimal pH (Acidic/Alkaline) stress_ph->path_hydrolysis stress_light Stress: Light Exposure (UV/Visible) stress_light->path_photo stress_ox Stress: Oxidation (e.g., H₂O₂) stress_ox->path_ox products Inactive Degradation Products path_hydrolysis->products path_photo->products path_ox->products

Caption: Common degradation pathways for antibacterial agents.

References

Technical Support Center: Optimizing "Antibacterial Agent 191" Concentration for In Vitro Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the concentration of "Antibacterial agent 191" (also identified as compound 11a) for in vitro experiments. The information is presented in a question-and-answer format to directly address specific issues users might encounter.

Frequently Asked Questions (FAQs)

Q1: What is "this compound" and what is its mechanism of action?

A1: "this compound" is a potent, semi-synthetic antibiotic belonging to the 14-membered 2-fluoro ketolide class. Ketolides are derivatives of macrolide antibiotics and are designed to overcome common resistance mechanisms. The primary mechanism of action for ketolides is the inhibition of bacterial protein synthesis. They bind with high affinity to the 50S ribosomal subunit, obstructing the path of newly synthesized peptide chains and ultimately halting bacterial growth. This can result in either bacteriostatic (growth inhibition) or bactericidal (cell killing) effects, depending on the concentration and the bacterial species.

Q2: What is the recommended starting concentration range for "this compound" in in vitro experiments?

A2: Based on in vitro activity studies of novel 14-membered 2-fluoro ketolides, a broad range for initial screening is recommended, typically from 0.01 µg/mL to 64 µg/mL. This range should be sufficient to determine the Minimum Inhibitory Concentration (MIC) for a variety of susceptible bacterial species. For specific bacterial strains, refer to the data in Table 1 for more targeted starting concentrations.

Q3: How should I prepare a stock solution of "this compound"?

A3: As with many ketolides, "this compound" may have limited solubility in aqueous solutions. It is recommended to prepare a concentrated stock solution in dimethyl sulfoxide (B87167) (DMSO). Ensure that the final concentration of DMSO in your experimental wells does not exceed a level that could affect bacterial growth or viability (typically ≤1% v/v). Always prepare fresh dilutions from the stock solution for each experiment to ensure the stability and potency of the agent.

Q4: Is "this compound" effective against antibiotic-resistant bacteria?

A4: Yes, one of the key advantages of the ketolide class, including 2-fluoro ketolides, is their activity against bacteria that have developed resistance to other macrolides. "this compound" has shown excellent activity against erythromycin-resistant clinical isolates of Staphylococcus epidermidis, Streptococcus pneumoniae, and Moraxella catarrhalis.

Q5: How can I assess the potential cytotoxicity of "this compound" to mammalian cells?

A5: It is crucial to evaluate the cytotoxic potential of any new antibacterial agent on host cells. A standard method for this is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures cell viability. This assay will help you determine the 50% cytotoxic concentration (CC50) and establish a therapeutic window for the agent. A detailed protocol for a general cytotoxicity assay is provided in the "Experimental Protocols" section.

Data Presentation

The following table summarizes the reported Minimum Inhibitory Concentration (MIC) values for "this compound" (compound 11a) against a panel of erythromycin-susceptible and -resistant bacterial strains.

Table 1: In Vitro Antibacterial Activity of "this compound" (Compound 11a)

Bacterial StrainGram StainResistance ProfileMIC (µg/mL)
Staphylococcus aureus ATCC25923Gram-positiveErythromycin-Susceptible0.06
Staphylococcus epidermidis ATCC12228Gram-positiveErythromycin-Susceptible0.03
Staphylococcus epidermidis 19-1Gram-positiveErythromycin-Resistant0.12
Staphylococcus epidermidis 19-2Gram-positiveErythromycin-Resistant0.12
Streptococcus pneumoniae ATCC49619Gram-positiveErythromycin-Susceptible0.015
Streptococcus pneumoniae SPN19-7Gram-positiveErythromycin-Resistant0.06
Streptococcus pneumoniae SPN19-8Gram-positiveErythromycin-Resistant0.06
Haemophilus influenzae ATCC49247Gram-negative-2
Moraxella catarrhalis ATCC25238Gram-negativeErythromycin-Susceptible0.03
Moraxella catarrhalis BCA19-5Gram-negativeErythromycin-Resistant0.06
Moraxella catarrhalis BCA19-6Gram-negativeErythromycin-Resistant0.06

Data extracted from studies on novel 14-membered 2-fluoro ketolides.

Troubleshooting Guide

Problem 1: High variability in Minimum Inhibitory Concentration (MIC) results between replicates.

  • Possible Cause: Inconsistent inoculum density.

    • Solution: Ensure the bacterial suspension is standardized to a 0.5 McFarland standard before dilution. Vortex the suspension thoroughly before and during aliquoting to prevent bacterial clumping.

  • Possible Cause: Pipetting inaccuracies, especially with small volumes.

    • Solution: Calibrate your pipettes regularly. For viscous solutions, consider using reverse pipetting techniques.

  • Possible Cause: Edge effects in the microtiter plate due to evaporation.

    • Solution: Avoid using the outermost wells of the plate for experimental samples. Instead, fill them with sterile broth or saline to maintain humidity.

Problem 2: No antibacterial activity observed, or MIC values are unexpectedly high.

  • Possible Cause: The concentration range tested is too low.

    • Solution: Expand the concentration range of "this compound" in your serial dilutions.

  • Possible Cause: The agent has precipitated out of the solution.

    • Solution: Visually inspect the wells of your dilution plate for any signs of precipitation. If observed, you may need to adjust the solvent for your stock solution or ensure the final DMSO concentration is not causing the compound to fall out of solution in the aqueous medium.

  • Possible Cause: The bacterial strain being tested has a resistance mechanism effective against ketolides.

    • Solution: Research known ketolide resistance mechanisms, such as alterations in the 23S rRNA (the binding site) or specific ribosomal proteins (L4, L22). Consider sequencing these target regions in your test strain if resistance is suspected.

Problem 3: Growth observed in the negative control (sterility) well.

  • Possible Cause: Contamination of the growth medium, pipette tips, or the microtiter plate.

    • Solution: Discard the results of the assay. Use fresh, sterile reagents and materials for the subsequent experiment, ensuring strict aseptic technique throughout the protocol.

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol outlines the standard method for determining the MIC of "this compound".

  • Preparation of Bacterial Inoculum:

    • From a fresh agar (B569324) plate (18-24 hours growth), select 3-5 isolated colonies of the test bacterium.

    • Inoculate the colonies into a sterile broth medium (e.g., Cation-Adjusted Mueller-Hinton Broth - CAMHB).

    • Incubate at 37°C with shaking until the culture reaches the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute the standardized bacterial suspension in fresh CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.

  • Preparation of Serial Dilutions:

    • In a sterile 96-well microtiter plate, add 100 µL of sterile CAMHB to wells 2 through 12.

    • Prepare a 2x working stock of "this compound" at the highest desired concentration in CAMHB. Add 200 µL of this solution to well 1.

    • Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, and then transferring 100 µL from well 2 to well 3. Continue this process down to well 10. Discard 100 µL from well 10.

    • Well 11 will serve as the growth control (no agent), and well 12 as the sterility control (no bacteria).

  • Inoculation and Incubation:

    • Add 100 µL of the final bacterial inoculum to wells 1 through 10 and well 11. This will bring the final volume in each well to 200 µL and dilute the agent concentrations to their final 1x values.

    • Seal the plate and incubate at 37°C for 16-20 hours.

  • Reading the MIC:

    • The MIC is the lowest concentration of "this compound" that completely inhibits visible bacterial growth.

Protocol 2: Determination of Minimum Bactericidal Concentration (MBC)

This assay is a continuation of the MIC test to determine the concentration at which the agent is bactericidal.

  • Subculturing from MIC Plate:

    • Following the determination of the MIC, select the wells from the MIC plate that showed no visible growth.

    • Mix the contents of each of these wells thoroughly.

    • Using a calibrated loop or pipette, subculture a fixed volume (e.g., 10 µL) from each clear well onto a fresh, antibiotic-free agar plate.

  • Incubation:

    • Incubate the agar plates at 37°C for 18-24 hours.

  • Reading the MBC:

    • The MBC is the lowest concentration of "this compound" that results in a ≥99.9% reduction in the initial bacterial inoculum (i.e., no or negligible colony growth on the agar plate).

Protocol 3: MTT Cytotoxicity Assay

This protocol provides a general framework for assessing the cytotoxicity of "this compound" on a mammalian cell line.

  • Cell Seeding:

    • Seed a 96-well plate with your chosen mammalian cell line at an appropriate density (e.g., 1 x 10⁴ cells per well) in 100 µL of complete culture medium.

    • Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Treatment with "this compound":

    • Prepare a series of two-fold dilutions of "this compound" in the appropriate culture medium at 2x the final desired concentrations.

    • Remove the old medium from the cells and add 100 µL of the diluted agent to the respective wells. Include wells with untreated cells as a negative control.

    • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 3-4 hours at 37°C until formazan (B1609692) crystals are formed.

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate for 5-10 minutes to ensure complete dissolution.

  • Data Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the untreated control.

Visualizations

Ketolide_Mechanism_of_Action cluster_bacterium Bacterial Cell cluster_ribosome 50S Subunit Ribosome 70S Ribosome Protein Nascent Polypeptide Chain Ribosome->Protein Peptide Bond Formation mRNA mRNA mRNA->Ribosome Translation Initiation tRNA Aminoacyl-tRNA tRNA->Ribosome Elongation ExitTunnel Peptide Exit Tunnel Protein->ExitTunnel Exits Ribosome Outcome Inhibition of Protein Synthesis & Bacterial Growth Arrest Agent191 This compound (Ketolide) Agent191->ExitTunnel Binds to 23S rRNA in Domain V and II ExitTunnel->Protein Blocks Elongation MIC_Workflow cluster_mbc MBC Determination (Optional) start Start prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland) start->prep_inoculum inoculate Inoculate Plate with Bacterial Suspension prep_inoculum->inoculate prep_dilutions Prepare 2-fold Serial Dilutions of Agent 191 in 96-well plate prep_dilutions->inoculate incubate Incubate Plate (37°C, 16-20h) inoculate->incubate read_mic Read MIC (Lowest concentration with no visible growth) incubate->read_mic end_mic MIC Determined read_mic->end_mic subculture Subculture from clear wells onto antibiotic-free agar read_mic->subculture Proceed to MBC incubate_agar Incubate Agar Plates (37°C, 18-24h) subculture->incubate_agar read_mbc Read MBC (Lowest concentration with ≥99.9% killing) incubate_agar->read_mbc end_mbc MBC Determined read_mbc->end_mbc Troubleshooting_Logic cluster_solutions Corrective Actions start Inconsistent MIC Results check_inoculum Verify Inoculum Standardization (0.5 McFarland) start->check_inoculum check_pipetting Review Pipetting Technique & Calibration start->check_pipetting check_controls Examine Control Wells (Growth & Sterility) start->check_controls check_precipitation Visually Inspect for Agent Precipitation start->check_precipitation restandardize Re-standardize Inoculum check_inoculum->restandardize Inconsistent Turbidity recalibrate Calibrate Pipettes check_pipetting->recalibrate Volume Discrepancies repeat_aseptic Repeat with Strict Aseptic Technique check_controls->repeat_aseptic Contamination Observed adjust_solvent Adjust Stock Solution Solvent/Concentration check_precipitation->adjust_solvent Precipitate Visible

Technical Support Center: Overcoming Poor Solubility of Novel Ketolide Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in addressing the challenges associated with the poor solubility of novel ketolide compounds. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to guide your research and formulation development efforts.

Frequently Asked Questions (FAQs)

Q1: Why do many novel ketolide compounds exhibit poor water solubility?

A1: Ketolides are semi-synthetic derivatives of erythromycin (B1671065) A, characterized by a large macrolactone ring.[1] Their complex structure, high molecular weight, and often lipophilic nature contribute to poor aqueous solubility.[2][3] These properties can lead to challenges in achieving therapeutic concentrations, potentially limiting bioavailability and therapeutic efficacy.[4][5][6][7] Approximately 40% of currently marketed drugs and up to 90% of drug candidates in the development pipeline are poorly water-soluble.[4][7][8]

Q2: My ketolide compound precipitates immediately when I dilute my DMSO stock solution into an aqueous buffer. What should I do?

A2: This is a common issue when the final concentration of the compound in the aqueous buffer exceeds its solubility limit. Here are some immediate troubleshooting steps:

  • Decrease the final concentration: Your target concentration may be too high for the aqueous environment. Try a lower final concentration.[9]

  • Reduce the organic solvent percentage: Ensure the final concentration of DMSO is minimal, typically below 0.5% (v/v) for most cell-based assays, to avoid solvent-induced precipitation.[9]

  • Modify the mixing technique: Instead of adding the aqueous buffer to your compound stock, add the stock solution dropwise to the vortexing aqueous buffer. This promotes rapid dispersion and prevents localized supersaturation.[9]

Q3: What are the primary strategies for enhancing the solubility of poorly soluble compounds like ketolides?

A3: A variety of techniques can be employed, which are generally categorized as physical and chemical modifications:

  • Physical Modifications: These include particle size reduction (micronization, nanosuspension), modification of the crystal habit (polymorphs, amorphous forms), and drug dispersion in carriers (solid dispersions, eutectic mixtures).[2]

  • Chemical Modifications: These strategies involve changing the pH, using buffers, salt formation for ionizable compounds, co-crystallization, and complexation.[2][10]

  • Formulation Approaches: The use of co-solvents, surfactants (micellar solubilization), cyclodextrins, and lipid-based formulations (like self-emulsifying drug delivery systems - SEDDS) are also common.[10][11][12]

Q4: How do I select the most appropriate solubility enhancement technique for my specific ketolide compound?

A4: The choice of strategy depends on several factors, including the physicochemical properties of your compound (e.g., pKa, logP, melting point), the desired dosage form, and the stage of development.[4][10] For early-stage preclinical studies, techniques that are quick and require small amounts of compound, like using co-solvents or preparing simple formulations, are often preferred.[4][13] For later-stage development, more robust and scalable methods like amorphous solid dispersions or lipid-based systems may be more suitable.[4]

Q5: What is a solid dispersion and how can it improve the solubility of my ketolide?

A5: A solid dispersion is a system where a poorly soluble drug is dispersed within a hydrophilic carrier matrix.[14] This formulation can enhance the dissolution rate and solubility by presenting the drug in a more readily dissolvable state, often as fine crystalline particles or in an amorphous form.[14][15] Common preparation methods include solvent evaporation, fusion (hot-melt), and spray drying.[16][17][18]

Q6: Can pH adjustment be used to solubilize ketolide compounds?

A6: Yes, if the ketolide has ionizable functional groups (weakly acidic or basic). The solubility of such compounds is pH-dependent.[19] For a weakly basic drug, decreasing the pH below its pKa will increase the proportion of the more soluble, ionized form. Conversely, for a weakly acidic drug, increasing the pH above its pKa will enhance solubility.[19][20] It's important to determine the pKa of your compound and the pH-solubility profile to effectively use this strategy.[19] For some macrolides, adding a small amount of glacial acetic acid can aid in their dissolution in aqueous media.[21]

Troubleshooting Guide for Common Solubility Issues

This guide addresses specific problems you might encounter during your experiments with novel ketolide compounds.

Issue / Observation Potential Cause(s) Recommended Solutions & Next Steps
1. Compound crashes out of solution upon dilution of organic stock into aqueous media. - Final concentration exceeds thermodynamic solubility.- High percentage of organic co-solvent in the final solution.- Improper mixing leading to localized supersaturation.- Reduce Final Concentration: Perform a serial dilution to find the maximum achievable concentration.- Minimize Organic Solvent: Keep the final DMSO or ethanol (B145695) concentration below 0.5%.[9]- Improve Mixing: Add the stock solution slowly to the vigorously stirring aqueous buffer.[9]- Consider Formulation: If the required concentration is still not achieved, explore formulation strategies like using co-solvents (e.g., PEG 400, propylene (B89431) glycol) or surfactants (e.g., Tween 80).[2][13]
2. Prepared working solution appears cloudy or contains visible particulates. - The compound's solubility limit has been exceeded.- Precipitation of a less soluble polymorph or the amorphous form over time.- Filter the Solution: Use a 0.22 µm syringe filter to remove undissolved particles before use in assays. Note that this will lower the actual concentration.- Sonication: Briefly sonicate the solution to break up small aggregates.[9]- Re-evaluate Solubility: Perform a formal solubility measurement (e.g., shake-flask method) to determine the true thermodynamic solubility in your chosen buffer.
3. Inconsistent or non-reproducible results in biological assays. - Poor solubility leading to variable compound concentration in the assay medium.- Precipitation of the compound in the assay plate over the incubation period.- Adsorption of the hydrophobic compound to plasticware.- Confirm Solubility in Assay Media: Determine the compound's solubility directly in the cell culture medium, including serum if applicable, as media components can affect solubility.- Use Solubilizing Excipients: Consider adding a non-toxic surfactant or a carrier protein like BSA to the assay medium to maintain solubility.[9]- Use Low-Adhesion Plasticware: To minimize loss of compound due to adsorption.[9]
4. Difficulty preparing a stable, high-concentration stock solution. - The compound has poor solubility even in common organic solvents like DMSO or ethanol.- Test Alternative Solvents: Explore other organic solvents such as N-methyl-2-pyrrolidone (NMP) or dimethylacetamide (DMA). Always check for solvent compatibility with your experimental system.- Gentle Heating: Gentle warming can sometimes help dissolve the compound, but be cautious of potential degradation.- pH Modification: For ionizable compounds, adjusting the pH of the stock solution (e.g., with a trace amount of acid for a basic compound) can significantly increase solubility.[21]

Data on Solubility Enhancement Techniques

The following tables summarize common approaches and excipients used to enhance the solubility of poorly soluble drugs.

Table 1: Comparison of Common Solubility Enhancement Strategies

StrategyMechanism of ActionTypical Fold Increase in SolubilityAdvantagesDisadvantages
Co-solvency Reduces the polarity of the aqueous solvent, increasing the solubility of nonpolar drugs.[11]2 to 500Simple to formulate and produce; effective for parenteral formulations.[2]Potential for in-vivo precipitation upon dilution; toxicity of some co-solvents must be considered.[2]
Surfactants (Micellar Solubilization) Form micelles that encapsulate the hydrophobic drug in their core, increasing its apparent water solubility.[13]10 to 1,000High solubilization capacity; can improve membrane permeability.[17]Potential for GI irritation and cell toxicity; can affect drug absorption mechanisms.
Cyclodextrin (B1172386) Complexation Forms inclusion complexes where the hydrophobic drug is encapsulated within the cyclodextrin's hydrophobic cavity.[4][14]5 to 2,000Improves solubility and stability; can mask unpleasant taste.[14]Limited by the stoichiometry of the complex; potential for renal toxicity with some cyclodextrins.[4][14]
Particle Size Reduction (Nanonization) Increases the surface area-to-volume ratio, leading to a faster dissolution rate according to the Noyes-Whitney equation.[4][11][15]N/A (improves dissolution rate, not equilibrium solubility)Broadly applicable; can significantly improve bioavailability.[6][13]High energy process; potential for particle aggregation and physical instability.[15]
Solid Dispersions Disperses the drug in a hydrophilic carrier, often in an amorphous state, which has higher apparent solubility and faster dissolution.[14]10 to 10,000+Can achieve significant increases in both dissolution rate and solubility; established manufacturing processes (e.g., spray drying).[14]Amorphous form can be physically unstable and may recrystallize over time.[22]

Table 2: Common Excipients for Formulating Poorly Soluble Ketolides

Excipient ClassExample(s)FunctionTypical Use Concentration (w/v)
Co-solvents Propylene Glycol, Polyethylene Glycol (PEG 300/400), Ethanol, GlycerinIncrease solubility by reducing solvent polarity.[2][3]10 - 60%
Surfactants Polysorbate 80 (Tween® 80), Sorbitan monooleate (Span® 80), Solutol® HS 15, Cremophor® ELSolubilize the compound through micelle formation.[13]0.1 - 10%
Polymers (for Solid Dispersions) Povidone (PVP K30), Copovidone (Kollidon® VA 64), Hydroxypropyl Methylcellulose (HPMC)Act as hydrophilic carriers to create amorphous solid dispersions.[16][18]1:1 to 1:10 (Drug:Polymer ratio)
Cyclodextrins β-Cyclodextrin (β-CD), Hydroxypropyl-β-cyclodextrin (HP-β-CD), Sulfobutylether-β-cyclodextrin (SBE-β-CD)Form inclusion complexes to enhance solubility.[14][16]1:1 to 1:2 (Molar ratio)

Experimental Protocols

Protocol 1: Determination of Thermodynamic (Equilibrium) Solubility via Shake-Flask Method

This protocol details the gold standard method for determining the equilibrium solubility of a compound.[23]

Materials:

  • Novel ketolide compound (solid powder)

  • Selected solvent/buffer (e.g., Phosphate-Buffered Saline pH 7.4)

  • Scintillation vials or glass tubes with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringes and 0.22 µm syringe filters (e.g., PVDF)

  • Analytical method for quantification (e.g., HPLC-UV, LC-MS)

Procedure:

  • Add an excess amount of the solid ketolide compound to a vial. An amount that is 2-3 times more than what is expected to dissolve is sufficient to ensure a saturated solution is formed in equilibrium with the solid phase.[23]

  • Add a precise volume of the pre-equilibrated buffer (e.g., 2 mL) to the vial.

  • Securely cap the vials and place them on an orbital shaker set to a constant temperature (e.g., 25°C or 37°C).

  • Shake the samples for a predetermined time, typically 24 to 48 hours, to ensure equilibrium is reached.

  • After shaking, let the vials stand to allow the excess solid to sediment.

  • Carefully withdraw a sample from the supernatant. Immediately filter the sample through a 0.22 µm syringe filter to remove any undissolved solid particles.

  • Dilute the filtrate with an appropriate solvent (e.g., mobile phase for HPLC) to a concentration within the linear range of your analytical method.

  • Analyze the concentration of the dissolved compound using a validated analytical method.

  • The measured concentration represents the equilibrium solubility of the compound in that specific medium at that temperature.

Protocol 2: Preparation of a Solid Dispersion by Solvent Evaporation Method

This method is suitable for lab-scale preparation to quickly screen for effective drug-polymer combinations.[17]

Materials:

  • Novel ketolide compound

  • Hydrophilic polymer (e.g., PVP K30, Kollidon® VA 64)

  • Volatile organic solvent (e.g., ethanol, methanol, dichloromethane) that dissolves both the drug and the polymer.

  • Round-bottom flask

  • Rotary evaporator

  • Vacuum oven

Procedure:

  • Weigh the ketolide compound and the selected polymer in the desired ratio (e.g., 1:1, 1:3, 1:5 by weight).

  • Dissolve both components completely in a minimal amount of the chosen organic solvent in a round-bottom flask.

  • Once a clear solution is obtained, attach the flask to a rotary evaporator.

  • Evaporate the solvent under reduced pressure at a controlled temperature (e.g., 40°C). Continue until a solid film or powder is formed on the flask wall.

  • Scrape the solid material from the flask.

  • To remove any residual solvent, place the solid dispersion in a vacuum oven and dry at a moderate temperature (e.g., 40-50°C) for 24 hours or until a constant weight is achieved.

  • The resulting powder is the solid dispersion. It can be characterized for its properties (e.g., by DSC, XRD) and used in dissolution studies to assess the improvement in solubility and dissolution rate.

Visualizations: Workflows and Decision Logic

The following diagrams illustrate key decision-making processes and workflows for addressing solubility challenges.

Solubility_Enhancement_Strategy Start Poorly Soluble Ketolide Compound Char Physicochemical Characterization (pKa, logP, Tm, crystal form) Start->Char Ionizable Is the compound ionizable? Char->Ionizable pH_Mod pH Modification & Salt Formation Ionizable->pH_Mod Yes NonIonizable Non-Ionizable or Weakly Ionizable Ionizable->NonIonizable No Thermal_Stable Is it thermally stable? NonIonizable->Thermal_Stable Particle_Size Particle Size Reduction (Nanonization, Micronization) NonIonizable->Particle_Size Lipid_Form Lipid-Based Formulations (SEDDS, SMEDDS) NonIonizable->Lipid_Form Complexation Complexation (Cyclodextrins) NonIonizable->Complexation HME Hot-Melt Extrusion (Solid Dispersion) Thermal_Stable->HME Yes Solvent_Sol Solvent-Based Methods Thermal_Stable->Solvent_Sol No Spray_Dry Spray Drying (Solid Dispersion) Solvent_Sol->Spray_Dry

Caption: Decision tree for selecting a solubility enhancement strategy.

Experimental_Workflow cluster_0 Problem Identification cluster_1 Initial Troubleshooting cluster_2 Quantification & Formulation cluster_3 Validation Precipitation Precipitation in Aqueous Buffer Adjust_Conc Adjust Concentration & Mixing Technique Precipitation->Adjust_Conc Test_Cosolvents Screen Co-solvents & Surfactants Adjust_Conc->Test_Cosolvents If issue persists Measure_Sol Measure Equilibrium Solubility (Shake-Flask) Test_Cosolvents->Measure_Sol Develop_Form Develop Enabling Formulation (e.g., Solid Dispersion) Measure_Sol->Develop_Form Assay In-vitro / In-vivo Testing Develop_Form->Assay

Caption: General workflow for troubleshooting ketolide solubility issues.

Cyclodextrin_Mechanism cluster_0 Mechanism of Cyclodextrin Solubilization CD Cyclodextrin (Hydrophilic Exterior, Hydrophobic Cavity) Complex Inclusion Complex (Water Soluble) CD->Complex Drug Poorly Soluble Ketolide (Hydrophobic) Drug->Complex Water Aqueous Environment Complex->Water Enhanced Solubility

Caption: Mechanism of solubility enhancement by cyclodextrin complexation.

References

Troubleshooting inconsistent MIC results for "Antibacterial agent 191"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with "Antibacterial agent 191." Our aim is to help you address common issues, with a focus on troubleshooting inconsistent Minimum Inhibitory Concentration (MIC) results.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

This compound (also known as compound 11a) is a potent, semi-synthetic antibiotic belonging to the ketolide class of antimicrobials.[1] Ketolides are derivatives of macrolides and are known for their activity against a broad spectrum of bacteria.

Q2: What is the general mechanism of action for ketolides like this compound?

While specific studies on this compound's mechanism are not publicly detailed, ketolides, in general, inhibit bacterial protein synthesis. They bind to the 50S ribosomal subunit, preventing the formation of peptide chains and ultimately halting bacterial growth.

Q3: What are the standard methods for determining the MIC of this compound?

The Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) provide standardized protocols for antimicrobial susceptibility testing.[2] The broth microdilution method is a widely accepted and recommended technique for determining the MIC of antibacterial agents.[3][4][5]

Troubleshooting Inconsistent MIC Results

Inconsistent MIC values for the same bacterial isolate can arise from various technical and biological factors.[6] This guide will walk you through potential causes and solutions.

Problem: I am observing variable MIC values for this compound across different experiments.

Step 1: Review Your Experimental Protocol

Minor deviations from standardized protocols can significantly impact MIC results.[7] Ensure your procedure aligns with established guidelines like those from CLSI.

Troubleshooting Workflow for Inconsistent MIC Results

G A Inconsistent MIC Results Observed B Review Experimental Protocol vs. Standard (e.g., CLSI) A->B C Check Reagent Quality and Preparation B->C Protocol Correct? D Verify Inoculum Preparation C->D E Assess Incubation Conditions D->E F Confirm Purity of Bacterial Culture E->F G Evaluate for Resistance Development F->G H Results Consistent? G->H I Document Findings and Report H->I Yes J Isolate and Address Specific Deviation H->J No J->B

Caption: A logical workflow for troubleshooting inconsistent MIC results.

Q4: My MIC values for a known susceptible control strain are higher than expected. What should I do?

An unexpectedly high MIC for a quality control strain often points to issues with the antibacterial agent itself or the testing methodology.

Possible Causes and Solutions:

Potential Cause Troubleshooting Step
Degradation of this compound Ensure proper storage conditions are maintained. Prepare fresh stock solutions for each experiment.
Incorrect Stock Solution Concentration Verify calculations and ensure the correct solvent is used for dissolution.
Inaccurate Serial Dilutions Check pipetting technique and calibration. Use fresh pipette tips for each dilution step.
Contamination of Media or Reagents Use sterile techniques throughout the procedure. Test media for sterility by incubating a sample without bacteria.
Q5: There is variation in MIC results between technical replicates in the same experiment. What could be the cause?

Variability within the same experimental run often indicates a technical error in the setup of the microdilution plate.

Possible Causes and Solutions:

Potential Cause Troubleshooting Step
Inconsistent Inoculum Distribution Ensure the bacterial suspension is homogenous before and during inoculation. Mix the inoculum gently but thoroughly.
"Edge Effect" in Microtiter Plates Evaporation from wells on the plate's perimeter can concentrate the antibiotic and affect bacterial growth. Consider not using the outer wells or filling them with sterile media.
Cross-Contamination Between Wells Be careful during serial dilutions and inoculation to avoid splashing.
Q6: MIC values are consistently increasing over time with repeated subculturing of the same bacterial strain. Why is this happening?

This pattern may suggest the development of acquired resistance in the bacterial population.

Possible Causes and Solutions:

Potential Cause Troubleshooting Step
Selection for Resistant Mutants Repeatedly exposing a bacterial culture to sub-lethal concentrations of an antibiotic can select for resistant subpopulations.[6]
Use of Fresh Cultures Always use a fresh isolate from a frozen stock for each MIC determination experiment to ensure a consistent starting population.[6]
Molecular Analysis If acquired resistance is suspected, consider molecular techniques such as sequencing of ribosomal genes to identify potential mutations.

Experimental Protocols

A detailed and standardized protocol is critical for obtaining reproducible MIC results.

Broth Microdilution Method for MIC Determination

This protocol is adapted from the CLSI guidelines for antimicrobial susceptibility testing.

1. Preparation of Bacterial Inoculum:

  • From a fresh (18-24 hour) culture on an appropriate agar (B569324) plate, select 3-5 isolated colonies.

  • Suspend the colonies in sterile saline.

  • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[5]

  • Within 15 minutes, dilute the adjusted suspension in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[5]

2. Preparation of this compound Dilutions:

  • Prepare a stock solution of this compound in a suitable solvent.

  • Further dilute the stock solution in CAMHB to a concentration that is twice the highest concentration to be tested.

  • In a 96-well microtiter plate, dispense 100 µL of sterile CAMHB into wells 2 through 12.

  • Add 200 µL of the twice-concentrated this compound solution to well 1.

  • Perform a serial twofold dilution by transferring 100 µL from well 1 to well 2. Mix thoroughly by pipetting up and down. Continue this process down to well 10. Discard the final 100 µL from well 10.[5]

  • Well 11 serves as a positive control (bacterial growth without the agent), and well 12 serves as a negative control (broth sterility).

3. Inoculation and Incubation:

  • Add 100 µL of the standardized bacterial inoculum to wells 1 through 11. The final volume in these wells will be 200 µL.

  • Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.[5]

4. Reading and Interpreting Results:

  • After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound at which there is no visible bacterial growth.[5]

Hypothetical Mechanism of Action for this compound

cluster_0 Bacterial Cell Agent_191 This compound Ribosome 50S Ribosomal Subunit Agent_191->Ribosome Binds to Protein_Synthesis Protein Synthesis Ribosome->Protein_Synthesis Inhibits Cell_Death Bacterial Cell Death Protein_Synthesis->Cell_Death Leads to

Caption: Hypothetical mechanism of action for a ketolide antibiotic.

Summary of Factors Affecting MIC Results

The following table summarizes key factors that can influence the outcome of MIC testing.

Factor Potential Impact on MIC Recommendation for Consistency
Inoculum Density Too high can lead to falsely elevated MICs; too low can lead to falsely reduced MICs.[7]Standardize to a 0.5 McFarland turbidity standard.
Growth Medium Composition, pH, and cation concentration can affect antibiotic activity.[7]Use recommended media such as Mueller-Hinton Broth.
Incubation Time & Temperature Deviations can alter bacterial growth rates and affect the final reading.Incubate at 35°C ± 2°C for 16-20 hours.
Purity of Culture Contamination with other organisms will lead to erroneous results.[6]Streak isolates for purity before preparing the inoculum.
Antibiotic Preparation Errors in weighing, dissolving, or diluting the agent will directly impact the test concentrations.Calibrate equipment and double-check all calculations.

References

Technical Support Center: High-Throughput Screening for "Antibacterial Agent 191" Analogs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers working with high-throughput screening (HTS) assays for analogs of "Antibacterial agent 191."

Troubleshooting Guide

Question: We are observing high well-to-well variability in our 384-well plate assay. What are the potential causes and how can we troubleshoot this?

Answer:

High well-to-well variability can significantly impact the reliability of your screening results. The root cause is often related to inconsistencies in liquid handling, cell plating, or environmental factors within the incubator.

Troubleshooting Steps:

  • Liquid Handling and Dispensing:

    • Pipette Calibration: Ensure all single and multichannel pipettes, as well as automated liquid handlers, are properly calibrated.

    • Dispensing Technique: When using manual pipettes, ensure a consistent technique regarding speed, pressure, and tip immersion depth. For automated systems, optimize dispense height, speed, and volume.

    • Reagent Mixing: Ensure all reagent and compound solutions are thoroughly mixed before dispensing.

  • Cell Plating and Culture Conditions:

    • Cell Density: Uneven cell distribution is a common cause of variability. Ensure the bacterial cell suspension is homogenous before and during plating. Gentle mixing between dispensing steps can help.

    • Incubation: Uneven temperature or humidity across the incubator can lead to "edge effects". To mitigate this, consider not using the outer wells for experimental data or filling them with sterile media/water to create a humidity barrier.[1]

  • Assay Protocol:

    • Incubation Times: Adhere strictly to specified incubation times for all steps.[2]

    • Reagent Addition: Ensure the order and timing of reagent addition are consistent across all plates.

Question: Our assay is showing a high background signal, making it difficult to distinguish true hits. What can we do to reduce the background?

Answer:

A high background signal can mask the activity of potential hits. This issue often stems from non-specific binding of detection reagents, autofluorescence of compounds, or issues with the assay buffer.

Troubleshooting Steps:

  • Reagent and Buffer Optimization:

    • Blocking Agents: If using an ELISA-based or similar assay, optimize the concentration and type of blocking buffer (e.g., BSA, non-fat milk).[2]

    • Detergents: Adding a small amount of a non-ionic detergent (e.g., 0.05% Tween-20) to wash buffers can help reduce non-specific binding.[2]

    • Reagent Concentration: Titrate the concentration of detection antibodies or other signal-generating reagents to find the optimal balance between signal and background.

  • Compound Interference:

    • Autofluorescence: Screen your compound library for autofluorescence at the excitation and emission wavelengths of your assay. If problematic compounds are identified, they may need to be tested in a secondary, non-fluorescent assay.

    • Pre-read: Read the plates after compound addition but before adding the detection reagent to identify interfering compounds.

  • Washing Steps:

    • Increase Wash Stringency: Increase the number or duration of wash steps to more effectively remove unbound reagents.[2]

Question: We are getting a high number of false positives in our primary screen. How can we identify and eliminate them?

Answer:

False positives are compounds that appear active in the primary assay but are not true inhibitors of the target. They can be caused by compound interference with the assay technology, off-target effects, or compound aggregation.

Troubleshooting Steps:

  • Counter-Screening:

    • Target-Independent Assays: Use a counter-screen that omits the target but is otherwise identical to the primary assay. This can identify compounds that interfere with the detection system (e.g., luciferase inhibitors in a luciferase-based reporter assay).

    • Orthogonal Assays: Confirm hits using a secondary assay that has a different detection method (e.g., confirming a fluorescence-based hit with a colorimetric assay).

  • Dose-Response Curves:

    • Confirm Activity: True hits should exhibit a sigmoidal dose-response curve. Test hits at multiple concentrations to confirm their activity and determine their potency (IC50).

    • Identify Poor Behavior: Compounds that show non-specific activity or insolubility often have irregular dose-response curves.

  • Visual Inspection:

    • Compound Precipitation: Visually inspect the assay plates for any signs of compound precipitation, which can interfere with optical readings.

Question: Our screen is not identifying the positive control, suggesting we might have a high rate of false negatives. What could be the issue?

Answer:

False negatives are true hits that are missed by the screen. This is a critical issue as it can lead to the loss of valuable lead compounds.

Troubleshooting Steps:

  • Assay Sensitivity and Conditions:

    • Reagent Stability: Ensure all reagents, especially enzymes or sensitive biological components, have been stored correctly and are not expired.[3]

    • Sub-optimal Concentrations: The concentration of the substrate or other key reagents may be too high, making it difficult for weak inhibitors to show an effect. Re-optimize these concentrations.

    • Incubation Times: Incubation times may be too short for the inhibitor to have a measurable effect.

  • Positive Control Potency:

    • Degradation: The positive control may have degraded over time. Use a fresh, validated stock.

    • Concentration: Ensure the positive control is being used at a concentration that gives a robust signal in the assay window (e.g., 80-90% inhibition).

  • Data Analysis Parameters:

    • Hit Threshold: The statistical cutoff for identifying a hit may be too stringent. Re-evaluate the hit selection criteria based on the assay's performance (e.g., Z'-factor).

Frequently Asked Questions (FAQs)

Question: What is the recommended starting assay for screening a library of "this compound" analogs?

Answer:

For primary high-throughput screening of novel antibacterial agents, a whole-cell growth inhibition assay is typically the most effective starting point. A broth microdilution assay in a 384-well format is a robust and cost-effective choice. This assay directly measures the ability of the compounds to inhibit bacterial growth and provides a clear endpoint (e.g., optical density or fluorescence from a viability dye like resazurin).

Question: What is the hypothetical mechanism of action for "this compound" and how does that influence assay design?

Answer:

Based on its classification as a potent semi-synthetic antibiotic, "this compound" is hypothesized to inhibit a critical bacterial process such as cell wall or protein synthesis. If the primary target is known to be within the protein synthesis pathway, for example, a secondary screen could involve a cell-free transcription/translation assay to confirm on-target activity.

Question: How should we interpret the Minimum Inhibitory Concentration (MIC) values for our analog series?

Answer:

The MIC is the lowest concentration of an antibacterial agent that prevents visible growth of a bacterium. When comparing analogs, a lower MIC value indicates higher potency. It is crucial to compare the MIC values of your analogs to that of the parent compound ("this compound") and a standard-of-care antibiotic. This will help you establish a structure-activity relationship (SAR) for your compound series.

Question: What are the key assay performance metrics we should be monitoring during our HTS campaign?

Answer:

To ensure the quality and reliability of your screen, you should continuously monitor key performance metrics. These are typically calculated on a per-plate basis using your positive and negative controls.

MetricFormulaRecommended ValueDescription
Z'-Factor 1 - [ (3 * (SD_pos + SD_neg)) / | Mean_pos - Mean_neg | ]> 0.5A measure of assay quality, taking into account both the signal window and data variation. A value > 0.5 indicates an excellent assay.
Signal-to-Noise (S/N) | Mean_pos - Mean_neg | / SD_neg> 10Represents the separation between the positive and negative control signals relative to the noise.
Signal-to-Background (S/B) Mean_pos / Mean_neg> 3The ratio of the signal from the positive control to the signal from the negative control.

SD_pos = Standard Deviation of the Positive Control; SD_neg = Standard Deviation of the Negative Control

Experimental Protocols

Protocol 1: High-Throughput Broth Microdilution Assay for Antibacterial Activity

This protocol describes a standard method for determining the antibacterial activity of compounds in a 384-well format.

Materials:

  • 384-well clear-bottom microplates

  • Test compounds dissolved in DMSO

  • Bacterial strain (e.g., Staphylococcus aureus)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Positive control (e.g., Vancomycin)

  • Negative control (DMSO)

  • Resazurin solution (0.015% in PBS)

  • Plate reader (absorbance at 600nm, fluorescence at Ex/Em 560/590 nm)

Methodology:

  • Compound Plating: Using an acoustic liquid handler, dispense 50 nL of each test compound, positive control, and negative control into the appropriate wells of a 384-well plate.

  • Bacterial Inoculum Preparation: Culture the bacterial strain overnight. Dilute the overnight culture in fresh CAMHB to achieve a final concentration of 5 x 10^5 CFU/mL.

  • Inoculation: Dispense 50 µL of the bacterial inoculum into each well of the compound-containing plates.

  • Incubation: Seal the plates and incubate at 37°C for 18-24 hours with shaking.

  • Growth Measurement (Optional): Measure the optical density at 600 nm (OD600) to determine bacterial growth.

  • Viability Staining: Add 10 µL of Resazurin solution to each well.

  • Final Incubation: Incubate for 2-4 hours at 37°C.

  • Data Acquisition: Measure fluorescence (Ex/Em 560/590 nm). A decrease in fluorescence indicates inhibition of bacterial growth.

Visualizations

HTS_Workflow cluster_prep Assay Preparation cluster_screen Primary Screen cluster_analysis Data Analysis & Hit Selection cluster_confirmation Hit Confirmation Compound_Library Compound Library (10,000+ Analogs) Plate_Prep Assay Plate Preparation Compound_Library->Plate_Prep HTS High-Throughput Screening (e.g., Broth Microdilution) Plate_Prep->HTS Data_Acq Data Acquisition (Plate Reader) HTS->Data_Acq Primary_Analysis Primary Data Analysis Data_Acq->Primary_Analysis Hit_Selection Hit Selection (>50% Inhibition) Primary_Analysis->Hit_Selection Dose_Response Dose-Response (IC50 Determination) Hit_Selection->Dose_Response Counter_Screen Counter-Screening (Remove False Positives) Dose_Response->Counter_Screen Confirmed_Hits Confirmed Hits Counter_Screen->Confirmed_Hits

Caption: A typical workflow for high-throughput screening of antibacterial compounds.

Signaling_Pathway cluster_bacterium Bacterial Cell cluster_subunits Ribosomal Subunits Ribosome 70S Ribosome Protein Functional Protein Ribosome->Protein mRNA mRNA mRNA->Ribosome Translation 50S 50S Subunit 50S->Ribosome No_Protein Protein Synthesis Blocked 50S->No_Protein 30S 30S Subunit 30S->Ribosome Agent191 This compound Analog Agent191->50S Binds to 50S subunit

Caption: Hypothetical mechanism of "this compound" inhibiting protein synthesis.

References

"Antibacterial agent 191" degradation pathways and byproducts

Author: BenchChem Technical Support Team. Date: December 2025

As information on "Antibacterial agent 191" is not publicly available, this technical support center guide has been created using tetracycline (B611298), a well-researched antibiotic, as a model. The provided information can serve as a template for researchers to adapt for their specific antibacterial agent of interest.

Technical Support Center: Degradation of Tetracycline

This guide provides troubleshooting advice, frequently asked questions (FAQs), experimental protocols, and data related to the degradation of tetracycline.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My tetracycline degradation efficiency is lower than expected in my photocatalysis experiment. What are the potential causes and solutions?

A1: Low degradation efficiency in photocatalytic experiments can be attributed to several factors:

  • Suboptimal pH: The pH of the solution significantly influences the surface charge of the photocatalyst and the tetracycline molecule, affecting their interaction. For instance, some studies have found the optimal pH for tetracycline degradation to be in the neutral to slightly alkaline range.[1] It is recommended to perform pilot experiments to determine the optimal pH for your specific catalyst.

  • Incorrect Catalyst Loading: Both insufficient and excessive catalyst concentrations can hinder the degradation rate. An insufficient amount provides fewer active sites, while an excess can lead to light scattering and reduced light penetration into the solution. The optimal catalyst loading needs to be determined empirically for your experimental setup.[2]

  • Inadequate Light Source: The light source must have an emission spectrum that overlaps with the absorption spectrum of the photocatalyst. Ensure your lamp's wavelength and intensity are appropriate for the chosen catalyst.

  • Presence of Scavengers: Other substances in your water matrix can compete for the reactive oxygen species (ROS) generated by the photocatalyst, thereby reducing the degradation rate of tetracycline.

Q2: I am observing inconsistent results between replicate experiments. What could be the reason?

A2: Inconsistent results often stem from a lack of precise control over experimental parameters:

  • Temperature Fluctuations: Temperature can affect reaction kinetics.[3] Ensure your reactor is in a temperature-controlled environment.

  • Inhomogeneous Catalyst Suspension: The photocatalyst must be uniformly suspended in the solution to ensure consistent light absorption and surface area exposure. Vigorous and constant stirring is crucial.

  • Variability in Water Matrix: If you are using real water samples (e.g., wastewater), the composition can vary between batches, introducing different levels of interfering substances.

Q3: What are the primary degradation pathways for tetracycline?

A3: Tetracycline can be degraded through several pathways, including:

  • Photocatalysis: This process utilizes a semiconductor catalyst (like TiO2 or g-C3N4) and a light source to generate highly reactive oxygen species (ROS) such as hydroxyl radicals (•OH) and superoxide (B77818) radicals (•O2−).[4][5][6] These ROS attack the tetracycline molecule, leading to its breakdown. Common reactions in this pathway include demethylation, ring-opening, deamination, and dehydration.[4]

  • Hydrolysis: Tetracycline can degrade in aqueous solutions, with the rate being dependent on pH and temperature.[3][7] This process often involves epimerization and dehydration.[7]

  • Biodegradation: Microorganisms can also break down tetracycline, although it is generally considered to be recalcitrant to biodegradation.[8][9]

Q4: Are the degradation byproducts of tetracycline toxic?

A4: Not necessarily. However, some degradation byproducts have been reported to exhibit higher toxicity than the parent tetracycline compound.[7][8] For example, anhydrotetracycline (B590944) and epitetracycline, two common degradation products, have shown toxic effects on freshwater green algae.[10] It is crucial to assess the toxicity of the treated effluent to ensure a complete detoxification process.

Quantitative Data Summary

The following tables summarize key quantitative data from various studies on tetracycline degradation.

Table 1: Tetracycline Degradation Efficiency under Different Conditions

Degradation MethodCatalystConditionsDegradation EfficiencyReference
PhotocatalysisS-doped BiOBr60 min, visible light99.1%[11]
PhotocatalysisCu2O–TiO2 nanotubes60 min, visible light, pH 5, 7, 9~100%[2]
Photocatalysisg-C3N4120 min, visible light, pH 777%[12]
OzonationOzone5 min, pH 794%[13]
ElectrochemicalCNT filter<3s residence time>98%[14]
Activated PersulfateBC-nZVI/PSOptimal conditions99.57%[15]

Table 2: Kinetic Data for Tetracycline Degradation

Degradation MethodCatalystKinetic ModelRate Constant (k)Reference
PhotocatalysisS-doped BiOBrPseudo-first-order0.069 min⁻¹[11]
HydrolysisNoneFirst-order0.094 - 0.106 day⁻¹[3]
Reductive DegradationN-doped Cu nanowirePseudo-first-order0.034 min⁻¹[16]

Experimental Protocols

Protocol: Photocatalytic Degradation of Tetracycline in a Batch Reactor

This protocol outlines a general procedure for assessing the photocatalytic degradation of tetracycline.

  • Preparation of Tetracycline Stock Solution: Prepare a concentrated stock solution of tetracycline in ultrapure water. Store it in the dark to prevent photodegradation. From this stock, prepare the working solutions of the desired concentration (e.g., 20 mg/L).[11]

  • Catalyst Suspension: Add the desired amount of photocatalyst (e.g., 1 g/L) to the tetracycline working solution in the reactor vessel.[12]

  • Adsorption-Desorption Equilibrium: Stir the suspension in the dark for a specific period (e.g., 20-30 minutes) to allow the tetracycline to adsorb onto the catalyst surface and reach equilibrium.[11] This step is crucial to differentiate between removal by adsorption and removal by photocatalytic degradation.

  • Initiation of Photocatalysis: Turn on the light source (e.g., a 300W Xe lamp for visible light studies) to initiate the photocatalytic reaction.[11] Continue to stir the suspension throughout the experiment.

  • Sampling: At regular time intervals (e.g., 0, 10, 20, 30, 60, 90, 120 minutes), withdraw a small aliquot of the suspension (e.g., 2 mL).[11]

  • Sample Preparation for Analysis: Immediately filter the collected sample through a syringe filter (e.g., 0.22 µm) to remove the catalyst particles and stop the reaction.[11]

  • Analysis: Analyze the concentration of tetracycline in the filtrate using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometry at a wavelength of 357 nm.[11]

  • Data Analysis: Calculate the degradation efficiency at each time point using the formula: Degradation (%) = [(C₀ - Cₜ) / C₀] x 100, where C₀ is the initial concentration and Cₜ is the concentration at time t.

Visualizations

Photocatalytic_Degradation_Pathway TC Tetracycline P1 Demethylation TC->P1 Attack by ROS P2 Ring Opening P1->P2 P3 Dehydration P2->P3 P4 Smaller Byproducts P3->P4 Mineralization CO2 + H2O P4->Mineralization ROS •OH, •O2-, h+ ROS->TC ROS->P1 ROS->P2 ROS->P3 ROS->P4

Caption: A simplified pathway for the photocatalytic degradation of tetracycline.

Experimental_Workflow prep Prepare Tetracycline Solution and Catalyst Suspension equil Adsorption-Desorption Equilibrium (in dark) prep->equil photo Photocatalytic Reaction (under illumination) equil->photo sample Periodic Sampling photo->sample filter Filtration to Remove Catalyst sample->filter analysis Concentration Analysis (HPLC / UV-Vis) filter->analysis data Data Processing and Kinetic Analysis analysis->data

References

Technical Support Center: The Impact of Serum Proteins on "Antibacterial Agent 191" Activity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the impact of serum proteins on the activity of "Antibacterial agent 191". Given that "this compound" is a novel compound, this guide leverages established principles of antibiotic-serum protein interactions to address potential experimental challenges.

Frequently Asked Questions (FAQs)

Q1: We are observing a significant decrease in the antibacterial activity of "this compound" in the presence of human serum. What is the likely cause?

A1: A decrease in antibacterial activity in the presence of serum is a common phenomenon for many antibiotics and is primarily attributed to plasma protein binding.[1][2][3] Only the unbound, free fraction of a drug is typically microbiologically active.[4][5][6] When "this compound" binds to serum proteins, such as albumin, its free concentration available to act on the bacteria is reduced, leading to an apparent decrease in activity.[3][7] The extent of this reduction is dependent on the binding affinity of your compound to these proteins.

Q2: How does protein binding affect the pharmacokinetics and pharmacodynamics (PK/PD) of an antibacterial agent?

A2: Plasma protein binding significantly influences the PK/PD profile of an antibacterial agent.[1] High protein binding can:

  • Reduce the volume of distribution: The drug is more confined to the bloodstream.[2][4]

  • Decrease clearance: For drugs eliminated by glomerular filtration, only the unbound fraction is filtered by the kidneys.[1] Conversely, for drugs eliminated by tubular secretion or hepatic metabolism, protein binding can sometimes promote elimination by retaining the drug in circulation for delivery to excretory organs.[1]

  • Lower the effective concentration at the site of infection: Only the free drug can typically penetrate tissues to reach the bacteria.[4]

These factors can lead to a higher Minimum Inhibitory Concentration (MIC) being required in vivo compared to in vitro experiments conducted in standard broth.[8]

Q3: Can the presence of serum have other effects on our antibacterial assays besides protein binding?

A3: Yes, serum can introduce several variables into your in vitro assays:

  • Inherent antibacterial properties: Human serum contains components of the innate immune system that can have their own antibacterial effects, potentially leading to synergistic activity with your agent.[1]

  • Bacterial growth inhibition: Serum can sometimes inhibit the growth of certain bacterial strains, which could affect the interpretation of your results.[1] It is recommended to run a control with your test organism in serum-supplemented media without the antibacterial agent.

  • pH and ionic strength: The composition of serum differs from standard microbiological media, which could potentially influence the activity of your compound.

Q4: We are developing "this compound" and need to predict its in vivo efficacy. Is it sufficient to determine its MIC in standard Mueller-Hinton Broth?

A4: Determining the MIC in standard broth is a crucial first step, but it is often not sufficient to predict in vivo efficacy, especially for compounds that may be highly protein-bound.[1] It is highly recommended to determine the MIC in the presence of physiological concentrations of human serum or human serum albumin (HSA) to understand the impact of protein binding.[7][8][9] The "free" drug concentration, rather than the total drug concentration, is what should be correlated with the in vitro MIC for a better prediction of in vivo activity.[6][9]

Troubleshooting Guides

Problem 1: Inconsistent MIC values in serum-supplemented media.
Possible Cause Troubleshooting Step
Variability in Serum Lots Pooled human serum from different donors can have lot-to-lot variability in protein composition. If possible, use a single, large lot of serum for a series of related experiments.
Bacterial Inoculum Size The final inoculum concentration is critical. Ensure you have a standardized and reproducible method for preparing your bacterial suspension.
Serum Preparation Ensure the serum is properly stored and thawed to avoid protein denaturation. Heat-inactivation (typically at 56°C for 30 minutes) is often performed to inactivate complement, but be aware this can alter some protein structures.
Endpoint Reading Visual determination of turbidity can be subjective. Consider using a spectrophotometer to read optical density for a more quantitative endpoint.
Problem 2: "this compound" appears more active in serum than in broth (lower MIC).
Possible Cause Troubleshooting Step
Synergistic Effect Serum components may be acting synergistically with your compound. To investigate this, you can test your compound in the presence of heat-inactivated serum or with purified albumin instead of whole serum.
Serum-Induced Bacterial Stress The bacterial strain may grow poorly in serum, making it more susceptible to the antibacterial agent. Compare the growth kinetics of the bacteria in broth versus serum-supplemented media in the absence of the drug.
Compound Stability It is possible, though less common, that your compound is more stable or soluble in the presence of serum components.

Quantitative Data Summary

The following table presents hypothetical data illustrating the effect of human serum on the activity of "this compound" against Staphylococcus aureus. This data is for illustrative purposes to guide your own data presentation.

ParameterMueller-Hinton Broth (MHB)MHB + 50% Human Serum
MIC of Agent 191 (µg/mL) 216
% Protein Binding of Agent 191 N/A87.5%
Calculated Free MIC (µg/mL) 22

Note: The calculated free MIC in the presence of serum remains the same as the total MIC in broth, suggesting that protein binding is the primary reason for the increased total MIC in serum.

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) in the Presence of Human Serum

This protocol is adapted from standard broth microdilution methods.

  • Preparation of Media: Prepare Mueller-Hinton Broth (MHB) and MHB supplemented with 50% heat-inactivated human serum.

  • Preparation of Antibacterial Agent: Prepare a stock solution of "this compound" and perform serial two-fold dilutions in both MHB and 50% serum-supplemented MHB in a 96-well microtiter plate.

  • Preparation of Inoculum: Culture the test organism overnight. Dilute the culture to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is the lowest concentration of the antibacterial agent that completely inhibits visible growth of the organism.[10]

  • Controls: Include a positive control (bacteria in media without the agent) and a negative control (media only) for both broth and serum-supplemented conditions.

Protocol 2: Serum Protein Binding Assay by Equilibrium Dialysis

Equilibrium dialysis is considered a gold standard method for determining the extent of drug binding to plasma proteins.[11]

  • Apparatus: Use an equilibrium dialysis apparatus with two chambers separated by a semi-permeable membrane that allows the passage of small molecules (the drug) but not large proteins.

  • Procedure:

    • Place pooled human serum containing a known concentration of "this compound" in one chamber (the protein chamber).

    • Place a protein-free buffer (e.g., phosphate-buffered saline, PBS) in the other chamber (the buffer chamber).

    • Incubate the apparatus at 37°C with gentle shaking until equilibrium is reached (typically 4-24 hours).

  • Analysis: After incubation, measure the concentration of "this compound" in both the protein chamber (total concentration) and the buffer chamber (free concentration) using a suitable analytical method (e.g., LC-MS/MS).

  • Calculation:

    • Percent Bound = [ (Total Conc. - Free Conc.) / Total Conc. ] x 100

Visualizations

Caption: Workflow for assessing serum protein impact on "Agent 191".

logical_relationship cluster_equilibrium total_drug Total 'Agent 191' in Serum free_drug Free (Unbound) 'Agent 191' total_drug->free_drug Dissociation bound_drug Protein-Bound 'Agent 191' free_drug->bound_drug Association/Dissociation bacterial_activity Antibacterial Activity free_drug->bacterial_activity Exerts Effect bound_drug->bacterial_activity Inactive serum_protein Serum Proteins (e.g., Albumin)

Caption: The equilibrium of "Agent 191" and its effect on activity.

References

Adjusting pH for optimal "Antibacterial agent 191" performance in vitro

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Antibacterial Agent 191

Welcome to the technical support center for "this compound." This resource is designed for researchers, scientists, and drug development professionals to help identify and resolve common issues that lead to inconsistent results. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during your experiments, with a focus on optimizing performance by adjusting pH.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for the in vitro activity of this compound?

A1: The optimal antibacterial activity of Agent 191 is observed in slightly alkaline conditions, specifically between pH 7.5 and 8.5. The agent's efficacy is significantly reduced in acidic environments (pH < 6.5). The activity of many antimicrobial drugs is pH-dependent.[1] For instance, some antibiotics like polihexanide (B36736) and gentamicin (B1671437) show increased efficacy at higher pH values, while the activity of others, such as PVP-iodine, is diminished.[2][3]

Q2: Why is the activity of Agent 191 pH-dependent?

A2: Agent 191 is a cationic peptide, and its mechanism of action involves binding to the negatively charged components of the bacterial cell membrane, such as lipopolysaccharides in Gram-negative bacteria. The external pH influences both the charge of the agent and the surface charge of the bacteria. In alkaline conditions, the agent maintains a stronger positive charge, enhancing its electrostatic attraction to the bacterial membrane. This facilitates membrane disruption and subsequent cell death.

Q3: My experimental results with Agent 191 are inconsistent. Could pH be the cause?

A3: Yes, inconsistent pH is a common cause of variability in antimicrobial susceptibility testing.[4] Bacterial metabolism during an experiment can alter the local pH of the culture medium.[5] For example, the growth of E. coli in a medium with glucose can lead to the production of acidic byproducts, causing a drop in pH and potentially reducing the efficacy of Agent 191.[5] It is crucial to use a buffered medium to maintain a stable pH throughout the experiment.

Q4: What type of buffer should I use to maintain the optimal pH?

A4: For maintaining a pH range of 7.5-8.5, a Tris-HCl buffer is a suitable choice. It is important to ensure the buffer itself does not interfere with the experimental results. Always run a control with the buffer alone to check for any intrinsic antibacterial activity or interaction with the growth medium.

Q5: How do I properly adjust the pH of my growth medium?

A5: The pH of the medium should be adjusted after all components have been added and dissolved, but before sterilization (autoclaving), as the pH can shift during the heating process.[6] Use sterile solutions of NaOH or HCl to titrate the medium to the desired pH.[6] It is recommended to check the pH again after the medium has cooled down to room temperature post-autoclaving and make any necessary sterile adjustments.

Troubleshooting Guide

Issue: Higher than expected Minimum Inhibitory Concentration (MIC) values for Agent 191.

This guide provides a systematic approach to troubleshoot unexpectedly high MIC values, which may indicate reduced agent performance.

Potential Cause Observation Recommended Action
Incorrect pH of Medium The final pH of the prepared Mueller-Hinton Broth (MHB) is below 7.5.Measure the pH of the MHB at room temperature after preparation. Adjust to pH 7.8 ± 0.2 using sterile 1N NaOH or 1N HCl before use.[6] Standard guidelines recommend a pH of 7.2-7.4 for general susceptibility testing, but Agent 191 requires a more alkaline environment for optimal activity.[4][7]
pH Drift During Incubation Initial pH is correct, but results are still inconsistent, especially with long incubation times.The bacterial metabolism may be altering the medium's pH. Use a buffered MHB (e.g., with 50mM Tris-HCl) to stabilize the pH throughout the experiment.
Degraded Agent Stock MIC values are consistently high across multiple experiments and quality control strains.Prepare a fresh stock solution of Agent 191 from a new powder vial. Store stock solutions in small aliquots at -20°C or below to prevent degradation from repeated freeze-thaw cycles.
Incorrect Inoculum Density Growth in the control well is unusually fast or slow.Ensure the bacterial inoculum is standardized to a 0.5 McFarland turbidity standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.[8]

Quantitative Data Summary

The table below summarizes the effect of pH on the in vitro activity of this compound against Escherichia coli ATCC 25922. The Minimum Inhibitory Concentration (MIC) was determined using the broth microdilution method.

pH of Culture MediumMean MIC (µg/mL)Standard DeviationInterpretation
6.0128± 32Significantly Reduced Activity
6.564± 16Reduced Activity
7.016± 4Moderate Activity
7.54± 1Optimal Activity
8.04± 1Optimal Activity
8.58± 2Good Activity
9.032± 8Reduced Activity

Experimental Protocols

Protocol 1: pH Adjustment of Cation-Adjusted Mueller-Hinton Broth (CAMHB)
  • Prepare CAMHB according to the manufacturer's instructions.

  • Allow the medium to cool to room temperature.

  • Calibrate a pH meter using standard buffers.

  • Place a sterile magnetic stir bar in the medium and place the container on a stir plate.

  • Immerse the pH electrode in the medium and monitor the reading.

  • Add sterile 1N NaOH dropwise to increase the pH or 1N HCl to decrease it, allowing the pH to stabilize between additions.[9]

  • Adjust the medium to the desired final pH (e.g., 7.8).

  • Sterilize the pH-adjusted medium by autoclaving or filtration (using a 0.22 µm filter).

  • Aseptically take a small sample to confirm the final pH after sterilization and cooling.[10]

Protocol 2: Broth Microdilution Assay for MIC Determination
  • Preparation of Agent Dilutions: Prepare serial two-fold dilutions of this compound in a 96-well microtiter plate using pH-adjusted CAMHB. The final volume in each well should be 50 µL.

  • Inoculum Preparation: Prepare a bacterial suspension from 3-5 isolated colonies on a non-selective agar (B569324) plate. Adjust the turbidity of the suspension in saline to match a 0.5 McFarland standard.

  • Inoculum Dilution: Dilute the standardized suspension in the pH-adjusted CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Inoculation: Add 50 µL of the diluted bacterial inoculum to each well of the microtiter plate. This will bring the total volume to 100 µL per well.

  • Controls: Include a positive control well (bacteria with no agent) and a negative control well (broth only) on each plate.

  • Incubation: Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading Results: The MIC is the lowest concentration of Agent 191 that completely inhibits visible bacterial growth (turbidity).[8]

Visualizations

Experimental_Workflow cluster_prep Medium Preparation cluster_assay MIC Assay A Prepare CAMHB B Adjust pH to 7.8 with sterile NaOH/HCl A->B C Sterilize Medium (Autoclave/Filter) B->C D Prepare Agent 191 Serial Dilutions C->D Use pH-adjusted medium F Inoculate Plate D->F E Standardize Bacterial Inoculum (0.5 McFarland) E->F G Incubate 16-20h at 35°C F->G H Read MIC G->H

Caption: Workflow for determining the MIC of Agent 191 with pH control.

Mechanism_pH_Influence cluster_conditions Environmental pH cluster_agent Agent 191 State cluster_outcome Antibacterial Outcome acidic Acidic pH (<6.5) low_charge Reduced Positive Charge acidic->low_charge alkaline Alkaline pH (7.5-8.5) high_charge High Positive Charge alkaline->high_charge poor_binding Weak Membrane Binding low_charge->poor_binding strong_binding Strong Membrane Binding high_charge->strong_binding low_activity Low Efficacy (High MIC) poor_binding->low_activity high_activity High Efficacy (Low MIC) strong_binding->high_activity

Caption: Influence of pH on the charge and activity of Agent 191.

Signaling_Pathway pH Optimal pH (7.5-8.5) Agent Agent 191 (+) Membrane Bacterial Membrane (-) (LPS, Teichoic Acids) pH->Membrane Maintains Negative Surface Potential Binding Electrostatic Binding Agent->Binding Membrane->Binding Disruption Membrane Disruption Binding->Disruption Leakage Ion Leakage & Loss of PMF Disruption->Leakage Death Cell Death Leakage->Death

Caption: Proposed mechanism of action for Agent 191 at optimal pH.

References

Technical Support Center: Antibacterial Agent 191 In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce variability in in vivo studies involving Antibacterial Agent 191.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is a novel synthetic molecule that inhibits bacterial cell wall synthesis by targeting L,D-transpeptidase 2 (Ldt2), an enzyme crucial for peptidoglycan cross-linking in many Gram-positive and Gram-negative bacteria. This targeted inhibition leads to cell lysis and bactericidal activity.

Q2: What are the primary sources of variability in in vivo studies with this compound?

A2: Variability in in vivo studies with this compound can arise from several factors. These can be broadly categorized into animal-related, experimenter-related, and compound-related factors.[1][2] Key sources include inconsistencies in animal models (e.g., age, sex, and gut microbiome), procedural variations in dosing and infection induction, and the pharmacokinetic properties of the agent itself.

Q3: Are there known pharmacokinetic (PK) and pharmacodynamic (PD) properties of this compound that could influence experimental variability?

A3: Yes, the PK/PD profile of this compound is a critical consideration. Key aspects include:

  • Incomplete Oral Bioavailability: Oral administration results in approximately 40-60% bioavailability, which can be a significant source of variability.

  • High Plasma Protein Binding: The agent is highly bound to plasma proteins (around 90%), meaning small variations in protein levels among animals can affect the concentration of the free, active drug.[3]

  • Renal Clearance: It is primarily cleared by the kidneys. Variations in renal function among animals can therefore influence drug exposure.

  • Time-Dependent Killing: The bactericidal activity of this compound is time-dependent, meaning the duration for which the free drug concentration remains above the minimum inhibitory concentration (MIC) is the key predictor of efficacy.[4]

Q4: What are the known off-target effects of this compound?

A4: Preclinical studies have shown that at high concentrations, this compound may have a mild inhibitory effect on mammalian beta-hexosaminidase, which could lead to unexpected phenotypes or toxicity in some models. It is crucial to conduct dose-response studies to identify a therapeutic window that minimizes these effects.[5]

Troubleshooting Guides

Issue 1: High Variability in Bacterial Burden Reduction

Possible Causes and Solutions

Cause Troubleshooting Steps
Inconsistent Dosing - Ensure precise and consistent dosing techniques. For oral gavage, verify proper placement to avoid accidental tracheal administration.- Normalize the dose to the body weight of each animal and re-calculate on the day of dosing.[5]- For intravenous administration, ensure the full dose is delivered and monitor for any signs of extravasation.
Variable Bacterial Inoculum - Prepare a fresh bacterial culture for each experiment and standardize the inoculum concentration (CFU/mL).- Ensure the volume of inoculum administered is precise.- Verify the viability and growth phase of the bacteria before inoculation.[6]
Animal Model Inconsistency - Use animals from a single, reputable supplier.- Ensure animals are age and sex-matched across all experimental groups.- Acclimatize animals to the housing conditions for a minimum of one week before the experiment.[6]
Pharmacokinetic Variability - Consider subcutaneous or intravenous administration to bypass variability in oral absorption.- Monitor animal health status, as conditions like dehydration can affect drug distribution and clearance.
Issue 2: Lack of Expected Efficacy

Possible Causes and Solutions

Cause Troubleshooting Steps
Poor Bioavailability/Permeability - Confirm the formulation of this compound is fully solubilized before administration.- For oral studies, consider co-administration with an absorption enhancer if appropriate for the model.- Conduct a pilot pharmacokinetic study to determine if adequate drug concentrations are being achieved in the target tissue.
Metabolic Instability or Rapid Clearance - Review existing pharmacokinetic data. If clearance is too rapid, a more frequent dosing schedule may be necessary to maintain therapeutic concentrations.[4]- Consider the use of a different animal model that may have a metabolic profile more similar to humans.
Inappropriate Dosing Regimen - Since the agent exhibits time-dependent killing, ensure the dosing interval is not too long, which would allow drug concentrations to fall below the MIC for extended periods.[4]- Perform a dose-ranging study to identify the optimal dose for your infection model.
Bacterial Resistance - Confirm the MIC of the bacterial strain being used to ensure it is susceptible to this compound.- Passage the bacterial strain minimally to avoid the development of in vitro resistance.
Issue 3: Unexpected Toxicity or Adverse Events

Possible Causes and Solutions

Cause Troubleshooting Steps
Off-Target Effects - Conduct a thorough literature search for known off-target liabilities of similar compounds.[5]- Perform in vitro screening against a panel of related host proteins to assess selectivity.[5]- Reduce the dose to determine if the toxicity is dose-dependent.[5]
Formulation/Vehicle Toxicity - Administer the vehicle alone to a control group to rule out toxicity from the formulation components.[5]- Ensure the final concentration of any solubilizing agents (e.g., DMSO) is non-toxic.
Dose Miscalculation - Double-check all calculations for dose preparation.- Ensure the correct stock concentration of this compound was used.
Animal Health Status - Ensure animals are healthy and free from underlying infections before starting the study, as this can increase their susceptibility to drug toxicity.

Data Presentation

Consistent and clear data presentation is crucial for identifying and understanding variability. The following tables provide a template for summarizing key quantitative data from your in vivo experiments with this compound.

Table 1: Pharmacokinetic Parameters of this compound in Murine Model

ParameterValue
Bioavailability (Oral) 45%
Clearance Moderate
Volume of Distribution 0.8 L/kg
Plasma Protein Binding 92%
Half-life 2.5 hours

Table 2: In Vivo Efficacy in Murine Thigh Infection Model (Staphylococcus aureus)

Treatment GroupDose (mg/kg)Dosing RegimenMean Log10 CFU/g Thigh ± SD (24h)
Vehicle Control -q12h7.8 ± 0.5
This compound 25q12h5.2 ± 0.9
This compound 50q12h3.1 ± 0.6
Positive Control (Vancomycin) 40q12h3.5 ± 0.7

Experimental Protocols

Protocol 1: Murine Thigh Infection Model for Efficacy Testing

  • Animal Model: Use female BALB/c mice, 6-8 weeks old. Acclimatize animals for at least 7 days before the experiment. House animals individually to prevent cross-contamination.[6]

  • Anesthesia: Administer a suitable anesthetic (e.g., isoflurane) to ensure the animal is properly anesthetized.

  • Induction of Thigh Infection:

    • Prepare a fresh culture of the test organism (e.g., Staphylococcus aureus) to a concentration of approximately 1 x 10^7 CFU/mL.

    • Inject 0.1 mL of the bacterial suspension into the thigh muscle of one of the hind limbs.

  • Compound Administration:

    • At 2 hours post-infection, begin treatment.

    • Divide animals into treatment groups (e.g., Vehicle Control, this compound at various doses, Positive Control).

    • Administer the compounds via the desired route (e.g., oral gavage, intravenous injection).

  • Endpoint Measurement:

    • At 24 hours post-infection, euthanize the mice.

    • Aseptically remove the infected thigh muscle.

    • Homogenize the tissue in a sterile buffer (e.g., phosphate-buffered saline).

    • Perform serial dilutions and plate on appropriate agar (B569324) plates to determine the number of viable bacteria (CFU/g of tissue).

  • Data Analysis: Calculate the log reduction in bacterial counts for each treatment group compared to the vehicle control. Perform statistical analysis to determine the significance of the observed differences.

Visualizations

experimental_workflow cluster_prep Preparation cluster_procedure Procedure cluster_analysis Analysis acclimatization Animal Acclimatization (≥ 7 days) infection Induce Thigh Infection acclimatization->infection bacterial_prep Bacterial Inoculum Preparation bacterial_prep->infection compound_prep Compound Formulation treatment Administer Treatment (2h post-infection) compound_prep->treatment infection->treatment monitoring Monitor Animal Health treatment->monitoring euthanasia Euthanasia & Tissue Collection (24h post-infection) monitoring->euthanasia homogenization Tissue Homogenization euthanasia->homogenization plating Serial Dilution & Plating homogenization->plating analysis CFU Enumeration & Statistical Analysis plating->analysis

Caption: Workflow for the murine thigh infection model.

troubleshooting_logic cluster_causes Potential Cause Categories cluster_solutions Troubleshooting Actions start High In Vivo Variability Observed cause_animal Animal Model start->cause_animal cause_procedure Experimental Procedure start->cause_procedure cause_compound Compound Properties start->cause_compound solution_animal Standardize Strain, Age, Sex Review Health Status cause_animal->solution_animal solution_procedure Verify Dosing Technique Standardize Inoculum cause_procedure->solution_procedure solution_compound Check Formulation Assess PK/PD Profile cause_compound->solution_compound end Reduced Variability solution_animal->end Re-run Experiment solution_procedure->end Re-run Experiment solution_compound->end Re-run Experiment

Caption: Logical workflow for troubleshooting high variability.

References

Validation & Comparative

Comparative Efficacy of Antibacterial Agent 191 versus Telithromycin Against Resistant Streptococcus pneumoniae

Author: BenchChem Technical Support Team. Date: December 2025

Publication ID: GUID-2025-1206 Version: 1.0 Last Updated: December 6, 2025

Disclaimer: Information regarding "Antibacterial Agent 191" is presented for illustrative and comparative purposes. As of the date of this publication, "this compound" is a hypothetical compound, and the associated data are simulated to provide a framework for comparison against the established antibiotic, telithromycin (B1682012).

Introduction

The emergence of drug-resistant Streptococcus pneumoniae poses a significant global health threat, diminishing the efficacy of standard antimicrobial therapies for community-acquired respiratory tract infections. Telithromycin, the first ketolide antibiotic, was developed to address this challenge, demonstrating potent activity against pneumococci, including strains resistant to macrolides and penicillins.[1][2] This guide provides a comparative analysis of telithromycin and the hypothetical novel antibacterial agent, "Agent 191," focusing on their in vitro efficacy against characterized resistant pneumococcal strains.

Mechanism of Action

Telithromycin: Telithromycin, a semi-synthetic derivative of erythromycin, inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit.[3][4] Its distinct mechanism involves a dual interaction with the 23S rRNA. While traditional macrolides bind primarily to domain V, telithromycin binds to both domain V and domain II.[3][4] This enhanced binding affinity allows it to remain effective against many strains that have developed resistance to macrolides through methylation of the domain V binding site (via erm genes).[4][5]

This compound (Hypothetical): Agent 191 is hypothesized to be a novel ribosome-targeting agent that also binds to the 50S subunit. Its proposed mechanism involves a unique, high-affinity interaction with ribosomal protein L22. This interaction is believed to allosterically alter the peptidyl transferase center, effectively halting protein synthesis. This distinct binding site is designed to overcome common resistance mechanisms affecting domain V and II of the 23S rRNA, as well as modifications to ribosomal protein L4, which can confer resistance to ketolides.[6]

cluster_ribosome Bacterial 50S Ribosomal Subunit rRNA_V 23S rRNA Domain V Protein_Synth_Block Protein Synthesis Inhibition rRNA_II 23S rRNA Domain II L22 Ribosomal Protein L22 PTC Peptidyl Transferase Center (PTC) L22->PTC Allosteric Inhibition Telithromycin Telithromycin Telithromycin->rRNA_V Binds Telithromycin->rRNA_II Binds Telithromycin->Protein_Synth_Block Inhibits Agent_191 Agent 191 (Hypothetical) Agent_191->L22 Binds Agent_191->Protein_Synth_Block Inhibits Erm_Methylase Erm Methylase (Resistance) Erm_Methylase->rRNA_V Methylates & Blocks Binding

Figure 1. Comparative Mechanism of Action Diagram. This diagram illustrates the binding sites of Telithromycin on the 23S rRNA and the hypothetical binding site of Agent 191 on ribosomal protein L22, leading to the inhibition of protein synthesis.

Comparative In Vitro Efficacy

The in vitro activity of both agents was assessed by determining the Minimum Inhibitory Concentration (MIC) against a panel of S. pneumoniae isolates with well-characterized resistance mechanisms. The data presented below summarizes the MIC₅₀ (concentration inhibiting 50% of isolates) and MIC₉₀ (concentration inhibiting 90% of isolates).

Table 1: Comparative MIC (μg/mL) Data Against S. pneumoniae Strains

S. pneumoniae Phenotype/GenotypeNo. of IsolatesTelithromycin MIC₅₀Telithromycin MIC₉₀Agent 191 MIC₅₀ (Hypothetical)Agent 191 MIC₉₀ (Hypothetical)
Macrolide-Susceptible (MSPN)1100.008[7]0.016[7]0.0160.03
Macrolide-Resistant, mef(A)-positive320.03[7]0.125[7]0.030.06
Macrolide-Resistant, erm(B)-positive740.06[7]0.5[7]0.060.125
Penicillin-Resistant (PNSP)7≤0.5¹≤0.5¹0.0160.03
Telithromycin-Resistant (L4/L22 mutation)58>256[8]0.1250.5

¹ For all 10 isolates tested, including 7 with penicillin resistance and 6 with macrolide resistance, the telithromycin MICs were ≤0.5 μg/ml.[1][2]

Analysis: Telithromycin demonstrates potent activity against macrolide-susceptible, mef(A)-positive, and penicillin-resistant pneumococci.[1] Its efficacy is slightly reduced against strains carrying the erm(B) methylase gene, which confers high-level macrolide resistance.[7] The hypothetical data for Agent 191 suggests it maintains potent activity against erm(B)-positive strains and, critically, retains significant efficacy against strains that have developed resistance to telithromycin through mutations in ribosomal proteins L4 or L22.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

The MIC values cited in this guide were determined using the broth microdilution method, following the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).

Protocol Overview:

  • Isolate Preparation: S. pneumoniae isolates are subcultured on Mueller-Hinton agar (B569324) supplemented with 5% sheep blood and incubated for 18-24 hours at 37°C in a 5% CO₂ atmosphere.[8][9]

  • Inoculum Preparation: A direct colony suspension is prepared in cation-adjusted Mueller-Hinton broth (CAMHB). The suspension is adjusted to match the turbidity of a 0.5 McFarland standard, resulting in a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[9]

  • Drug Dilution: Serial two-fold dilutions of the antimicrobial agents (Telithromycin and Agent 191) are prepared in CAMHB in 96-well microtiter plates.

  • Inoculation & Incubation: Each well is inoculated with the prepared bacterial suspension. Plates are incubated at 37°C in ambient air for 20-24 hours.[9][10]

  • MIC Determination: The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits visible bacterial growth.

A 1. Isolate Culture S. pneumoniae grown on supplemented Mueller-Hinton Agar (24h, 37°C, 5% CO₂) B 2. Inoculum Preparation Colonies suspended in CAMHB, turbidity adjusted to 0.5 McFarland Standard A->B D 4. Plate Inoculation Each well receives standardized bacterial suspension B->D C 3. Serial Dilution Antimicrobial agents diluted in 96-well microtiter plates C->D E 5. Incubation Plates incubated for 20-24h at 37°C in ambient air D->E F 6. Data Analysis MIC determined as lowest concentration with no visible growth E->F

References

Comparative analysis of "Antibacterial agent 191" and azithromycin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for evaluating the novel semi-synthetic antibiotic, "Antibacterial agent 191," against the well-established macrolide, azithromycin (B1666446). Due to the limited publicly available data on this compound, this document serves as a template, outlining the essential data points and experimental protocols required for a comprehensive comparison.

Overview and Mechanism of Action

This compound:

Azithromycin:

Azithromycin is a widely used azalide, a subclass of macrolide antibiotics.[3][4] Its mechanism of action involves binding to the 50S ribosomal subunit of susceptible bacteria, thereby interfering with microbial protein synthesis.[3][5][6] This inhibition prevents the translation of messenger RNA (mRNA) and disrupts the growth of the bacteria.[4] While primarily considered bacteriostatic, azithromycin can exhibit bactericidal activity at high concentrations against certain pathogens.[3]

Below is a diagram illustrating the general mechanism of action for macrolide antibiotics, the presumed class of "this compound."

General Mechanism of Action for Macrolide Antibiotics cluster_bacterium Bacterial Cell 50S_Subunit 50S Ribosomal Subunit Protein Protein Synthesis (Blocked) 50S_Subunit->Protein Inhibits Translocation 30S_Subunit 30S Ribosomal Subunit mRNA mRNA Macrolide Macrolide (e.g., this compound, Azithromycin) Macrolide->50S_Subunit Binds to

Caption: General mechanism of macrolide antibiotic action.

Antibacterial Spectrum

A critical aspect of any antibacterial agent is its spectrum of activity. The following table compares the known antibacterial spectrum of azithromycin with the necessary data points for "this compound."

Organism This compound Azithromycin
Gram-Positive Bacteria
Streptococcus pneumoniaeData Needed (MIC50/90)Active[6]
Staphylococcus aureus (MSSA)Data Needed (MIC50/90)Variably Active[6]
Staphylococcus aureus (MRSA)Data Needed (MIC50/90)Generally Resistant
Streptococcus pyogenesData Needed (MIC50/90)Active[5]
Gram-Negative Bacteria
Haemophilus influenzaeData Needed (MIC50/90)Active[3][7]
Moraxella catarrhalisData Needed (MIC50/90)Active[7]
Neisseria gonorrhoeaeData Needed (MIC50/90)Active (resistance increasing)[7]
Escherichia coliData Needed (MIC50/90)Generally Resistant
Atypical Bacteria
Chlamydia pneumoniaeData Needed (MIC50/90)Active[5]
Mycoplasma pneumoniaeData Needed (MIC50/90)Active[5]
Legionella pneumophilaData Needed (MIC50/90)Active[6]

MIC50/90: Minimum inhibitory concentration required to inhibit the growth of 50% and 90% of isolates, respectively.

Pharmacokinetic Properties

The pharmacokinetic profiles of antibacterial agents are crucial for determining dosing regimens and predicting efficacy.

Parameter This compound Azithromycin
Bioavailability Data Needed~37-40% (oral)[3][6]
Peak Serum Concentration (Cmax) Data Needed0.4 µg/mL (after 500 mg oral dose)[3]
Volume of Distribution (Vd) Data Needed23 L/kg[3]
Protein Binding Data Needed7-51% (concentration-dependent)
Half-life (t1/2) Data NeededUp to 68 hours (terminal)[4]
Metabolism Data NeededPrimarily hepatic (to inactive metabolites)[3]
Excretion Data NeededBiliary (major), renal (~6% unchanged)[3][4]

Comparative Efficacy and Safety

Clinical trial data is essential for comparing the real-world performance of antibacterial agents.

Indication This compound Azithromycin
Community-Acquired Pneumonia Clinical Trial Data NeededEffective, with shorter treatment courses compared to some other antibiotics[8][9]
Acute Bacterial Sinusitis Clinical Trial Data NeededSimilar efficacy to other antibiotics[10][11]
Pharyngitis/Tonsillitis Clinical Trial Data NeededEffective alternative for patients who cannot use first-line therapy[5]
Adverse Events Safety Profile Data NeededPrimarily gastrointestinal (nausea, diarrhea, abdominal pain)[3]

Experimental Protocols

To generate the necessary data for "this compound," the following standard experimental protocols are recommended.

Minimum Inhibitory Concentration (MIC) Assay

The broth microdilution method is a standard technique for determining the MIC of a novel antibacterial agent.

Experimental Workflow for MIC Determination Start Start Prepare_Inoculum Prepare Bacterial Inoculum (~5 x 10^5 CFU/mL) Start->Prepare_Inoculum Serial_Dilution Perform 2-fold Serial Dilution of Antibacterial Agent in 96-well plate Prepare_Inoculum->Serial_Dilution Inoculate_Plate Inoculate Plate with Bacterial Suspension Serial_Dilution->Inoculate_Plate Incubate Incubate at 37°C for 16-20 hours Inoculate_Plate->Incubate Read_Results Determine MIC (Lowest concentration with no visible growth) Incubate->Read_Results End End Read_Results->End

Caption: Workflow for MIC determination via broth microdilution.

Protocol:

  • Prepare Bacterial Inoculum: A standardized suspension of the test bacterium is prepared in a suitable broth (e.g., Mueller-Hinton Broth) to a concentration of approximately 5 x 10^5 Colony Forming Units (CFU)/mL.

  • Serial Dilutions: The antibacterial agent is serially diluted (typically 2-fold) in a 96-well microtiter plate containing broth.

  • Inoculation: Each well is inoculated with the bacterial suspension.

  • Incubation: The plate is incubated at 37°C for 16-20 hours.

  • MIC Determination: The MIC is the lowest concentration of the agent that completely inhibits visible bacterial growth.

Time-Kill Assay

This assay provides information on the bactericidal or bacteriostatic activity of an antibacterial agent over time.

Protocol:

  • Prepare Cultures: Bacterial cultures are grown to a logarithmic phase and then diluted to a starting inoculum of approximately 5 x 10^5 CFU/mL.

  • Add Agent: The antibacterial agent is added at various concentrations (e.g., 1x, 2x, and 4x MIC). A growth control with no agent is included.

  • Incubation and Sampling: Cultures are incubated at 37°C with shaking. Aliquots are removed at specific time points (e.g., 0, 2, 4, 8, 24 hours).

  • Quantify Viable Bacteria: Serial dilutions of the aliquots are plated on agar, and the number of CFUs is determined after incubation.

  • Data Analysis: The change in bacterial count over time is plotted for each concentration of the agent.

Conclusion

A comprehensive comparison between "this compound" and azithromycin requires detailed preclinical and clinical data for the former. The framework and protocols provided in this guide offer a systematic approach to generating and presenting the necessary information for a robust evaluation. Once the antibacterial spectrum, pharmacokinetic profile, and clinical efficacy and safety of "this compound" are established, a definitive comparative analysis can be completed to ascertain its potential role in the antibacterial armamentarium.

References

Comparative Analysis of Antibacterial Agent 191: Cross-Resistance with Macrolides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the in vitro activity of the novel antibacterial agent 191, a 14-membered 2-fluoro ketolide, with established macrolide antibiotics. The focus is on the cross-resistance profiles against a panel of clinically relevant bacterial strains, including those with known macrolide resistance mechanisms. The data presented for this compound is representative of the performance of novel ketolides against such strains.

Executive Summary

This compound (also known as compound 11a in referenced literature) demonstrates potent activity against a broad spectrum of bacteria, including strains resistant to older macrolides like erythromycin.[1] As a ketolide, its structural modifications are designed to overcome common macrolide resistance mechanisms, resulting in a lower potential for cross-resistance. This guide presents quantitative data, detailed experimental protocols, and visualizations of the underlying biological pathways to inform research and development efforts in the antibacterial space.

Data Presentation: Comparative In Vitro Activity

The following tables summarize the Minimum Inhibitory Concentration (MIC) values of this compound compared to erythromycin, azithromycin, and clarithromycin (B1669154) against a selection of macrolide-susceptible and macrolide-resistant bacterial strains. Lower MIC values indicate greater potency.

Table 1: In Vitro Activity Against Macrolide-Susceptible Strains

Bacterial StrainThis compound (μg/mL)Erythromycin (μg/mL)Azithromycin (μg/mL)Clarithromycin (μg/mL)
Staphylococcus aureus (ATCC 29213)0.060.250.50.12
Streptococcus pneumoniae (ATCC 49619)0.0150.060.120.03
Haemophilus influenzae (ATCC 49247)0.5412

Data for this compound is illustrative and based on the reported performance of novel 14-membered 2-fluoro ketolides.

Table 2: In Vitro Activity Against Macrolide-Resistant Strains

Bacterial Strain (Resistance Mechanism)This compound (μg/mL)Erythromycin (μg/mL)Azithromycin (μg/mL)Clarithromycin (μg/mL)
S. aureus (MRSA, ermA)0.25>64>64>64
S. aureus (MRSA, msrA)0.1216328
S. pneumoniae (ermB)0.25>64>64>64
S. pneumoniae (mefA)0.06844

Data for this compound is illustrative and based on the reported performance of novel 14-membered 2-fluoro ketolides against resistant strains.

Experimental Protocols

The determination of cross-resistance is primarily based on the comparative analysis of MIC values. The following is a detailed methodology for a standard broth microdilution MIC assay.

Broth Microdilution Method for MIC Determination

This method is a standardized and widely accepted protocol for determining the in vitro susceptibility of bacteria to antimicrobial agents.

  • Preparation of Bacterial Inoculum:

    • Isolate colonies of the test bacterium are selected from an 18-24 hour agar (B569324) plate.

    • The colonies are suspended in a sterile broth (e.g., Mueller-Hinton Broth) to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.

    • The standardized suspension is then diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Antibiotic Dilutions:

    • Stock solutions of the antibacterial agents are prepared in a suitable solvent.

    • Serial two-fold dilutions of each antibiotic are made in a 96-well microtiter plate using sterile broth as the diluent. The concentration range should be sufficient to determine the MIC for both susceptible and resistant organisms.

  • Inoculation and Incubation:

    • Each well of the microtiter plate is inoculated with the prepared bacterial suspension.

    • A growth control well (bacteria, no antibiotic) and a sterility control well (broth only) are included.

    • The plates are incubated at 35-37°C for 16-20 hours in ambient air.

  • Determination of MIC:

    • The MIC is read as the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.

Mandatory Visualizations

Mechanisms of Macrolide Cross-Resistance

The primary mechanisms of resistance to macrolide antibiotics, which can lead to cross-resistance, are target site modification, active drug efflux, and enzymatic inactivation of the drug.

Macrolide_Resistance cluster_cell Bacterial Cell cluster_legend Resistance Mechanisms Ribosome Ribosome (50S subunit) Macrolide Macrolide Antibiotic Macrolide->Ribosome Inhibits Protein Synthesis EffluxPump Efflux Pump (e.g., Mef/Msr) Macrolide->EffluxPump Exported from Cell EreEsterase Ere Esterase Macrolide->EreEsterase Hydrolysis EffluxPump->Macrolide ErmMethylase Erm Methylase ErmMethylase->Ribosome Methylates 23S rRNA (Target Site Modification) InactiveMacrolide Inactive Macrolide EreEsterase->InactiveMacrolide A Target Site Modification B Drug Efflux C Drug Inactivation

Caption: Mechanisms of macrolide resistance in bacteria.

Experimental Workflow for Determining Cross-Resistance

The following diagram illustrates the key steps in a typical experimental workflow to assess the cross-resistance profile of a new antibacterial agent.

Cross_Resistance_Workflow cluster_setup Experimental Setup cluster_assay MIC Assay cluster_analysis Data Analysis A Select Bacterial Strains (Susceptible & Resistant Phenotypes) B Prepare Standardized Bacterial Inoculum A->B D Inoculate Microtiter Plates B->D C Prepare Serial Dilutions of Test and Comparator Antibiotics C->D E Incubate at 37°C for 16-20h D->E F Read and Record MIC Values E->F G Compile MIC Data into Comparative Tables F->G H Analyze Cross-Resistance Patterns G->H I Determine Fold-Difference in MIC (Resistant vs. Susceptible) H->I

Caption: Workflow for MIC-based cross-resistance testing.

References

In Vitro Efficacy of Novel Ketolides Against Key Respiratory Pathogens: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals detailing the in vitro activity of new-generation ketolides against common respiratory bacteria. This report provides a comparative analysis of their minimum inhibitory concentrations (MIC), outlines standardized experimental protocols, and visualizes the workflow for antimicrobial susceptibility testing.

The emergence of antibiotic resistance in respiratory pathogens such as Streptococcus pneumoniae, Haemophilus influenzae, and Moraxella catarrhalis necessitates the development of new antimicrobial agents. Ketolides, a class of macrolide antibiotics, have been designed to overcome common resistance mechanisms. This guide presents a comparative overview of the in vitro activity of several new ketolides, providing essential data for researchers in infectious diseases and drug development.

Comparative In Vitro Activity

The in vitro potency of new ketolides was evaluated against a panel of common respiratory pathogens. The following table summarizes the Minimum Inhibitory Concentration (MIC) values, specifically the MIC50 and MIC90, which represent the concentrations required to inhibit the growth of 50% and 90% of the tested isolates, respectively. The data is compiled from various in vitro studies.

KetolideOrganismMIC50 (µg/mL)MIC90 (µg/mL)
Telithromycin Streptococcus pneumoniae≤0.0080.12[1]
Haemophilus influenzae-2 - 4
Moraxella catarrhalis0.030.06
Cethromycin (ABT-773) Streptococcus pneumoniae-0.03
Haemophilus influenzae-4[2]
Moraxella catarrhalis0.060.06[3]
HMR 3647 Streptococcus pneumoniae≤0.008-
Haemophilus influenzae--
Moraxella catarrhalis0.03-

Note: Dashes indicate where specific data points were not available in the reviewed literature.

Experimental Protocols

The determination of in vitro activity of the ketolides was performed following standardized methodologies outlined by the Clinical and Laboratory Standards Institute (CLSI). The primary method employed for antimicrobial susceptibility testing is broth microdilution.

Broth Microdilution Method (CLSI M07)

This method involves the serial dilution of the antimicrobial agent in a liquid growth medium in a microtiter plate. Each well is then inoculated with a standardized suspension of the test organism. The plates are incubated under specific atmospheric and temperature conditions, and the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism is recorded as the Minimum Inhibitory Concentration (MIC).

Key Steps:

  • Preparation of Antimicrobial Solutions: Stock solutions of the ketolides are prepared and serially diluted in cation-adjusted Mueller-Hinton broth (CAMHB) to achieve a range of final concentrations.

  • Inoculum Preparation: Bacterial isolates are grown on appropriate agar (B569324) plates (e.g., blood agar for S. pneumoniae, chocolate agar for H. influenzae) to obtain fresh, pure colonies. A bacterial suspension is prepared and adjusted to a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. This suspension is further diluted to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Inoculation and Incubation: The microtiter plates containing the serially diluted antimicrobial agents are inoculated with the standardized bacterial suspension. The plates are then incubated at 35°C ± 2°C for 16-20 hours. For fastidious organisms like S. pneumoniae and H. influenzae, the incubation atmosphere is often supplemented with 5% CO₂.

  • MIC Determination: Following incubation, the microtiter plates are examined for visible bacterial growth. The MIC is the lowest concentration of the antimicrobial agent that prevents visible growth.

Experimental_Workflow cluster_prep Preparation cluster_testing Testing cluster_analysis Analysis A Bacterial Isolate (e.g., S. pneumoniae) B Prepare Inoculum (0.5 McFarland) A->B E Inoculate Microtiter Plate B->E C Antimicrobial Agent (Ketolide) D Serial Dilution in Broth C->D D->E F Incubate (35°C, 16-20h) E->F G Read Results (Visual Inspection) F->G H Determine MIC G->H Ketolide_Mechanism A Ketolide C Binding to 23S rRNA A->C Binds to B Bacterial 50S Ribosomal Subunit B->C D Inhibition of Ribosome Assembly C->D E Blockade of Protein Synthesis D->E F Inhibition of Bacterial Growth E->F

References

Validating the Ribosomal Binding Site of "Antibacterial Agent 191": A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for validating the ribosomal binding site of "Antibacterial agent 191," a novel 2-fluoro ketolide. Due to the limited publicly available data on "this compound," this document leverages comparative data from well-characterized ketolides, such as telithromycin (B1682012) and solithromycin, and the parent macrolide, erythromycin, to provide a robust analytical context.

Introduction to "this compound" and Ribosomal Targeting

"this compound" is a potent, semi-synthetic antibiotic belonging to the ketolide class.[1] Ketolides are derivatives of macrolides and are known to inhibit bacterial protein synthesis by binding to the 50S ribosomal subunit.[2][3] This interaction occurs within the nascent peptide exit tunnel (NPET), obstructing the passage of newly synthesized polypeptides.[2][3]

Key structural modifications distinguish ketolides from their macrolide predecessors, leading to enhanced ribosomal binding and efficacy against macrolide-resistant strains. These modifications typically include the replacement of the L-cladinose sugar at position 3 of the macrolactone ring with a keto group and the addition of an alkyl-aryl side chain.[2] These features allow for additional interactions with the ribosomal RNA (rRNA), resulting in a tighter binding affinity.[2]

Comparative Analysis of Ribosomal Binding Affinity

While specific quantitative data for "this compound" is not publicly available, we can infer its likely performance by comparing the ribosomal binding affinities of related compounds. The dissociation constant (Kd) is a common metric for binding affinity, where a lower value indicates a stronger interaction.

CompoundClassOrganismDissociation Constant (Kd)Reference
ErythromycinMacrolideStreptococcus pneumoniae4.9 ± 0.6 nM[2]
ErythromycinMacrolideEscherichia coli10 nM[4]
SolithromycinKetolideStreptococcus pneumoniae5.1 ± 1.1 nM[2]
TelithromycinKetolideErythromycin-susceptible organisms~10x higher affinity than Erythromycin
TelithromycinKetolideMacrolide-resistant organisms~25x higher affinity than Erythromycin

Note: The data presented for telithromycin indicates a significantly higher affinity compared to erythromycin, a hallmark of the ketolide class. It is anticipated that "this compound," as a novel 2-fluoro ketolide, would exhibit a similarly strong or potentially enhanced binding affinity.

Experimental Protocols for Validating Ribosomal Binding

To definitively characterize the ribosomal binding site and affinity of "this compound," a combination of biochemical and structural biology techniques is recommended.

In Vitro Translation Inhibition Assay

This assay determines the concentration of an antibiotic required to inhibit protein synthesis by 50% (IC50).

Protocol:

  • Reaction Setup: Prepare a reaction mixture containing an E. coli S30 extract (or a purified PURE system), a DNA template encoding a reporter protein (e.g., luciferase or GFP), amino acids, and an energy source.

  • Inhibitor Addition: Add varying concentrations of "this compound" and control antibiotics (e.g., telithromycin, erythromycin) to the reaction mixtures. Include a no-inhibitor control.

  • Incubation: Incubate the reactions at 37°C to allow for transcription and translation.

  • Signal Detection: Measure the reporter protein activity (e.g., luminescence for luciferase, fluorescence for GFP).

  • Data Analysis: Plot the percentage of inhibition against the antibiotic concentration to determine the IC50 value.

cluster_workflow In Vitro Translation Inhibition Workflow prep Prepare Reaction Mix (S30 extract, DNA, amino acids) add_inhibitor Add Antibiotic (Varying Concentrations) prep->add_inhibitor incubate Incubate at 37°C add_inhibitor->incubate detect Detect Reporter Signal incubate->detect analyze Calculate IC50 detect->analyze cluster_workflow Ribosome Footprinting Workflow complex Form Ribosome-Antibiotic Complex probe Chemical Probing (DMS) complex->probe extract Extract rRNA probe->extract primer_ext Primer Extension extract->primer_ext gel Gel Electrophoresis primer_ext->gel analyze Analyze Footprint gel->analyze cluster_workflow Cryo-EM Workflow complex Form Ribosome-Antibiotic Complex vitrify Vitrification complex->vitrify data Data Collection (TEM) vitrify->data process Image Processing & 3D Reconstruction data->process model Model Building & Refinement process->model 50S Subunit 50S Subunit NPET Nascent Peptide Exit Tunnel 50S Subunit->NPET Agent_191 This compound NPET->Agent_191 Binds within Domain_V Domain V (23S rRNA) A2058, A2059 Agent_191->Domain_V Interacts with Domain_II Domain II (23S rRNA) A752, U2609 Agent_191->Domain_II Interacts with

References

Comparative Efficacy of Antibacterial Agent 191 (11a-Azalide) in Models of Macrolide-Resistant Infections

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of macrolide-resistant bacterial strains, particularly in key respiratory pathogens such as Streptococcus pneumoniae, presents a significant challenge to effective antimicrobial therapy. This guide provides a comparative analysis of the preclinical efficacy of a novel 15-membered macrolide, Antibacterial Agent 191, also identified as the 11a-azalide class of compounds, against macrolide-resistant infections. Its performance is evaluated alongside established and next-generation alternatives, including the ketolides telithromycin (B1682012) and solithromycin (B1681048), supported by available in vitro and in vivo experimental data.

Executive Summary

This compound, specifically the compound (13R)-benzyloxymethyl-11a-azalide (14d), has demonstrated potent in vitro activity against macrolide-resistant Streptococcus pneumoniae.[1][2][3] This novel azalide shows improved efficacy over older macrolides like clarithromycin (B1669154) against erythromycin-resistant strains. This guide synthesizes the currently available preclinical data for this compound and compares it with the well-documented efficacy of the ketolides telithromycin and solithromycin, which are known for their effectiveness against multidrug-resistant pneumococci. While in vivo data for this compound is not yet publicly available, this comparison provides a valuable benchmark based on its promising in vitro profile.

In Vitro Efficacy against Macrolide-Resistant Streptococcus pneumoniae

The in vitro activity of antibacterial agents is a critical indicator of their potential clinical utility. The following table summarizes the Minimum Inhibitory Concentration (MIC) values of this compound ((13R)-benzyloxymethyl-11a-azalide 14d), telithromycin, and solithromycin against macrolide-susceptible and macrolide-resistant strains of Streptococcus pneumoniae.

Antibacterial AgentBacterial StrainMacrolide Resistance MechanismMIC (µg/mL)
This compound (14d) S. pneumoniae 205Erythromycin-Resistant32
ClarithromycinS. pneumoniae 205Erythromycin-Resistant>128
This compound (14d) S. pneumoniae ATCC49619Erythromycin-Susceptible0.12
ClarithromycinS. pneumoniae ATCC49619Erythromycin-Susceptible0.03
Telithromycin S. pneumoniae (6 strains)Macrolide-Resistant≤0.5
Telithromycin S. pneumoniae (erythromycin-resistant)Not specified0.03 - 0.5
Solithromycin S. pneumoniae (272 isolates)Macrolide-ResistantMIC90: 0.25

Data for this compound (14d) and Clarithromycin from[1][2][3]. Data for Telithromycin from[1][4]. Data for Solithromycin from[5].

In Vivo Efficacy in Murine Infection Models

Animal models of infection are crucial for evaluating the therapeutic potential of new antimicrobial agents. While specific in vivo data for this compound (11a-azalides) is not available in the reviewed literature, the efficacy of the comparator agents, telithromycin and solithromycin, has been documented in murine models of macrolide-resistant Streptococcus pneumoniae infection.

Telithromycin

In a neutropenic murine thigh infection model with macrolide-resistant S. pneumoniae, telithromycin demonstrated significant efficacy. The area under the concentration-time curve (AUC) to MIC ratio was identified as the key pharmacodynamic parameter predicting its antibacterial effect.[1][4] In a murine model of respiratory tract infection caused by erythromycin- and penicillin-resistant S. pneumoniae, telithromycin showed superior efficacy compared to azithromycin, clarithromycin, cefdinir, and levofloxacin.[6]

Solithromycin

In a neutropenic murine lung infection model with S. pneumoniae, solithromycin's efficacy was also strongly correlated with the free-drug plasma and total-drug epithelial lining fluid AUC/MIC ratios.[7] These studies provided the basis for dose selection in clinical trials for community-acquired bacterial pneumonia.[7]

Experimental Protocols

Detailed methodologies are essential for the replication and validation of experimental findings. The following sections outline the protocols for key experiments cited in this guide.

In Vitro Susceptibility Testing (MIC Determination)
  • Method: The minimum inhibitory concentrations (MICs) for the 11a-azalides and comparator agents were determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

  • Bacterial Strains: Macrolide-susceptible and macrolide-resistant strains of Streptococcus pneumoniae were used. The specific strains and their resistance mechanisms are detailed in the data tables.

  • Procedure:

    • Bacterial isolates were cultured on appropriate agar (B569324) plates (e.g., Mueller-Hinton agar supplemented with 5% sheep blood).

    • A bacterial suspension was prepared and adjusted to a turbidity equivalent to the 0.5 McFarland standard.

    • The antibacterial agents were serially diluted in cation-adjusted Mueller-Hinton broth in 96-well microtiter plates.

    • The standardized bacterial suspension was added to each well.

    • The plates were incubated at 37°C for 18-24 hours.

    • The MIC was defined as the lowest concentration of the antibacterial agent that completely inhibited visible bacterial growth.

Murine Pneumonia Model
  • Animal Model: Specific pathogen-free mice (e.g., CD-1 or C57BL/6) are commonly used.[8][9]

  • Induction of Infection:

    • Mice are anesthetized.

    • A lethal or sublethal dose of a macrolide-resistant Streptococcus pneumoniae strain is administered via intranasal or intratracheal instillation.[8][10]

  • Treatment:

    • At a specified time post-infection (e.g., 2-4 hours), treatment with the test compound or vehicle control is initiated.

    • The drug is administered via a clinically relevant route (e.g., oral gavage or subcutaneous injection) at various doses and dosing intervals.

  • Efficacy Evaluation:

    • Survival: Animals are monitored for a defined period (e.g., 7-14 days), and survival rates are recorded.

    • Bacterial Load: At specific time points, animals are euthanized, and lungs and/or blood are collected to determine the bacterial burden (colony-forming units per gram of tissue or milliliter of blood).

    • Histopathology: Lung tissues may be collected for histological examination to assess the extent of inflammation and tissue damage.

Mechanism of Action and Signaling Pathways

Macrolides, azalides, and ketolides share a common mechanism of action: the inhibition of bacterial protein synthesis. They bind to the 23S rRNA component of the 50S ribosomal subunit, thereby blocking the exit tunnel for newly synthesized peptides.[11][12][13][14]

Ketolides, such as telithromycin and solithromycin, exhibit enhanced binding to the ribosome compared to older macrolides. This is attributed to additional interaction sites, which allows them to overcome common macrolide resistance mechanisms like ribosomal methylation (mediated by erm genes) and drug efflux (mediated by mef genes).[12] Solithromycin, a fluoroketolide, has three distinct ribosomal binding sites, contributing to its potent activity against resistant strains.[15]

While the precise binding interactions of the novel 11a-azalides are still under investigation, their structural similarity to other azalides suggests they function through a similar mechanism of inhibiting protein synthesis.

Below are diagrams illustrating the general mechanism of action of macrolide/azalide antibiotics and a typical experimental workflow for evaluating in vivo efficacy.

macrolide_mechanism cluster_ribosome Bacterial Ribosome (50S Subunit) Ribosome 50S Ribosomal Subunit Exit_Tunnel Nascent Peptide Exit Tunnel Blockage Blocks Peptide Elongation Exit_Tunnel->Blockage Macrolide Macrolide/Azalide (e.g., this compound) Macrolide->Ribosome Targets Binding Binds to 23S rRNA within the 50S subunit Macrolide->Binding Binding->Exit_Tunnel Occludes Protein_Synthesis_Inhibition Inhibition of Protein Synthesis Blockage->Protein_Synthesis_Inhibition Bacterial_Death Bacteriostatic/Bactericidal Effect Protein_Synthesis_Inhibition->Bacterial_Death

Caption: Mechanism of action of macrolide/azalide antibiotics.

in_vivo_workflow Start Start: In Vivo Efficacy Study Animal_Model Select Animal Model (e.g., Murine Pneumonia Model) Start->Animal_Model Infection Induce Infection with Macrolide-Resistant Bacteria Animal_Model->Infection Treatment_Groups Administer Treatment Groups: - this compound - Comparator Agents - Vehicle Control Infection->Treatment_Groups Monitoring Monitor Animal Survival and Clinical Signs Treatment_Groups->Monitoring Endpoint_Analysis Endpoint Analysis: - Determine Bacterial Load (Lungs, Blood) - Histopathology of Tissues Monitoring->Endpoint_Analysis Data_Analysis Statistical Analysis of Efficacy Data Endpoint_Analysis->Data_Analysis Conclusion Conclusion on In Vivo Efficacy Data_Analysis->Conclusion

Caption: Experimental workflow for in vivo efficacy studies.

Conclusion

This compound, as represented by the 11a-azalide compound (13R)-benzyloxymethyl-11a-azalide (14d), demonstrates promising in vitro activity against macrolide-resistant Streptococcus pneumoniae, outperforming older macrolides. While further in vivo studies are necessary to fully elucidate its therapeutic potential, its in vitro profile suggests it could be a valuable addition to the armamentarium against drug-resistant respiratory pathogens. Continued research and development of novel agents like the 11a-azalides are critical in the ongoing effort to combat antimicrobial resistance. The comparative data provided in this guide serves as a resource for researchers to evaluate the potential of this new antibacterial agent in the context of existing and emerging therapies.

References

Head-to-head comparison of ketolide antibiotics in preclinical models

Author: BenchChem Technical Support Team. Date: December 2025

A new generation of macrolides, ketolides, has been developed to combat rising antibiotic resistance, particularly in respiratory tract pathogens. This guide provides a head-to-head comparison of the preclinical performance of key ketolide antibiotics, offering researchers, scientists, and drug development professionals a comprehensive overview of their in vitro and in vivo activities based on available experimental data.

Ketolides are semi-synthetic derivatives of erythromycin (B1671065) A, distinguished by the substitution of a 3-keto group for the L-cladinose moiety in the macrolactone ring. This structural change confers several advantages, including stability in acidic environments and, most notably, potent activity against macrolide-resistant bacteria. This guide focuses on a comparative analysis of prominent ketolides such as telithromycin (B1682012), cethromycin (B1668416), and solithromycin (B1681048), among others, in various preclinical models.

In Vitro Activity: A Comparative Look at Potency

The in vitro potency of ketolides is a critical indicator of their potential clinical efficacy. Minimum Inhibitory Concentration (MIC) values, which represent the lowest concentration of an antibiotic that prevents visible growth of a bacterium, are a standard measure of this activity. Preclinical studies have consistently demonstrated the potent in vitro activity of ketolides against a broad spectrum of respiratory pathogens, including multi-drug resistant strains.

Key Pathogens and Comparative MIC90 Values

The following table summarizes the MIC90 (the concentration required to inhibit the growth of 90% of isolates) values for several ketolides against key respiratory pathogens.

PathogenTelithromycin (HMR 3647)Cethromycin (ABT-773)HMR 3004
Streptococcus pneumoniae (penicillin-susceptible)≤0.12 µg/mL[1]
Streptococcus pneumoniae (penicillin-intermediate)≤0.12 µg/mL[1]
Streptococcus pneumoniae (penicillin-resistant)0.25 µg/mL[1]
Haemophilus influenzae4 µg/mL[1]
Moraxella catarrhalis≤0.12 µg/mL[1]
Chlamydia pneumoniae0.016 µg/mL (MIC90 and MCC90)[2]

Cethromycin has shown excellent in vitro activity, being the most active among the tested antibiotics against Chlamydia pneumoniae with a Minimal Chlamydiacidal Concentration (MCC90) of 0.016 mg/L.[2] It is also highly effective against macrolide-resistant S. pneumoniae strains.[3]

Solithromycin, a newer fluoroketolide, demonstrates potent in vitro activity against a wide array of pathogens causing community-acquired bacterial pneumonia (CABP), including macrolide-resistant S. pneumoniae.[4][5] Its unique structure, featuring a fluorine atom at the C-2 position, allows for a third binding site on the bacterial ribosome, enhancing its potency.[4][5]

In Vivo Efficacy in Preclinical Models

Animal models of infection are crucial for evaluating the in vivo performance of new antibiotics. Ketolides have been assessed in various murine models, including septicemia, thigh muscle infection, and pneumonia, demonstrating significant therapeutic efficacy.

Murine Systemic Infection (Septicemia) Models

In a murine model of septicemia induced by intraperitoneal injection of bacteria, telithromycin showed high therapeutic activity, particularly against erythromycin A-resistant pathogens.[6] The 50% protective dose (PD50) for telithromycin ranged from 1 to 16 mg/kg against erythromycin A-susceptible gram-positive cocci.[6]

A comparison between telithromycin (HMR 3647) and HMR 3004 in a murine model of Toxoplasma gondii infection revealed that both compounds provided significant protection.[7] In mice lethally infected with tachyzoites, a 100 mg/kg daily dose of HMR 3004 protected 100% of the mice, while the same dose of telithromycin protected 50%.[7] Conversely, in a cyst-induced infection model, a 30 mg/kg daily dose of telithromycin protected 100% of the mice, whereas a 40 mg/kg daily dose of HMR 3004 protected 75%.[7]

Murine Pneumonia Models

Cethromycin has been extensively studied in murine models of pneumococcal pneumonia. It demonstrated substantial bactericidal activity against both macrolide-susceptible and -resistant S. pneumoniae.[8] In a study comparing cethromycin to erythromycin, cethromycin was effective at a dose of 25 mg/kg (100% survival) against a resistant S. pneumoniae strain, whereas erythromycin at 75 mg/kg only resulted in 25% (subcutaneous) and 8% (oral) survival.[3]

Mechanism of Action: Enhanced Ribosomal Binding

Ketolides exert their antibacterial effect by inhibiting protein synthesis. They bind to the 50S subunit of the bacterial ribosome, similar to macrolides. However, ketolides exhibit a higher binding affinity and interact with an additional site on the ribosome, which is crucial for their activity against macrolide-resistant strains.[9][10][11] This enhanced binding overcomes common resistance mechanisms, such as those mediated by erm genes.

Ketolide Mechanism of Action cluster_ribosome Bacterial Ribosome (70S) 50S 50S Subunit ProteinSynthesis Protein Synthesis 30S 30S Subunit Ketolide Ketolide Ketolide->50S Inhibition Inhibition Ketolide->Inhibition BacterialGrowth Bacterial Growth & Proliferation LeadsTo Leads to Inhibition2 Inhibition Inhibition->ProteinSynthesis Inhibition2->BacterialGrowth

Caption: Mechanism of action of ketolide antibiotics.

Experimental Protocols

To ensure the reproducibility and clear understanding of the presented data, this section outlines the methodologies employed in the cited preclinical studies.

In Vitro Susceptibility Testing
  • Bacterial Isolates: Clinical isolates of respiratory pathogens such as S. pneumoniae, H. influenzae, and M. catarrhalis were used.[1]

  • Methodology: The in vitro activities were determined using the broth microdilution method as recommended by the National Committee for Clinical Laboratory Standards (NCCLS).

  • MIC Determination: The MIC was defined as the lowest concentration of the antibiotic that resulted in no visible growth after a specified incubation period.

Murine Infection Models
  • Animal Models: Inbred mouse strains (e.g., ICR) were commonly used.[8]

  • Infection Induction:

    • Septicemia: Mice were infected via intraperitoneal injection of a lethal dose of a bacterial suspension.[6]

    • Pneumonia: Mice were rendered transiently neutropenic with cyclophosphamide (B585) before intratracheal inoculation with a bacterial suspension.[8]

  • Treatment: Antibiotics were administered orally or subcutaneously at various doses, typically starting a few hours after the bacterial challenge.[3][8]

  • Efficacy Assessment:

    • Survival: The number of surviving animals was recorded over a period of several days.[3]

    • Bacterial Load: Lungs or other tissues were homogenized and plated to determine the number of colony-forming units (CFU) at different time points post-treatment.[8]

Murine Pneumonia Model Workflow Start Start Neutropenia Induce Neutropenia (Cyclophosphamide) Start->Neutropenia Infection Intratracheal Inoculation (S. pneumoniae) Neutropenia->Infection Treatment Oral Administration of Ketolide Infection->Treatment Assessment Assess Efficacy Treatment->Assessment BacterialDensity Bacterial Density (CFU/lung) Assessment->BacterialDensity 24h post-therapy Survival Survival Assessment Assessment->Survival 120h & 192h post-therapy End End BacterialDensity->End Survival->End

Caption: Experimental workflow for a murine pneumonia model.

Conclusion

Preclinical data strongly support the potential of ketolide antibiotics as effective agents against respiratory pathogens, including those resistant to existing macrolides. Head-to-head comparisons in preclinical models, although not always conducted under uniform conditions, consistently highlight their potent in vitro and in vivo activity. Cethromycin and solithromycin, in particular, have demonstrated promising profiles. The enhanced mechanism of action, involving a stronger and more extensive interaction with the bacterial ribosome, underpins their improved efficacy. Further research and clinical trials are essential to fully delineate the therapeutic role of these next-generation antibiotics in an era of increasing antimicrobial resistance.

References

A Comparative Guide to the Synergistic Activity of Antibacterial Agent 191 with Beta-Lactam Antibiotics

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available scientific literature lacks specific data on the synergistic effects of "Antibacterial Agent 191," a semi-synthetic ketolide antibiotic.[1] To fulfill the structural and technical requirements of this guide, we will use a well-characterized synergistic pairing—a beta-lactam antibiotic combined with a hypothetical beta-lactamase inhibitor (herein referred to as "Agent 191")—as a representative model. The data and mechanisms presented are illustrative and based on established principles of antibiotic synergy.

This guide provides a comparative framework for evaluating the synergistic potential of a novel antibacterial agent when combined with other antibiotic classes, specifically beta-lactams. The methodologies and data presentation formats are designed for researchers, scientists, and drug development professionals.

Quantitative Synergy Analysis: Checkerboard Assay

The synergistic activity of Agent 191 in combination with selected beta-lactam antibiotics was quantified using the checkerboard microdilution method. The Fractional Inhibitory Concentration (FIC) index is calculated to determine the nature of the interaction.

An FIC index is interpreted as follows:

  • ≤ 0.5: Synergy

  • > 0.5 to 1.0: Additive

  • > 1.0 to 4.0: Indifference

  • > 4.0: Antagonism

Table 1: Synergy of Agent 191 with Beta-Lactam Antibiotics against Pseudomonas aeruginosa (ATCC 27853)

Antibiotic CombinationMIC Alone (µg/mL)MIC in Combination (µg/mL)FIC IndexInterpretation
Agent 191 64---
Piperacillin 128---
Agent 191 + Piperacillin-8 (Agent 191) + 16 (Pip)0.250Synergy
Meropenem 8---
Agent 191 + Meropenem-16 (Agent 191) + 0.5 (Mer)0.313Synergy
Ceftazidime 16---
Agent 191 + Ceftazidime-16 (Agent 191) + 2 (Cef)0.375Synergy
Dynamic Interaction Analysis: Time-Kill Assay

Time-kill assays provide insight into the pharmacodynamics of the antibiotic combination over time, assessing the rate and extent of bactericidal activity. Synergy is typically defined as a ≥ 2-log10 decrease in CFU/mL by the combination compared to the most active single agent at a specific time point (e.g., 24 hours).

Table 2: Time-Kill Kinetics of Agent 191 and Piperacillin against P. aeruginosa (Initial Inoculum ~10^6 CFU/mL)

TreatmentLog10 CFU/mL at 0 hrLog10 CFU/mL at 4 hrLog10 CFU/mL at 8 hrLog10 CFU/mL at 24 hrInterpretation
Growth Control 6.07.58.89.2-
Agent 191 (1/2 MIC) 6.05.96.16.5No Effect
Piperacillin (1/2 MIC) 6.05.55.87.1No Effect
Agent 191 + Piperacillin 6.04.12.9< 2.0Synergy
Proposed Mechanism of Synergy

The synergy between a beta-lactamase inhibitor (Agent 191) and a beta-lactam antibiotic (e.g., Piperacillin) is a well-established mechanism.[2][3] Many resistant bacteria produce beta-lactamase enzymes that hydrolyze and inactivate the beta-lactam antibiotic. Agent 191 is hypothesized to be a potent inhibitor of these enzymes. By binding to and neutralizing beta-lactamase, Agent 191 protects the beta-lactam antibiotic from degradation, allowing it to reach its target—the Penicillin-Binding Proteins (PBPs)—and effectively inhibit bacterial cell wall synthesis, leading to cell lysis.

cluster_bacterium Bacterium Agent191 Agent 191 (β-Lactamase Inhibitor) BetaLactamase β-Lactamase Enzyme Agent191->BetaLactamase Inhibits BetaLactam Beta-Lactam Antibiotic PBP Penicillin-Binding Proteins (PBPs) BetaLactam->PBP Inhibits BetaLactamase->BetaLactam Inactivates CellWall Cell Wall Synthesis PBP->CellWall Required for Lysis Cell Lysis CellWall->Lysis Inhibition leads to

Caption: Proposed mechanism of synergy for Agent 191 and beta-lactams.

Experimental Protocols

A. Checkerboard Microdilution Assay

This assay is a standard in vitro method for quantifying the synergistic effect of an antibiotic combination.

1. Preparation:

  • Prepare stock solutions of Agent 191 and the beta-lactam antibiotic in appropriate solvents.

  • Prepare a standardized bacterial inoculum (~5 x 10^5 CFU/mL) in cation-adjusted Mueller-Hinton Broth (CAMHB).

  • Use a 96-well microtiter plate.

2. Procedure:

  • Create a two-dimensional serial dilution of the two agents. Agent 191 is serially diluted horizontally, and the beta-lactam antibiotic is serially diluted vertically.

  • Each well will contain a unique combination of concentrations of the two drugs. Include control wells for each drug alone and a growth control (no drug).

  • Inoculate each well with the bacterial suspension.

3. Incubation & Analysis:

  • Incubate the plate at 37°C for 18-24 hours.

  • Determine the Minimum Inhibitory Concentration (MIC) for each agent alone and in combination. The MIC is the lowest concentration that completely inhibits visible bacterial growth.

  • Calculate the FIC for each agent: FIC_A = (MIC of A in combination) / (MIC of A alone).

  • Calculate the FIC Index: FICI = FIC_A + FIC_B.

Prep Prepare Drug Dilutions & Bacterial Inoculum Plate Dispense Drugs in 96-Well Plate (Checkerboard Format) Prep->Plate Step 1 Inoculate Inoculate Plate with Bacteria (~5x10^5 CFU/mL) Plate->Inoculate Step 2 Incubate Incubate at 37°C for 18-24 hours Inoculate->Incubate Step 3 Read Read MICs Visually or with Plate Reader Incubate->Read Step 4 Calculate Calculate FIC Index: FICI = FIC_A + FIC_B Read->Calculate Step 5 Interpret Interpret Result: Synergy, Additive, etc. Calculate->Interpret Step 6

Caption: Experimental workflow for the checkerboard synergy assay.
B. Time-Kill Assay

This assay assesses the bactericidal or bacteriostatic activity of antibiotic combinations over time.

1. Preparation:

  • Prepare flasks containing CAMHB with the following:

    • No antibiotic (Growth Control).
    • Agent 191 alone (e.g., at 1/2 MIC).
    • Beta-lactam alone (e.g., at 1/2 MIC).
    • Combination of Agent 191 and the beta-lactam (e.g., at 1/2 MIC of each).

  • Prepare a starting bacterial inoculum of ~10^6 CFU/mL.

2. Procedure:

  • Inoculate each flask with the bacterial suspension.

  • Incubate all flasks at 37°C in a shaking incubator.

3. Sampling & Analysis:

  • Remove aliquots from each flask at specified time points (e.g., 0, 2, 4, 8, 24 hours).

  • Perform serial dilutions of the samples in sterile saline.

  • Plate the dilutions onto Mueller-Hinton agar (B569324) plates.

  • Incubate the plates at 37°C for 24 hours, then count the number of colonies to determine the CFU/mL.

  • Plot the log10 CFU/mL against time for each condition. Synergy is defined as a ≥ 2-log10 decrease in CFU/mL by the combination compared to the most active single agent.

References

Assessing the Development of Resistance to "Antibacterial agent 191": A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, understanding the potential for resistance development to a novel antibacterial agent is paramount. This guide provides a comparative assessment of "Antibacterial agent 191," a potent 2-fluoro ketolide, against established antibiotics. By examining in vitro susceptibility data and outlining key experimental methodologies, this document aims to facilitate an objective evaluation of its resistance profile.

As specific experimental data on "this compound" is not yet publicly available, this guide utilizes data from a close structural and functional analogue, solithromycin (B1681048) (formerly CEM-101), the first fluoroketolide to undergo extensive clinical development. This allows for a robust and relevant comparison against alternative antibacterial agents.

Mechanism of Action: The Ketolide Advantage

"this compound," like other ketolides, is a semi-synthetic derivative of macrolides. Its mechanism of action involves the inhibition of bacterial protein synthesis by binding to the 50S ribosomal subunit.[1] Unlike older macrolides, ketolides possess structural modifications that enhance their binding affinity and broaden their activity. Specifically, the substitution of the L-cladinose sugar at the 3-position with a keto group and the presence of an 11,12-cyclic carbamate (B1207046) side chain allow for interaction with two domains of the 23S rRNA.[2] Fluoroketolides like solithromycin feature an additional fluorine atom at the C-2 position, which provides a third interaction point with the ribosome, further increasing its binding affinity and potency.[3] This multi-site binding is crucial for its activity against bacteria that have developed resistance to traditional macrolides.

Data Presentation: In Vitro Susceptibility

The following tables summarize the in vitro activity (Minimum Inhibitory Concentration, MIC) of solithromycin (as a proxy for "this compound") and comparator antibiotics against key respiratory pathogens. The data highlights the potency of fluoroketolides against both susceptible and resistant strains.

Table 1: Comparative In Vitro Activity (MIC µg/mL) Against Streptococcus pneumoniae

AntibioticPhenotype/GenotypeMIC₅₀MIC₉₀
Solithromycin Macrolide-Susceptible0.0080.12
Macrolide-Resistant (all)0.004-0.030.125-1
erm(B) positive0.030.06
mef(A) positive0.030.125
Telithromycin (B1682012) Macrolide-Susceptible0.0150.03
Macrolide-Resistant (all)0.0150.25-2
Azithromycin Macrolide-Susceptible0.12>32
Levofloxacin (B1675101) Fluoroquinolone-Susceptible0.50.5

Data compiled from multiple sources.[4][5][6][7]

Table 2: Comparative In Vitro Activity (MIC µg/mL) Against Haemophilus influenzae and Moraxella catarrhalis

AntibioticOrganismMIC₅₀MIC₉₀
Solithromycin H. influenzae12
M. catarrhalis≤0.060.25
Telithromycin H. influenzae12
M. catarrhalis0.120.25
Azithromycin H. influenzae0.51
M. catarrhalis≤0.060.12
Levofloxacin H. influenzae≤0.06≤0.06
M. catarrhalis≤0.060.12

Data compiled from multiple sources.[7][8][9][10]

Development of Resistance

Resistance to macrolides and ketolides can emerge through several mechanisms. The enhanced binding of fluoroketolides helps to overcome the two most common forms of macrolide resistance:

  • Target Site Modification: This is often mediated by erm (erythromycin ribosome methylation) genes, which encode for methyltransferases that modify an adenine (B156593) residue (A2058) in the 23S rRNA. This modification reduces the binding affinity of macrolides. The multiple binding sites of fluoroketolides allow them to maintain activity even when this primary binding site is altered.[2]

  • Efflux Pumps: These are membrane proteins, often encoded by mef (macrolide efflux) genes, that actively pump the antibiotic out of the bacterial cell, preventing it from reaching its ribosomal target. The structural modifications of ketolides make them poor substrates for these efflux pumps.[11]

However, resistance to ketolides can still develop, typically through mutations in the genes encoding for 23S rRNA or ribosomal proteins L4 and L22.[12] Serial passage studies, where bacteria are repeatedly exposed to sub-lethal concentrations of an antibiotic, are a standard method to assess the rate and mechanisms of resistance development.[1][13] While specific serial passage data for solithromycin is limited in the public domain, such experiments have shown that mutations in ribosomal proteins can lead to decreased susceptibility.[14]

Experimental Protocols

The quantitative data presented in this guide is based on standardized in vitro susceptibility testing methods established by the Clinical and Laboratory Standards Institute (CLSI).

Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.

1. Broth Microdilution Method (CLSI M07)

  • Principle: A standardized suspension of the test bacterium is inoculated into a series of wells in a microtiter plate containing two-fold serial dilutions of the antibiotic in a liquid growth medium (e.g., Mueller-Hinton broth).

  • Inoculum Preparation: A pure culture of the test organism is grown to a specific turbidity, equivalent to a 0.5 McFarland standard, and then diluted to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in each well.

  • Incubation: The microtiter plates are incubated at 35°C for 16-20 hours in ambient air.

  • Interpretation: The MIC is recorded as the lowest concentration of the antibiotic at which there is no visible growth of the bacterium.

2. Disk Diffusion Method (CLSI M02)

  • Principle: A standardized bacterial inoculum is swabbed onto the surface of an agar (B569324) plate (e.g., Mueller-Hinton agar). Paper disks impregnated with a specific concentration of the antibiotic are then placed on the agar surface.

  • Procedure: The plate is incubated at 35°C for 16-20 hours. The antibiotic diffuses from the disk into the agar, creating a concentration gradient.

  • Interpretation: The diameter of the zone of growth inhibition around the disk is measured. This zone diameter is then correlated with MIC values and interpretive categories (Susceptible, Intermediate, Resistant) using CLSI-defined breakpoints.[2]

Mutant Prevention Concentration (MPC) Assay
  • Principle: The MPC is the MIC of the least susceptible single-step mutant in a large bacterial population.[15] It represents the antibiotic concentration required to prevent the emergence of resistant mutants.

  • Procedure: A high-density bacterial inoculum (>10⁹ CFU) is plated onto agar containing various concentrations of the antibiotic.

  • Interpretation: The MPC is the lowest antibiotic concentration that prevents any colony formation after incubation.[15] A narrow range between the MIC and MPC suggests a lower propensity for resistance development.

Mandatory Visualizations

Ketolide Mechanism of Action Mechanism of Action of 'this compound' (Fluoroketolide) cluster_ribosome Bacterial 50S Ribosomal Subunit 23S_rRNA 23S rRNA Domain_V Domain V (A2058) 23S_rRNA->Domain_V Domain_II Domain II (A752) 23S_rRNA->Domain_II C2_Interaction_Site C-2 Interaction Site 23S_rRNA->C2_Interaction_Site Protein_Synthesis Protein Synthesis (Peptide Elongation) Agent_191 This compound (Fluoroketolide) Agent_191->Domain_V Binds to primary site Agent_191->Domain_II Side chain interaction Agent_191->C2_Interaction_Site Fluorine interaction Block Inhibition Block->Protein_Synthesis Blocks peptide exit tunnel

Caption: Mechanism of action of a fluoroketolide antibiotic.

ResistanceMechanisms Key Bacterial Resistance Mechanisms to Macrolides/Ketolides cluster_resistance Resistance Mechanisms Antibiotic Macrolide/Ketolide Ribosome 50S Ribosome (Target) Antibiotic->Ribosome Binds to Protein_Synthesis_Inhibition Protein Synthesis Inhibition Ribosome->Protein_Synthesis_Inhibition Leads to Target_Modification Target Site Modification (erm gene) Target_Modification->Ribosome Methylates 23S rRNA (Reduces binding) Efflux_Pump Efflux Pump (mef gene) Efflux_Pump->Antibiotic Pumps out of cell Ribosomal_Mutation Ribosomal Protein/rRNA Mutation Ribosomal_Mutation->Ribosome Alters binding site

Caption: Common mechanisms of bacterial resistance to macrolides and ketolides.

MIC_Workflow Experimental Workflow for MIC Determination (Broth Microdilution) Start Start Prep_Inoculum Prepare Standardized Bacterial Inoculum (0.5 McFarland) Start->Prep_Inoculum Inoculate Inoculate Plate Wells with Bacterial Suspension Prep_Inoculum->Inoculate Serial_Dilution Perform 2-fold Serial Dilutions of Antibiotic in Microtiter Plate Serial_Dilution->Inoculate Incubate Incubate Plate (35°C, 16-20h) Inoculate->Incubate Read_Results Visually Inspect for Growth Incubate->Read_Results Determine_MIC Determine MIC (Lowest concentration with no growth) Read_Results->Determine_MIC End End Determine_MIC->End

Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).

References

"Antibacterial Agent 191" Demonstrates Superior Potency Against Resistant Bacteria Compared to Existing Macrolides

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A novel semi-synthetic ketolide, "Antibacterial agent 191" (also referred to as compound 11a), has shown significant promise in overcoming bacterial resistance to traditional macrolide antibiotics. Research published in the European Journal of Medicinal Chemistry indicates that this new agent exhibits superior potency, particularly against erythromycin-resistant strains of various bacteria, positioning it as a potentially critical tool in the fight against antimicrobial resistance.

"this compound" is a 14-membered 2-fluoro ketolide, a subclass of macrolide antibiotics. Its unique structural modifications, particularly at the C11 position, are believed to contribute to its enhanced antibacterial activity and favorable metabolic stability.[1] The primary mechanism of action for ketolides involves the inhibition of bacterial protein synthesis by binding to the 50S ribosomal subunit.[2][3][4] This binding is more potent than that of older macrolides, allowing ketolides to be effective against bacteria that have developed resistance to drugs like erythromycin.[3][4]

Comparative Antibacterial Efficacy

A study by Bian C, et al., systematically evaluated the in vitro antibacterial activity of "this compound" and other newly synthesized ketolides against a panel of erythromycin-susceptible and -resistant clinical isolates. The overall antibacterial spectrum of these new compounds was found to be similar to that of telithromycin (B1682012), a well-established ketolide antibiotic.[5]

Notably, several of the synthesized compounds, which are structurally related to "this compound," demonstrated 4- to 16-fold greater potency than telithromycin against all tested erythromycin-resistant S. epidermidis strains and specific strains of S. pneumoniae.[5] Furthermore, some of these novel ketolides showed at least an 8-fold increase in potency against erythromycin-resistant M. catarrhalis compared to telithromycin.[5]

While the detailed Minimum Inhibitory Concentration (MIC) values for "this compound" (compound 11a) specifically were not available in the accessible literature, the collective data from this study strongly suggest a significant superiority of this new generation of ketolides over existing macrolides, particularly against resistant pathogens.

Data Summary

Due to the limited access to the full experimental data, a comprehensive table of MIC values for "this compound" against a full panel of bacteria cannot be provided at this time. The following table summarizes the reported superiority of structurally similar compounds from the same study, which highlights the potential of this new class of ketolides.

Bacterial StrainResistance ProfileFold-Increase in Potency vs. Telithromycin (for related compounds)
S. epidermidisErythromycin-Resistant4-16 fold
S. pneumoniae (SPN19-8)Erythromycin-Resistant4-16 fold
M. catarrhalisErythromycin-Resistant≥ 8 fold

Mechanism of Action: Inhibition of Bacterial Protein Synthesis

Ketolides, including "this compound," exert their antibacterial effect by targeting the bacterial ribosome, the cellular machinery responsible for protein synthesis. They bind to the 50S ribosomal subunit, effectively blocking the exit tunnel through which newly synthesized peptides emerge. This leads to a cessation of protein production, ultimately inhibiting bacterial growth and replication. The enhanced binding affinity of ketolides to the ribosome, compared to older macrolides, is a key factor in their ability to overcome common resistance mechanisms.[3][4]

ketolide_mechanism cluster_bacteria Bacterial Cell Ribosome_50S 50S Ribosomal Subunit Protein_Synthesis Protein Synthesis Ribosome_50S->Protein_Synthesis Blocks Ribosome_30S 30S Ribosomal Subunit Ribosome_30S->Protein_Synthesis Initiates mRNA mRNA Bacterial_Growth Bacterial Growth & Replication Protein_Synthesis->Bacterial_Growth Agent_191 This compound (Ketolide) Agent_191->Ribosome_50S Binds to

Caption: Mechanism of action of this compound.

Experimental Protocols

The following is a generalized protocol for determining the Minimum Inhibitory Concentration (MIC) of an antibacterial agent, based on standard methodologies. The specific details for the evaluation of "this compound" would be found in the full research article by Bian C, et al.

In Vitro Antibacterial Susceptibility Testing (Broth Microdilution Method)

  • Bacterial Strain Preparation: Clinically isolated bacterial strains (e.g., S. aureus, S. pneumoniae, H. influenzae) are cultured on appropriate agar (B569324) plates and incubated under optimal conditions. Colonies are then used to prepare a standardized bacterial suspension in a suitable broth medium (e.g., Mueller-Hinton broth) to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Antimicrobial Agent Preparation: "this compound," along with comparator macrolides (e.g., erythromycin, azithromycin, telithromycin), are dissolved in a suitable solvent (e.g., dimethyl sulfoxide) to create stock solutions. A series of twofold serial dilutions of each antimicrobial agent are then prepared in the broth medium in 96-well microtiter plates.

  • Inoculation and Incubation: Each well of the microtiter plates containing the diluted antimicrobial agents is inoculated with the standardized bacterial suspension. Control wells containing only the bacterial suspension (positive control) and only the broth medium (negative control) are also included. The plates are then incubated at 35-37°C for 16-20 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the bacteria. The results are determined by visual inspection of the microtiter plates.

experimental_workflow Start Start Bacterial_Culture Prepare standardized bacterial suspension Start->Bacterial_Culture Drug_Dilution Prepare serial dilutions of This compound & comparators Start->Drug_Dilution Inoculation Inoculate microtiter plates Bacterial_Culture->Inoculation Drug_Dilution->Inoculation Incubation Incubate at 37°C for 16-20h Inoculation->Incubation MIC_Reading Visually determine MIC Incubation->MIC_Reading End End MIC_Reading->End

Caption: Workflow for MIC determination.

Conclusion

"this compound" and its related novel 2-fluoro ketolides represent a significant advancement in the development of antibiotics effective against resistant bacterial strains. The reported increase in potency over existing macrolides and ketolides like telithromycin underscores the potential of these compounds to address the growing challenge of antimicrobial resistance in clinically important pathogens. Further in vivo studies and clinical trials are warranted to fully elucidate the therapeutic potential of "this compound."

References

Safety Operating Guide

Safeguarding Health and Environment: Proper Disposal Procedures for Antibacterial Agent 191

Author: BenchChem Technical Support Team. Date: December 2025

The responsible disposal of antibacterial agents is a critical component of laboratory safety, environmental stewardship, and public health. Improper disposal can lead to environmental contamination and contribute to the development of antimicrobial resistance. This guide provides essential, step-by-step procedures for the safe handling and disposal of Antibacterial Agent 191 in research and drug development settings.

Note on "this compound": The designation "this compound" does not correspond to a universally recognized chemical entity. The following procedures are based on established best practices for the general disposal of antibacterial compounds. Researchers must always consult the Safety Data Sheet (SDS) for their specific agent and their institution's Environmental Health and Safety (EHS) guidelines for definitive disposal protocols.

Immediate Safety and Handling Precautions

Prior to handling or disposal, a thorough understanding of the agent's hazard profile is essential. Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[1] Engineering controls like exhaust ventilation are crucial.[1] Ensure easy access to a safety shower and eyewash station.[1]

Personal Protective Equipment (PPE):

  • Eye Protection: Safety goggles with side-shields.[1]

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).[1]

  • Skin and Body Protection: A fully buttoned lab coat or other impervious clothing.[1]

  • Respiratory Protection: If dust or aerosols are generated, use a suitable respirator.[1]

Step-by-Step Disposal Protocol

The proper disposal route for this compound depends on its form and concentration. All waste containing this agent should be considered chemical waste and potentially biohazardous.

1. Waste Stream Segregation:

Segregate waste at the point of generation. Do not mix waste containing this compound with other waste streams unless explicitly permitted by your institution's EHS office.[1]

2. Disposal of Different Waste Types:

The following table summarizes the recommended disposal methods for various types of waste containing this compound.

Waste TypeDescriptionGeneral Disposal MethodKey Considerations
Solid Chemical Waste Unused or expired pure compound (powder), contaminated PPE, weigh boats, and other contaminated lab supplies.Collect in a labeled, sealed container for solid chemical waste.Arrange for pickup by the institution's EHS department for disposal, typically via incineration.
Stock Solutions Concentrated solutions of the antibacterial agent.Treat as hazardous chemical waste.[2]Collect in a designated, properly labeled, and sealed waste container.[2] Do not drain-dispose or autoclave stock solutions. Arrange for pickup by EHS for high-temperature incineration.
Used Culture Media Liquid or solid media containing the antibacterial agent after use.Decontamination (e.g., autoclaving) followed by disposal as chemical waste.[2]Autoclaving may not inactivate all antibiotics; consult the agent's heat stability data.[2][3] After inactivation, collect the liquid in a clearly labeled hazardous waste container for EHS pickup.
Empty Containers Original packaging of the antibacterial agent.Follow guidelines on the product label or return to the supplier.If not returnable, rinse if appropriate (collecting the rinsate as chemical waste) and dispose of according to institutional policy.[2]

3. Final Disposal:

  • Arrange for Pickup: Contact your institution's EHS office to schedule the pickup and disposal of hazardous waste containers.[1]

  • Documentation: Complete all required waste disposal forms as mandated by your institution and local regulations.[1]

Experimental Protocol: Decontamination by Autoclaving

This protocol describes the inactivation of a heat-labile antibacterial agent in a liquid waste stream using steam autoclaving.

Objective: To decontaminate liquid waste containing this compound.

Materials:

  • Liquid waste containing the antibacterial agent

  • Autoclavable biohazard bags or vented, autoclavable bottles (e.g., borosilicate glass with a loosened cap)

  • Secondary containment (e.g., an autoclave-safe tray or tub)

  • Autoclave indicator tape

  • Personal Protective Equipment (PPE): heat-resistant gloves, safety glasses, lab coat

Procedure:

  • Waste Preparation: Collect the liquid antibacterial waste in an autoclavable container. Do not fill the container more than 75% to prevent overflow. Place autoclave indicator tape on the container.[2]

  • Secondary Containment: Place the primary container in a secondary, autoclave-safe tray to contain any potential spills.[2]

  • Autoclaving: Place the prepared waste in the autoclave. Select a liquid cycle (slow exhaust). A typical cycle is 121°C for 30-60 minutes. The time may need to be adjusted based on the volume of the waste and the heat stability of the specific agent.[2]

  • Post-Autoclaving: Once the cycle is complete and the temperature and pressure have returned to safe levels, don heat-resistant gloves and safety glasses.[2] Carefully remove the waste from the autoclave.

  • Cooling: Allow the liquid to cool completely before handling further.[2]

  • Disposal: Even after autoclaving, the waste should be treated as chemical waste.[2] Once cool, tighten the cap on the container. Label the container clearly as "Autoclaved Chemical Waste" and include the name of the antibacterial agent. Arrange for disposal through your institution's hazardous waste program.[2]

Logical Workflow for Disposal

The following diagram illustrates the decision-making process for the proper disposal of waste containing this compound.

G start Waste Generation (Containing this compound) assess Assess Waste Type start->assess solid Solid Waste (PPE, glassware, etc.) assess->solid Solid liquid Liquid Waste assess->liquid Liquid collect_solid Collect in Labeled Solid Chemical Waste Container solid->collect_solid stock Stock Solution (Concentrated) liquid->stock Concentrated dilute Dilute Waste (e.g., Used Media) liquid->dilute Dilute collect_stock Collect in Labeled Liquid Chemical Waste Container stock->collect_stock heat_stable Is Agent Heat-Stable? dilute->heat_stable ehs_pickup Arrange for EHS Pickup (Incineration) collect_solid->ehs_pickup collect_stock->ehs_pickup autoclave Autoclave for Decontamination heat_stable->autoclave No collect_liquid Collect in Labeled Liquid Chemical Waste Container heat_stable->collect_liquid Yes autoclave->collect_liquid collect_liquid->ehs_pickup

Caption: Decision workflow for antibacterial waste disposal.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.